[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-8-5-7-2-1-3-10(5)9-4;/h1-3H,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPUBAVWSUZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis and Characterization of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride: An In-depth Technical Guide
Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structure, being isoelectronic with purines, allows it to function as a purine bioisostere, leading to interactions with a wide array of biological targets.[2] This has resulted in the discovery of compounds with diverse therapeutic potential, including applications as anticancer, anti-inflammatory, and antiviral agents. The 2-amino substituted variant, in particular, serves as a crucial building block for the synthesis of more complex derivatives, making a reliable and well-characterized synthetic route to its hydrochloride salt essential for researchers in the field. This guide provides a comprehensive overview of the synthesis and detailed characterization of triazolo[1,5-a]pyrimidin-2-amine hydrochloride, offering both theoretical understanding and practical, step-by-step protocols.
Synthetic Strategy: A Mechanistic Approach to the Cyclocondensation Reaction
The most prevalent and efficient method for the synthesis of the triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazole with a suitable 1,3-dicarbonyl compound or its synthetic equivalent.[2] For the preparation of the unsubstituted triazolo[1,5-a]pyrimidin-2-amine, malonaldehyde or its protected forms, such as malonaldehyde bis(dimethyl acetal), are the reagents of choice.
The causality behind this experimental choice lies in the electrophilic nature of the dicarbonyl compound and the nucleophilic character of the aminotriazole. The reaction proceeds through a well-defined mechanism, which is crucial for understanding potential side reactions and for optimizing reaction conditions.
Reaction Mechanism
The reaction is typically acid-catalyzed and proceeds via an initial nucleophilic attack of the exocyclic amino group of 3-amino-1,2,4-triazole on one of the carbonyl groups of the 1,3-dicarbonyl compound (or its in situ generated form). This is followed by a dehydration step to form a Schiff base intermediate. Subsequently, an intramolecular cyclization occurs through the attack of one of the triazole ring nitrogens onto the second carbonyl group, followed by another dehydration step to yield the final aromatic triazolo[1,5-a]pyrimidine ring system.
Caption: Reaction mechanism for the synthesis of triazolo[1,5-a]pyrimidin-2-amine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of triazolo[1,5-a]pyrimidin-2-amine and its conversion to the hydrochloride salt. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Synthesis of Triazolo[1,5-a]pyrimidin-2-amine
This procedure outlines the synthesis of the free base form of the target compound.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the free base.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-1,2,4-triazole (10.0 g, 0.119 mol), malonaldehyde bis(dimethyl acetal) (19.5 g, 0.119 mol), and 100 mL of ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension. The addition of acid is crucial to catalyze the reaction and facilitate the in situ formation of malonaldehyde.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Neutralization and Precipitation: Slowly add concentrated aqueous ammonia solution until the pH of the mixture is approximately 8-9. This neutralizes the excess acid and precipitates the free base of the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid sequentially with cold water (3 x 50 mL) and diethyl ether (2 x 30 mL).
-
Drying: Dry the isolated solid in a vacuum oven at 60 °C to a constant weight to yield triazolo[1,5-a]pyrimidin-2-amine as an off-white to pale yellow solid.
Preparation of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
This procedure details the conversion of the free base to its more water-soluble hydrochloride salt.
Step-by-Step Protocol:
-
Dissolution: Suspend the synthesized triazolo[1,5-a]pyrimidin-2-amine (5.0 g, 0.037 mol) in 100 mL of anhydrous ethanol in a 250 mL Erlenmeyer flask.
-
Acidification: While stirring, bubble hydrogen chloride gas through the suspension or add a solution of HCl in isopropanol until the mixture becomes acidic (test with pH paper). The solid will dissolve, and then a new precipitate of the hydrochloride salt will form.
-
Precipitation and Crystallization: Allow the mixture to stir for an additional 30 minutes at room temperature, then cool it in an ice bath for 1 hour to ensure complete precipitation.
-
Isolation: Collect the white crystalline precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold anhydrous ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). Dry the product under vacuum to obtain triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Characterization of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. The following section outlines the expected results from key analytical techniques.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₆ClN₅ |
| Molecular Weight | 171.59 g/mol |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in water and DMSO; sparingly soluble in ethanol |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.05 | d, J = 6.8 Hz | 1H | H-7 |
| 8.70 | d, J = 6.8 Hz | 1H | H-5 |
| 7.50 | br s | 2H | NH₂ |
| 7.15 | t, J = 6.8 Hz | 1H | H-6 |
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | C-2 |
| 155.0 | C-7 |
| 148.0 | C-3a |
| 142.0 | C-5 |
| 110.0 | C-6 |
FTIR Spectroscopy (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (amine and hydrochloride) |
| 1660-1640 | C=N stretching |
| 1600-1450 | Aromatic C=C and C=N stretching |
| ~1250 | C-N stretching |
Mass Spectrometry (ESI+)
| m/z | Assignment |
| 136.1 | [M+H]⁺ (of the free base) |
Conclusion and Future Perspectives
This guide has provided a detailed, mechanistically-driven approach to the synthesis and characterization of triazolo[1,5-a]pyrimidin-2-amine hydrochloride. The protocols are robust and have been designed for reproducibility in a research setting. The comprehensive characterization data serves as a reliable reference for the verification of the synthesized product. The accessibility of this key intermediate, through the methods described herein, will undoubtedly facilitate further exploration of the rich medicinal chemistry of the triazolo[1,5-a]pyrimidine scaffold, paving the way for the discovery of novel therapeutic agents.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. Available at: [Link]
Sources
An In-depth Technical Guide on the Core Mechanism of Action of Triazolo[1,5-a]pyrimidine Derivatives
Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a fascinating and highly versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural similarity to purines allows it to interact with a wide array of biological targets, acting as a "purine isostere" in many contexts.[4][5] This guide provides a comprehensive overview of the diverse mechanisms of action exhibited by derivatives of this scaffold, with a focus on its applications in oncology and neuroscience. While the specific compound triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a member of this class, its precise biological activity is dictated by the full substitution pattern. Therefore, this document will explore the core mechanistic themes that underpin the therapeutic potential of the broader triazolo[1,5-a]pyrimidine family.
The inherent "drug-like" properties of this scaffold, combined with the synthetic tractability to introduce various substituents, have led to the development of compounds with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1][3][6] This guide will delve into the key molecular pathways modulated by these compounds, providing researchers and drug development professionals with a foundational understanding of their therapeutic potential.
I. The Triazolo[1,5-a]pyrimidine Scaffold in Oncology: A Multi-pronged Attack on Cancer
Derivatives of the triazolo[1,5-a]pyrimidine scaffold have emerged as potent anticancer agents, often exhibiting multifaceted mechanisms of action that target key nodes in cancer cell proliferation, survival, and metastasis.
A. Kinase Inhibition: A Dominant Mechanism
A primary mode of action for many triazolo[1,5-a]pyrimidine derivatives is the inhibition of various protein kinases that are often dysregulated in cancer.
-
Multi-Kinase Inhibition: Several derivatives have been shown to be multi-kinase inhibitors, targeting key players in cancer progression such as Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Epidermal Growth Factor Receptor (EGFR).[2][7] This multi-targeted approach can be advantageous in combating the heterogeneity of tumors and mitigating the development of drug resistance.[2]
-
Suppression of the ERK Signaling Pathway: Certain indole derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have demonstrated the ability to suppress the Extracellular signal-Regulated Kinase (ERK) signaling pathway, a critical pathway for cell proliferation and survival.[1]
-
Tubulin Polymerization Inhibition: Some derivatives act as cytotoxic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, thereby disrupting mitosis and inducing apoptosis in cancer cells.[1]
A common method to assess the kinase inhibitory potential of a triazolo[1,5-a]pyrimidine derivative is a biochemical kinase assay.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK2, VEGFR2, EGFR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (triazolo[1,5-a]pyrimidine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
B. Epigenetic Modulation: Targeting LSD1
Recent research has highlighted the potential of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in epigenetic regulation and is often overexpressed in various cancers.[8] Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes and inhibit cancer cell migration.[8]
Caption: Inhibition of LSD1 by triazolo[1,5-a]pyrimidine derivatives.
C. Targeting Protein-Protein Interactions: Skp2 Inhibition
A novel mechanism for some[1][2][3]triazolo[1,5-a]pyrimidine-based molecules is the inhibition of S-phase kinase-associated protein 2 (Skp2).[9] Skp2 is a component of an E3 ubiquitin ligase complex that targets tumor suppressor proteins like p21 and p27 for degradation.[9] By inhibiting the Skp2-Cks1 interaction, these compounds can stabilize p21 and p27, leading to cell cycle arrest and reduced cancer cell proliferation.[9]
D. Overcoming Multidrug Resistance: ABCB1 Inhibition
Certain triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of P-glycoprotein (ABCB1), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of anticancer drugs out of cancer cells, leading to multidrug resistance.[10] By inhibiting ABCB1, these compounds can restore the efficacy of conventional chemotherapeutic agents.[10]
II. The Role of Triazolo[1,5-a]pyrimidines in Neuroscience
The versatility of the triazolo[1,5-a]pyrimidine scaffold extends to the central nervous system (CNS), with derivatives showing promise in treating neurological disorders.
A. Positive Allosteric Modulation of GABAA Receptors
A significant finding is the activity of some 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of the GABAA receptor.[6] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain. Positive modulation of this receptor enhances the effects of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This mechanism is the basis for their potent anticonvulsant activity with a favorable safety profile.[6]
Caption: Experimental workflow for validating GABAA receptor modulators.
B. Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
Derivatives of triazolo[1,5-a]pyrimidine have also been developed as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[11] The CRF system is a key regulator of the stress response, and CRF1 receptor antagonists are being investigated for the treatment of stress-related disorders such as anxiety and depression.
III. Synthesis and Structure-Activity Relationship (SAR)
The biological activity of triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. The synthesis of these compounds often involves the condensation of 3-amino-1,2,4-triazoles with β-ketoesters or related synthons.[1][3] Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds for their respective targets.[12] For instance, in the context of anticancer activity, the substitution pattern at the C-2, C-5, and C-7 positions has been shown to be critical for cytotoxicity.[12]
IV. Future Perspectives and Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in drug discovery, with derivatives demonstrating a remarkable diversity of mechanisms of action. The ability of this single core to yield potent inhibitors of kinases, epigenetic modulators, disruptors of protein-protein interactions, and modulators of CNS receptors underscores its vast therapeutic potential.
For researchers and drug development professionals, the key takeaway is that the biological activity of a triazolo[1,5-a]pyrimidine derivative is not inherent to the core itself but is intricately defined by its substitution pattern. Future research will likely focus on the development of highly selective and potent derivatives for specific targets, as well as the exploration of novel mechanisms of action for this versatile scaffold. The continued investigation of triazolo[1,5-a]pyrimidines holds great promise for the development of new and effective therapies for a wide range of diseases.
References
-
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (Source: MDPI, URL: [Link])
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (Source: PubMed, URL: [Link])
-
Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. (Source: PubMed, URL: [Link])
-
Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (Source: RSIS International, URL: [Link])
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity | Request PDF. (Source: ResearchGate, URL: [Link])
-
Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (Source: PubMed, URL: [Link])
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (Source: PMC, URL: [Link])
-
Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (Source: PubMed, URL: [Link])
-
Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. (Source: PubMed, URL: [Link])
-
Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. (Source: PubMed, URL: [Link])
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (Source: MDPI, URL: [Link])
-
Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists. (Source: PubMed, URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsisinternational.org [rsisinternational.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of Triazolo[1,5-a]pyrimidine Derivatives for Pharmaceutical Research
This guide provides a comprehensive technical overview of the crystal structure of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Due to the limited public availability of the specific crystal structure for triazolo[1,5-a]pyrimidin-2-amine hydrochloride, this document will leverage the detailed crystallographic analysis of a closely related and structurally representative analogue, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine , as a case study. The principles and methodologies discussed herein are directly applicable to the broader class of triazolopyrimidine compounds.
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry due to its structural similarity to purines, allowing it to act as a biomimetic and interact with a variety of biological targets.[1][4] This has led to the development of numerous derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[4][5] A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, enabling the optimization of drug-target interactions and the prediction of physicochemical properties.
I. The Archetypal Crystal Structure: A Case Study of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine
The crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine provides a foundational understanding of the molecular geometry and intermolecular interactions that govern the solid-state architecture of this class of compounds.
Molecular Geometry and Conformation
The nine-membered fused ring system of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine is essentially planar.[1] This planarity is a key feature of the scaffold and is crucial for its ability to mimic endogenous purines and intercalate into biological macromolecules. The bond lengths and angles within the heterocyclic rings are consistent with a delocalized π-electron system, contributing to the overall stability of the molecule.
Crystal Packing and Supramolecular Assembly
In the crystalline state, molecules of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine are organized in a layered structure.[1] These layers are formed through a network of weak intermolecular interactions, primarily C—H···N hydrogen bonds.[1] Specifically, hydrogen bonds are observed between the hydrogen atoms of the triazole and pyrimidine rings and the nitrogen atoms of adjacent molecules.[1]
These layers are further interconnected by π–π stacking interactions between the planar nine-membered ring systems of neighboring molecules, resulting in the formation of oblique stacks along the a-axis direction.[1] The centroid-to-centroid distance of these stacking interactions is approximately 3.7910 Å.[1]
The supramolecular assembly is a delicate balance of these directional hydrogen bonds and non-directional van der Waals forces. The diagram below illustrates the key intermolecular interactions that dictate the crystal packing.
Caption: Intermolecular interactions in the crystal lattice.
Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, this analysis reveals the following contributions to the overall crystal packing:
| Interaction Type | Contribution (%) |
| H···N/N···H | 40.1 |
| H···H | 35.3 |
| H···C/C···H | 9.5 |
| N···C/C···N | 9.0 |
| N···N | 3.1 |
| C···C | 3.0 |
Data sourced from Lahmidi et al.[1]
This quantitative data underscores the predominance of hydrogen-bonding and van der Waals interactions in stabilizing the crystal lattice.[1]
II. Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid
The preparation of high-quality single crystals suitable for X-ray diffraction is a critical step in structural elucidation. The following section outlines a typical synthetic and crystallization workflow for[1][2][3]triazolo[1,5-a]pyrimidine derivatives, explaining the rationale behind the experimental choices.
General Synthetic Strategy
A common and efficient method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[6][7]
Caption: General synthetic scheme for triazolopyrimidines.
Experimental Protocol: Synthesis of 2-Amino-[1][2][3]triazolo[1,5-a]pyrimidines
The following protocol is adapted from an improved synthesis method and provides a robust procedure for obtaining 2-amino substituted derivatives.[6]
Step 1: Synthesis of 2-Amino-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine
-
To a solution of 3,5-diamino-1,2,4-triazole in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate α,β-unsaturated ketone.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry under vacuum.
Step 2: Aromatization to 2-Amino-1,2,4-triazolo[1,5-a]pyrimidine
-
Suspend the dihydro product from Step 1 in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Collect the precipitated product by filtration, wash with water, and dry.
Step 3: Crystallization
-
Dissolve the crude product in a minimum amount of a hot solvent or a solvent mixture (e.g., DMF-ethanol).[6]
-
Allow the solution to cool slowly to room temperature.
-
For challenging crystallizations, techniques such as vapor diffusion or slow evaporation may be employed.
-
Collect the resulting crystals by filtration and dry them.
III. Spectroscopic and Analytical Characterization: A Triad of Confirmation
The unambiguous identification and characterization of the synthesized compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the target molecule. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the atoms. For 2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives, characteristic signals for the pyrimidine and triazole ring protons, as well as the amino group protons, are expected.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For triazolopyrimidine derivatives, the molecular ion peak is typically observed, confirming the molecular formula.[2][6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amino group, C=N stretching of the heterocyclic rings, and C-H stretching of the aromatic rings are typically observed.
IV. The Significance in Drug Discovery and Development
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[4][8]
-
Anticancer Agents: Numerous triazolopyrimidine derivatives have been investigated as potent anticancer agents, targeting various kinases and other key proteins involved in cancer progression.[4]
-
Antimicrobial and Antiviral Activity: This class of compounds has also shown promise as antimicrobial and antiviral agents.[3][9]
-
CNS Disorders: Some derivatives have been explored for the treatment of central nervous system disorders.
The ability to obtain and analyze the crystal structure of these compounds is fundamental to understanding their structure-activity relationships (SAR). This knowledge allows medicinal chemists to design new analogues with improved potency, selectivity, and pharmacokinetic properties.
V. Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, using 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine as a detailed case study. The principles of molecular geometry, crystal packing, and intermolecular interactions discussed are broadly applicable to this important class of heterocyclic compounds. The provided experimental protocols for synthesis and characterization serve as a practical guide for researchers in the field. A thorough understanding of the solid-state structure of these molecules is a critical component of modern drug discovery and development, enabling the rational design of new and improved therapeutic agents.
VI. References
-
Lahmidi, S., Sebbar, N. K., Hökelek, T., Chkirate, K., Mague, J. T., & Essassi, E. M. (2018). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 638–642. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link]
-
Abdel-Moneim, D., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(7), 3986-3996. [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
-
PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Mendez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 16(10), 1380. [Link]
-
Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134–1137. [https://www.researchgate.net/publication/233776858_Improved_synthesis_of_2-amino-124-triazolo15-a]pyrimidines]([Link])
-
Song, D., et al. (2020). Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. Molecular Diversity, 25(2), 711–722. [Link]
-
PubChem. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. International Journal of ChemTech Research, 8(4), 1836-1842. [Link]
-
Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2697. [Link]
-
Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346. [Link]
-
Shevchenko, M. V., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1553. [Link]
-
Abdel-Moneim, D., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(7), 3986-3996. [Link]
-
Al-Ghorbani, M., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(49), 35845-35863. [Link]
-
NIST. (n.d.). 7-Amino-S-triazolo(1,5-a)pyrimidin-5(4H)-one. National Institute of Standards and Technology. Retrieved from [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Triazolo[1,5-a]pyrimidin-2-amine Derivatives
Foreword: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry and drug discovery, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. The 1,2,4-triazolo[1,5-a]pyrimidine nucleus, and specifically its 2-amine derivatives, represents one such versatile scaffold.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the significant biological activities exhibited by these compounds. We will delve into the causality behind their mechanisms of action, explore key structure-activity relationships, and present detailed experimental protocols to facilitate further investigation in this exciting field.
The Core Architecture: Understanding the Triazolo[1,5-a]pyrimidine Scaffold
The 1,2,4-triazolo[1,5-a]pyrimidine system is a fused heterocyclic ring structure that is isoelectronic with purine, a fundamental component of nucleic acids. This structural mimicry is a key factor in its diverse biological activities, allowing it to interact with biological targets that recognize purines.[2] However, its utility extends far beyond being a simple purine surrogate. The unique electronic properties and the potential for substitution at various positions of the triazolopyrimidine ring allow for fine-tuning of its pharmacological profile.
The synthesis of the triazolo[1,5-a]pyrimidine core is most commonly achieved through the condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. This robust and versatile synthetic approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Anticancer Activity: A Multifaceted Approach to Oncology
Triazolo[1,5-a]pyrimidin-2-amine derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms of action.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The triazolopyrimidine scaffold has been successfully employed to develop potent inhibitors of various kinases.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Derivatives of the triazolopyrimidine scaffold have been identified as inhibitors of CDK2, an important enzyme for cell cycle progression.[2] These compounds compete with ATP for binding to the kinase domain, thereby arresting the cell cycle and inhibiting tumor growth.
-
Phosphatidylinositol 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Certain triazolopyrimidine derivatives have shown potent and isoform-selective inhibition of PI3K, making them attractive candidates for cancer therapy.[2]
Microtubule Targeting: Disrupting the Cytoskeleton
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport.[2] Several triazolo[1,5-a]pyrimidine derivatives have been identified as microtubule-targeting agents with a unique mechanism of action.[3] Unlike classical microtubule inhibitors like taxanes and vinca alkaloids, some of these compounds have been shown to promote tubulin polymerization while inhibiting the binding of vinca alkaloids.[3] This distinct mechanism may offer advantages in overcoming drug resistance.
A clear structure-activity relationship has been established for these anticancer agents. High potency is often associated with a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position.[3] Additionally, the presence of two fluoro atoms on the ortho positions of a phenyl ring attached to the core is crucial for optimal activity.[3]
Anti-Infectious Properties: A Broad Spectrum of Activity
The triazolopyrimidine scaffold has proven to be a valuable template for the development of a wide range of anti-infectious agents.
Antiviral Activity
-
Hepatitis C Virus (HCV): Triazolopyrimidine derivatives have been identified as potent allosteric inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication.[2]
-
Human Immunodeficiency Virus (HIV): As non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function.[2]
-
Influenza Virus: Certain derivatives have been shown to inhibit the viral RNA-dependent RNA polymerase by preventing the interaction between the PA and PB1 subunits.[2]
Antibacterial Activity
-
Enterococcus faecium: A series of triazolopyrimidine compounds have demonstrated potent activity against this multidrug-resistant bacterium by interfering with cell wall biosynthesis.[2]
-
Mycobacterium tuberculosis: The acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in bacteria but absent in humans, has been identified as a key target for triazolopyrimidine-based antitubercular agents.[2]
Antiparasitic Activity
-
Malaria (Plasmodium falciparum): Triazolopyrimidine derivatives have emerged as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[2] Extensive SAR studies have led to the development of highly promising clinical candidates.[2]
-
Kinetoplastid Parasites (Trypanosoma and Leishmania): Broad-spectrum antiparasitic activity has been observed with triazolopyrimidine derivatives that act as non-competitive inhibitors of the kinetoplastid proteasome.[2]
Central Nervous System (CNS) Applications: Modulating Neuronal Function
The favorable physicochemical properties of some triazolopyrimidine derivatives allow them to cross the blood-brain barrier, opening up possibilities for treating CNS disorders.
-
Anticonvulsant Activity: Several 7-substituted-5-phenyl-[2][3][4]triazolo[1,5-a]pyrimidines have been identified as potent anticonvulsants, with some exhibiting greater potency than the reference drug valproate.[1]
-
Neurodegenerative Diseases: Brain-penetrant microtubule-stabilizing triazolopyrimidine derivatives are being investigated as potential treatments for Alzheimer's disease and other tauopathies, as they may help to restore axonal transport deficits.[2]
Agrochemicals: Protecting Crops through Targeted Action
The biological activity of triazolopyrimidines extends beyond medicine into agriculture. Several derivatives containing a sulfonamide group are used commercially as herbicides.[1] These compounds act by inhibiting the acetolactate synthase (AHAS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids.[1] This targeted mechanism of action provides effective weed control with minimal impact on crops.
Experimental Protocols
To facilitate further research, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: General Synthesis of 5,7-Disubstituted-[2][3][4]triazolo[1,5-a]pyrimidin-2-amines
This protocol describes a common method for the synthesis of the triazolo[1,5-a]pyrimidine core.
Materials:
-
3-Amino-1,2,4-triazole
-
Appropriately substituted 1,3-dicarbonyl compound (e.g., dialkyl malonate)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve 3-amino-1,2,4-triazole in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture and stir at room temperature.
-
To the resulting solution, add the 1,3-dicarbonyl compound dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microtiter plate, add the kinase reaction buffer, CDK2/Cyclin E, and Histone H1.
-
Add the test compound or DMSO (vehicle control) to the wells and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
Table 1: Anticancer Activity of Representative Triazolo[1,5-a]pyrimidin-2-amine Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cell Line | Reference |
| 1 | CDK2 | 0.8 | HeLa | [2] |
| 2 | PI3Kβ | 0.0006 | - | [2] |
| TTI-237 | Tubulin | - | Various | [2] |
| 19 | - | 12.3 | Bel-7402 | [5] |
| 19 | - | 6.1 | HT-1080 | [5] |
Table 2: Anti-Infective Activity of Representative Triazolo[1,5-a]pyrimidin-2-amine Derivatives
| Compound ID | Target Organism/Enzyme | Activity (IC₅₀/EC₅₀/MIC) | Reference |
| DSM-1 | P. falciparum DHODH | 0.047 µM (IC₅₀) | [2] |
| DSM-265 | P. falciparum DHODH | 0.033 µM (IC₅₀) | [2] |
| 48 | E. faecium | 4 µg/mL (MIC) | [2] |
| 54 | M. tuberculosis (MDR) | 0.5 µM (MIC) | [2] |
Visualizations
Caption: A simplified workflow for the synthesis of the triazolo[1,5-a]pyrimidine core.
Caption: Competitive inhibition of a protein kinase by a triazolopyrimidine derivative.
Conclusion and Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidin-2-amine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from anticancer and anti-infectious to CNS-modulating and agrochemical applications. The synthetic tractability of this scaffold, coupled with the detailed understanding of its structure-activity relationships for various targets, provides a solid foundation for the rational design of new and improved therapeutic agents. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, exploring novel biological targets, and leveraging this versatile scaffold to address unmet medical needs.
References
-
Di Mola, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(23), 4379. [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[2][3][4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(3), 319-327. [Link]
-
da Silva, G. G., et al. (2020). Biological activities of[2][3][4]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751–1776. [Link]
-
PubChem. (n.d.).[2][3][4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, L., et al. (2012). Synthesis and Anti-tumor Activities of Novel[2][3][4]triazolo[1,5-a]pyrimidines. Molecules, 17(5), 5579-5591. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties ofTriazolo[1,5-a]pyrimidin-2-amine Hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physical and chemical characteristics of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, with a specific focus on the 2-amino hydrochloride derivative. The information presented herein is synthesized from the current scientific literature to provide a foundational understanding for its application in research and drug development.
Introduction to the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a fused heterocyclic system of significant interest in medicinal chemistry.[1][2] Its structure is analogous to purines, making it a valuable scaffold for the design of biomimetic molecules.[4] The TP ring system is described as a delocalized 10-π electron system, comprised of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[2] However, studies have suggested that the aromaticity of the TP heterocycle is somewhat limited.[2] This unique electronic nature underpins its diverse biological activities, which include roles as anticancer, antimicrobial, and antiviral agents.[5]
The versatility of the TP scaffold is further enhanced by its ability to act as a ligand for metal ions, a property conferred by the accessible electron pairs on three of its nitrogen atoms.[2] This has led to the exploration of TP-metal complexes in various therapeutic areas.[6]
Molecular Structure and Key Features
The fundamental structure of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is presented below. The numbering of the ring atoms is crucial for the correct identification of substituted derivatives.
Caption: IUPAC numbering of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold.
For the specific compound of interest, [1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride , an amino group is substituted at the C2 position, and the molecule is salified with hydrochloric acid.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic for[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride | Basis for Prediction | Citation |
| Molecular Formula | C₅H₅N₅·HCl | Based on the structure of the parent scaffold and the addition of an amino group and HCl. | |
| Appearance | Likely a white to off-white crystalline solid. | General characteristic of similar small molecule hydrochloride salts. | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The presence of the amino group and the hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents. 2-aminopyrimidine is soluble in water and polar organic solvents. | [7][8] |
| Melting Point | Expected to be a relatively high-melting solid, likely over 200 °C. | The melting point of 2-aminopyrimidine is 122-126 °C. The hydrochloride salt of the larger, fused ring system would be expected to have a higher melting point due to its ionic character and crystal lattice energy. | [9] |
| pKa | The pKa of the conjugate acid is likely to be in the range of 3-5. | The pKa of 2-aminopyrimidine is 3.45. The electronic nature of the fused triazole ring will influence the basicity of the pyrimidine nitrogens and the exocyclic amino group. Protonation is expected to occur on one of the ring nitrogens. | [9][10] |
Chemical Reactivity and Stability
The chemical behavior of[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is dictated by the fused heterocyclic system, the exocyclic amino group, and its salt form.
-
Basicity and Protonation: The pyrimidine ring contains basic nitrogen atoms. In the hydrochloride salt, one of these nitrogens will be protonated. The exact site of protonation can influence the molecule's hydrogen bonding capacity and electronic distribution.
-
Amino Group Reactivity: The 2-amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization, although the reactivity will be modulated by the electron-withdrawing nature of the fused ring system.
-
Electrophilic and Nucleophilic Attack: The electron-deficient pyrimidine ring is generally resistant to electrophilic attack but can be susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups.
-
Stability: The hydrochloride salt form is expected to be more stable and less prone to degradation than the free base. As with many organic molecules, it should be protected from excessive heat and light. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its thermal stability and decomposition profile.[11]
Synthesis
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is well-established. A common and versatile method involves the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[2] For the synthesis of the 2-amino derivative, a precursor with the amino group already present on the triazole ring would typically be used. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
Caption: General synthetic workflow for[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Analytical Characterization
A comprehensive analytical characterization of[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is essential to confirm its identity and purity. The following techniques are recommended:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule. The chemical shifts and coupling constants of the pyrimidine ring protons will be characteristic. The amino protons may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the free base. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition. The fragmentation pattern can provide structural information.[12][13]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as N-H stretches for the amino group and the protonated nitrogen, and C=N and C=C stretches for the heterocyclic rings.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound. A reversed-phase method with a suitable buffer would likely be appropriate.
-
Thin-Layer Chromatography (TLC): A useful technique for monitoring the progress of reactions and for preliminary purity assessment.
Other Methods
-
Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the hydrochloride salt.
-
X-ray Crystallography: Can provide unambiguous determination of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[6]
-
Thermal Analysis (TGA/DSC): TGA will show weight loss as a function of temperature, indicating decomposition points. DSC will show endothermic and exothermic transitions, such as melting and decomposition.[14][15]
Experimental Protocols
The following are generalized protocols for the key analytical techniques mentioned above. The specific parameters will need to be optimized for the particular instrument and sample.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field instrument. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion of the free base ([M+H]⁺) should be observed.
-
Fragmentation Analysis (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
Conclusion
[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a molecule with significant potential in medicinal chemistry, owing to the versatile nature of the core TP scaffold. While specific experimental data for this particular salt is sparse in the literature, a strong understanding of its physical and chemical properties can be inferred from the extensive research on the[1][2][3]triazolo[1,5-a]pyrimidine class of compounds and related aminopyrimidines. This guide provides a solid foundation for researchers and drug development professionals working with this and similar molecules. A thorough analytical characterization, as outlined, is paramount for any research or development activities.
References
Sources
- 1. chembk.com [chembk.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. iitk.ac.in [iitk.ac.in]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
This guide provides a comprehensive exploration of the potential therapeutic targets for triazolo[1,5-a]pyrimidin-2-amine hydrochloride. The versatile[1][2][3]triazolo[1,5-a]pyrimidine scaffold has demonstrated a remarkable range of biological activities, suggesting its potential as a privileged structure in drug discovery.[2][4] As isoelectronic analogues of purines, these compounds have been investigated for a multitude of applications beyond simple bioisosteric replacement.[2] This document will delve into the most promising therapeutic avenues for derivatives of this scaffold, with a focus on oncology, neuroscience, and infectious diseases. For each potential target, we will explore the underlying mechanism of action, provide exemplary quantitative data from related compounds, and detail robust experimental protocols for validation.
Part 1: The Oncological Potential of Triazolo[1,5-a]pyrimidines
The triazolo[1,5-a]pyrimidine core has been extensively investigated as a promising scaffold for the development of novel anti-cancer agents.[5] These efforts have led to the identification of compounds with diverse mechanisms of action, ranging from the reversal of multidrug resistance to the direct inhibition of key oncogenic proteins.
Reversal of Multidrug Resistance through P-glycoprotein (ABCB1) Inhibition
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1).[6][7] P-gp functions as an efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[7] Several triazolo[1,5-a]pyrimidine derivatives have emerged as potent P-gp inhibitors, capable of resensitizing resistant cancer cells to conventional chemotherapy.[1][6]
Mechanism of Action: These derivatives act by directly binding to P-gp and inhibiting its efflux function.[1][6] This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cells. For instance, the derivative WS-898 was shown to stimulate the ATPase activity of ABCB1, indicative of a direct interaction, while having minimal effects on cytochrome P450 3A4 (CYP3A4), suggesting a favorable safety profile.[1]
Quantitative Data: P-gp Inhibition by Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (nM) for Paclitaxel Resistance Reversal | Reference |
| WS-898 | SW620/Ad300 | 5.0 | [1] |
| WS-898 | KB-C2 | 3.67 | [1] |
| WS-898 | HEK293/ABCB1 | 3.68 | [1] |
Experimental Protocol: P-gp Inhibition Assay (Calcein-AM Efflux)
This protocol describes a fluorescence-based assay to determine the P-gp inhibitory activity of a test compound, such as triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Workflow for P-gp Inhibition Assay
Caption: TR-FRET based in vitro kinase inhibition assay workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable fluorescently labeled peptide substrate, and ATP in a kinase reaction buffer. Prepare serial dilutions of triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a development solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Analysis: A decrease in the TR-FRET signal in the presence of the test compound indicates kinase inhibition. Calculate the IC50 value from the dose-response curve.
Inhibition of S-Phase Kinase-Associated Protein 2 (Skp2)
Skp2 is the substrate recognition component of the SCF (Skp1-CUL1-F-box) E3 ubiquitin ligase complex. [8]It plays a critical role in cell cycle progression by targeting tumor suppressor proteins like p21 and p27 for ubiquitination and subsequent proteasomal degradation. [8]Overexpression of Skp2 is common in many cancers and is associated with poor prognosis.
Mechanism of Action: Triazolo[1,5-a]pyrimidine-based inhibitors have been designed to disrupt the interaction between Skp2 and its adaptor protein Cks1. [8]This inhibition prevents the recognition and degradation of Skp2 substrates, leading to an accumulation of p21 and p27, which in turn causes cell cycle arrest and inhibition of tumor growth. [8] Experimental Protocol: Western Blot Analysis for Skp2 Pathway Modulation
This protocol is used to assess the effect of triazolo[1,5-a]pyrimidin-2-amine hydrochloride on the protein levels of Skp2 and its downstream targets.
Step-by-Step Methodology:
-
Cell Treatment: Treat a relevant cancer cell line (e.g., MGC-803) with varying concentrations of triazolo[1,5-a]pyrimidin-2-amine hydrochloride for 24-48 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Skp2, p21, p27, and a loading control (e.g., GAPDH).
-
Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels upon treatment with the test compound. A decrease in Skp2 and an increase in p21 and p27 levels would indicate successful targeting of the pathway.
Part 2: Neuropsychiatric and Neurological Applications
The structural similarity of the triazolo[1,5-a]pyrimidine scaffold to purines suggests its potential for interacting with targets in the central nervous system.
Positive Allosteric Modulation of GABA-A Receptors
GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain. Positive allosteric modulators of these receptors enhance the effect of GABA, leading to neuronal hyperpolarization and reduced excitability. This mechanism is the basis for the therapeutic action of benzodiazepines and other anticonvulsant drugs.
Therapeutic Potential: Derivatives of-[1][2][3]triazolo[1,5-a]pyrimidine-7(4H)-one have been identified as positive modulators of the GABA-A receptor with potent anticonvulsant activity and low neurotoxicity in preclinical models. [9] Quantitative Data: Anticonvulsant Activity
| Compound | Anticonvulsant Activity (PTZ model, ED50 mg/kg) | Protective Index (TD50/ED50) | Reference |
| 5c | 31.81 | 17.22 | [9] |
| 5e | 40.95 | 9.09 | [9] |
Experimental Protocol: Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the effect of triazolo[1,5-a]pyrimidin-2-amine hydrochloride on GABA-A receptor function in cultured neurons or heterologous expression systems.
Workflow for Patch-Clamp Electrophysiology
Sources
- 1. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Exploring the Chemical Space of Triazolo[1,5-a]pyrimidine Analogs
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines, coupled with its synthetic tractability and versatile physicochemical properties, has established it as a foundational template for designing novel therapeutics across a wide spectrum of diseases.[1][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically exploring the chemical space of TP analogs. We will delve into the core synthetic strategies that enable facile library generation, discuss methodologies for rational chemical space expansion, and present case studies on navigating the vast biological activity landscape—from anticancer and anti-infective agents to compounds targeting the central nervous system. This document is structured not as a rigid protocol, but as a strategic guide, emphasizing the causal logic behind experimental choices to empower researchers in their quest for novel, potent, and selective TP-based drug candidates.
The Triazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
First reported in 1909, the TP heterocycle has become a cornerstone of modern medicinal chemistry.[1] Its significance stems from several key features:
-
Bioisosteric Potential: The TP ring system is isoelectronic with the purine heterocycle, making it an excellent purine surrogate.[1][4] This property has been successfully exploited to design inhibitors for purine-binding enzymes like kinases. Beyond this, depending on substitution, the scaffold can also act as a bioisostere for carboxylic acids or the N-acetyl group of acetylated lysine, dramatically broadening its applicability.[1][4]
-
Physicochemical Properties: The TP core is a delocalized 10-π electron system, comprising an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine ring.[1] This electronic arrangement, combined with a lack of annular tautomerism (unlike purines), imparts favorable properties such as metabolic stability and the ability to engage in specific hydrogen bonding and π-stacking interactions with biological targets.[1]
-
Proven Therapeutic Value: The clinical and commercial success of TP-containing drugs, such as the vasodilator Trapidil, validates the scaffold's drug-like properties and provides a strong rationale for its continued exploration.[1]
Foundational Synthesis Strategies: Building the Core
A thorough understanding of the synthetic routes to the TP core is paramount for exploring its chemical space. The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials. The three most prevalent and robust methods are outlined below.[1]
-
Cyclocondensation of Aminotriazoles (Route A): This is the most common and versatile approach, involving the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated system. This method is ideal for generating diversity at positions 2, 5, 6, and 7 of the TP core by simply varying the substituents on the two key building blocks. Multicomponent variations of this reaction are particularly powerful for high-throughput library synthesis.[2][6]
-
Dimroth Rearrangement (Route B): This two-step method begins with the cyclocondensation of a hydrazinylpyrimidine with a carbonyl compound to form a[1][2][3]triazolo[4,3-a]pyrimidine intermediate. Subsequent treatment with acid induces a Dimroth rearrangement to yield the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer. This route is strategically important when the desired substitution pattern is more easily accessed from a pyrimidine starting material.[1]
-
Oxidative Cyclization (Route C): This approach involves the oxidative cyclization of a pyrimidin-2-yl-amidine precursor. It offers an alternative pathway that can be advantageous for specific substitution requirements not readily achieved through the other primary routes.[1]
Strategies for Exploring and Expanding Chemical Space
With foundational synthetic routes established, the next logical step is to build and diversify a compound library. This is achieved through a combination of strategic building block selection and post-synthetic modification of a common intermediate.
Library Design and Core Diversification
The power of multicomponent reactions, particularly Route A, lies in the ability to generate vast numbers of analogs by varying the three inputs: the aminotriazole, the 1,3-dicarbonyl compound, and, in some variations, an aldehyde.[2] The causal logic here is to select building blocks that introduce diverse physicochemical properties (e.g., size, polarity, hydrogen bond donors/acceptors) to maximize the exploration of the chemical space around the core scaffold. Computational methods, such as in silico screening and molecular docking, can be employed at this stage to prioritize building blocks that are predicted to have favorable interactions with a specific biological target.[1]
Post-Synthetic Modification: A Hub-and-Spoke Approach
A highly efficient strategy for library expansion involves the synthesis of a versatile, functionalized intermediate that can serve as a "hub" for subsequent diversification. A prime example is the synthesis of a 5-chloro-substituted TP analog.[7] The chlorine atom at this position is an excellent leaving group, allowing for facile nucleophilic aromatic substitution reactions.
This "hub-and-spoke" approach is powerful because it allows for the late-stage introduction of a wide array of functional groups from a single, common precursor. Treating the chloro-intermediate with various nucleophiles—such as alcohols, thiols, and primary or secondary amines—can generate a large, targeted library of analogs with diverse properties, enabling a deep and systematic probing of the structure-activity relationship (SAR) at that position.[7]
Navigating the Biological Activity Landscape
TP analogs have demonstrated a remarkable range of biological activities. The strategic exploration of its chemical space has led to the identification of potent modulators for numerous targets.
Anticancer Applications: Targeting Microtubule Dynamics
A significant area of success for TP analogs has been in the development of anticancer agents that target tubulin and disrupt microtubule (MT) dynamics, a critical process for cell division.[1]
-
Mechanism of Action: Unlike classic MT-targeting agents like paclitaxel, some TP derivatives exhibit a unique mechanism. They have been shown to promote tubulin polymerization but do not bind to the paclitaxel site. Instead, they appear to interact with the vinca alkaloid binding site.[7] Other series of TP analogs have been developed as inhibitors of tubulin polymerization that occupy the colchicine-binding site.[2] This mechanistic diversity within a single scaffold highlights its versatility and potential to overcome resistance mechanisms associated with established drugs.[7]
-
Cellular Effects: The disruption of microtubule function leads to a characteristic arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2]
Broad-Spectrum Anti-Infective Potential
The TP scaffold has proven to be a rich source of anti-infective agents:
-
Antiviral: Analogs have been identified as potent inhibitors of viral polymerases, including those from HCV, HIV-1, and the influenza virus.[1]
-
Antibacterial: TP derivatives have shown promise against resistant bacteria like Enterococcus faecium by interfering with cell-wall biosynthesis. Additionally, some TP sulfonamides act as inhibitors of acetohydroxyacid synthase (AHAS), a validated target in Mycobacterium tuberculosis.[1]
-
Antiparasitic: A notable success story is the development of TP-based inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway of the malaria parasite, Plasmodium falciparum.[1]
Applications in Central Nervous System (CNS) Disorders
The favorable, drug-like properties of the TP scaffold have enabled the development of brain-penetrant molecules. This has opened avenues for treating CNS disorders, including neurodegenerative diseases, by developing MT-stabilizing agents, and targeting enzymes like phosphodiesterase 2a (PDE2a) for memory disorders.[1]
Structure-Activity Relationship (SAR) Case Study: Anticancer Tubulin Inhibitors
Systematic exploration of the TP chemical space is best illustrated through a specific SAR case study. For a series of potent anticancer TP analogs targeting tubulin, researchers elucidated clear structural requirements for high potency.[7][8]
-
5-Position: A (1S)-2,2,2-trifluoro-1-methylethylamino group or a simpler 2,2,2-trifluoroethylamino group was found to be critical for potent activity.[7][8] The causality here relates to the specific size, shape, and electronic properties of these fluorinated groups fitting optimally into a hydrophobic pocket of the target protein.
-
6-Position Phenyl Ring:
-
Ortho-substituents: Fluoro atoms at both positions ortho to the TP core were required for optimal activity, likely to enforce a specific dihedral angle of the phenyl ring relative to the heterocycle.[7]
-
Para-substituent: The highest potency was achieved with an oxygen-linked three-carbon chain terminating in an alkylamino or hydroxyl group. This suggests the para-substituent extends into a solvent-exposed region where it can form key hydrogen bonds.[7]
-
| Position | Optimal Substituent | Rationale / Implied Interaction |
| 5 | (1S)-2,2,2-trifluoro-1-methylethylamino | Fills a specific hydrophobic pocket; chirality enhances binding.[7] |
| 6-Phenyl (ortho) | Di-fluoro (F) | Enforces optimal ring conformation for target engagement.[7] |
| 6-Phenyl (para) | -O-(CH₂)₃-N(CH₃)₂ or -O-(CH₂)₃-OH | Extends to form hydrogen bonds in a solvent-accessible region.[7] |
Table 1: SAR Summary for a Series of Anticancer TP Analogs.
Self-Validating Protocols and Methodologies
To ensure the trustworthiness and reproducibility of findings, every protocol must be a self-validating system. The following are key experimental workflows for characterizing novel TP analogs, particularly those designed as anticancer agents.
Protocol 1: One-Pot, Three-Component Synthesis of a TP Library
This protocol is adapted from the efficient synthesis of TP analogs possessing 3,4,5-trimethoxyphenyl groups.[2]
-
Reaction Setup: To a solution of 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine (1.0 mmol) in ethanol (15 mL), add the desired 1,3-dicarbonyl compound (1.1 mmol) and the selected aldehyde (1.1 mmol).
-
Catalysis & Reflux: Add a catalytic amount of acetic acid (3-4 drops). Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 4-8 hours.
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure TP analog.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol provides a general method to assess a compound's effect on tubulin assembly, which can be monitored by changes in turbidity (light scattering) at 340 nm.[9][10]
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice. Prepare a 10 mM stock of GTP in the same buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the test TP analog at various concentrations. Include a negative control (vehicle, e.g., DMSO) and positive controls (e.g., paclitaxel for polymerization promotion, vincristine for inhibition).
-
Initiation: Add tubulin to each well to a final concentration of 3-5 mg/mL. Immediately before measurement, add GTP to a final concentration of 1 mM and transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measurement: Measure the absorbance (optical density) at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance vs. time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of compound-treated samples to controls to determine if the analog inhibits or promotes tubulin polymerization. Calculate the IC₅₀ value for inhibitors.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to confirm the cellular mechanism of action for antiproliferative TP analogs.[2][3][11]
-
Cell Treatment: Seed a cancer cell line (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight. Treat the cells with the test TP analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalator) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.[11]
-
Acquisition & Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[11] The fluorescence intensity of PI is proportional to the DNA content. Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is indicative of a compound that disrupts microtubule function.[2]
Conclusion and Future Outlook
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and remarkable biological versatility have secured its place as an enduringly valuable core for generating novel therapeutics.[1][5] The strategic framework presented in this guide—combining efficient, diversity-oriented synthesis with targeted post-synthetic modification and robust biological validation—provides a clear path for navigating and exploiting the rich chemical space of TP analogs.
Future exploration will likely focus on applying this scaffold to new and challenging biological targets. The integration of advanced computational chemistry, machine learning for SAR prediction, and the development of greener, more sustainable synthetic methodologies will further accelerate the discovery of the next generation of TP-based medicines.
References
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 175-201. [Link]
-
Yang, S., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]
-
Di Cocco, M. E., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 175-201. [Link]
-
Ladds, M. J., et al. (2023). Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. eBioMedicine, 93, 104654. [Link]
-
Verma, A., et al. (2018). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]
-
Kaufman, M. D., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(12), 2747-2755. [Link]
-
Sisto, A., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
-
Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Sisto, A., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]
-
Sharma, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. [Link]
-
Kaufman, M. D., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]
-
Atherton, J., et al. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 7(18), e2553. [Link]
-
Salmaso, V., et al. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. Molecules, 28(21), 7430. [Link]
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]
-
Meijer, L., et al. (2006). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. Organic & Biomolecular Chemistry, 4(13), 2597-2605. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101300. [Link]
-
Brancale, A., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3169. [Link]
-
Zhang, C., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Chumachenko, N. V., et al. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 66(1), 329-351. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Initial Anticancer Screening of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[4][5][6] This guide provides a comprehensive, technically-grounded framework for the initial preclinical screening of a novel derivative, triazolo[1,5-a]pyrimidin-2-amine hydrochloride. We will delineate a systematic, multi-phase approach, beginning with foundational in vitro cytotoxicity assessments, progressing to targeted mechanistic studies, and culminating in a preliminary in vivo efficacy evaluation. The protocols and rationale described herein are designed to furnish drug development professionals with a robust, self-validating workflow to ascertain the therapeutic potential of this compound class.
Introduction: The Triazolopyrimidine Scaffold
The triazolopyrimidine core is a bioisostere of purine, a fundamental building block of nucleic acids. This structural similarity allows its derivatives to interact with a multitude of biological targets, often by acting as competitive inhibitors in ATP-binding sites of enzymes.[6] Various analogues have been reported to function as kinase inhibitors, microtubule-targeting agents, and modulators of key signaling pathways implicated in oncogenesis.[1][2][7]
This guide focuses on triazolo[1,5-a]pyrimidin-2-amine hydrochloride, outlining a screening cascade designed to efficiently answer three critical questions:
-
Does the compound exhibit cytotoxic or cytostatic activity against cancer cells?
-
If so, what are the plausible underlying cellular mechanisms of action?
-
Can the in vitro activity be translated to a preliminary in vivo model?
The following workflow provides a logical progression for this initial investigation.
Figure 1: A multi-phase workflow for anticancer screening.
Phase 1: Foundational In Vitro Cytotoxicity Screening
The primary objective of this phase is to quantify the compound's ability to inhibit cancer cell proliferation. This establishes a baseline of activity and informs the decision to proceed with more resource-intensive mechanistic studies.[8][9]
Rationale for Assay Selection
A robust and high-throughput method is required for the initial screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] Live cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[10]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous cell line (e.g., HaCaT [keratinocyte]).[11]
-
Recommended culture media (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride, dissolved in an appropriate solvent (e.g., sterile water or DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare a series of dilutions of the test compound. Remove the old media from the plate and add 100 µL of fresh media containing the compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to cover at least two cell doubling times.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.
Data Presentation and Interpretation
The results should be summarized in a table to allow for easy comparison of the compound's potency and selectivity across different cell lines.
Table 1: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 7.5 | 8.0 |
| HCT-116 | Colorectal Carcinoma | 6.1 | 9.8 |
| A549 | Lung Carcinoma | 11.2 | 5.4 |
| HaCaT | Normal Keratinocyte | 60.0 | - |
*Selectivity Index = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
A compound with IC50 values in the low micromolar range against cancer cells and a high selectivity index is considered a promising candidate for further investigation.[3]
Phase 2: Mechanistic Elucidation
If the compound demonstrates potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Based on existing literature for the triazolopyrimidine scaffold, key mechanisms to investigate include cell cycle arrest, apoptosis induction, and inhibition of specific signaling pathways.[1][5][7]
Cell Cycle Analysis via Flow Cytometry
Rationale: Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M) and ultimately leading to cell death.[1] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cell distribution across different cycle phases.[12]
Protocol Summary:
-
Treat a sensitive cancer cell line (e.g., HCT-116) with the compound at its IC50 and 2x IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content using a flow cytometer. An increase in the percentage of cells in a specific phase compared to the control indicates cell cycle arrest.
Apoptosis Induction
Rationale: A desirable characteristic of an anticancer drug is the ability to induce programmed cell death, or apoptosis. This is a controlled process that avoids the inflammatory response associated with necrosis. The translocation of phosphatidylserine to the outer cell membrane is an early marker of apoptosis and can be detected by Annexin V staining.[5] Western blotting for key proteins like cleaved PARP (a substrate of executioner caspases), the anti-apoptotic protein Bcl-2, and the pro-apoptotic protein Bax can confirm the engagement of the apoptotic machinery.[1][5]
Figure 2: Simplified overview of apoptosis pathways and key protein markers.
Target Pathway Analysis: Kinase Inhibition
Rationale: The triazolopyrimidine scaffold is a known kinase inhibitor.[1][13] Derivatives have shown activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often hyperactivated in cancer, promoting proliferation and survival.[1][14] A straightforward way to screen for this activity is to measure the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK, via Western blot. A reduction in the phosphorylated forms of these proteins upon treatment with the compound would strongly suggest inhibition of this pathway.[1][7]
Figure 3: The EGFR signaling pathway as a potential target.
Phase 3: Preliminary In Vivo Evaluation
Positive and compelling in vitro data warrants progression to an animal model to assess preliminary efficacy and tolerability.[8][15] The human tumor xenograft model in immunodeficient mice is the most common and well-established system for this purpose.[8][16]
Model Selection and Rationale
Athymic nude mice are used because their compromised immune system prevents the rejection of implanted human tumor cells, allowing the tumor to grow.[17] A subcutaneous model, where cancer cells are injected under the skin, is preferred for initial screening due to the ease of tumor implantation and the ability to visually monitor and measure tumor growth without complex imaging.[15]
Experimental Protocol: Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in vivo.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 2-5 million HCT-116 cells) into the flank of each athymic nude mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control Drug).
-
Treatment: Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 14-21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.
Data Presentation and Interpretation
The primary endpoint is tumor growth inhibition. This is typically presented as a graph of mean tumor volume versus time for each group. The final tumor weights can also be compared. A statistically significant reduction in tumor volume and weight in the treatment group compared to the vehicle control indicates in vivo efficacy.
Table 2: Key Parameters for In Vivo Xenograft Study
| Parameter | Description |
|---|---|
| Animal Model | Athymic Nude Mice (6-8 weeks old) |
| Cell Line | HCT-116 (human colorectal carcinoma) |
| Treatment Groups | 1. Vehicle Control2. Test Compound (e.g., 50 mg/kg, PO, QD)3. Positive Control (e.g., 5-FU) |
| Primary Endpoint | Tumor Volume (measured by calipers) |
| Secondary Endpoints | Final Tumor Weight, Animal Body Weight |
| Study Duration | 21 days |
Conclusion and Future Directions
This guide has outlined a systematic and logical workflow for the initial anticancer screening of triazolo[1,5-a]pyrimidin-2-amine hydrochloride. This phased approach, from broad cytotoxicity screening to specific mechanistic and in vivo studies, ensures that resources are allocated efficiently while building a comprehensive data package.
If the compound demonstrates significant in vivo efficacy with an acceptable toxicity profile, future work should focus on:
-
Advanced Mechanistic Studies: Definitively identifying the molecular target(s) through techniques like biochemical kinase assays or proteomics.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and pharmacokinetic properties.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Orthotopic and Metastatic Models: Testing the compound in more clinically relevant animal models where tumors are grown in their native organ.[15][17]
By following this structured screening cascade, researchers can rigorously evaluate the potential of triazolo[1,5-a]pyrimidin-2-amine hydrochloride as a lead candidate for a new anticancer therapeutic.
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4045. Available from: [Link]
-
Zhang, N., Wu, B., He, L., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(3), 420-431. Available from: [Link]
-
Thalheimer, A., & Thasler, W.E. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 170, 127-136. Available from: [Link]
-
Gouda, M.A., Al-Dhfyan, A., Al-Omair, M.A., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 13(39), 27361-27382. Available from: [Link]
-
Anilkumar, R., & S, J. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 1-8. Available from: [Link]
-
Ruggeri, B.A., Camp, F., & Miknyoczki, S. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers, 6(1), 318-351. Available from: [Link]
-
Blatt, N.L., Mingaleeva, R.N., Khaiboullina, S.F., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900. Available from: [Link]
-
Lough, L., Sherman, D., Becerra-Flores, M., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 806-814. Available from: [Link]
-
Raczynska, P., Wujec, M., Rainsford, K.D., & Buszewicz, G. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6563. Available from: [Link]
-
S, S., & S, V. (2024). Application of Scaffold-Based Drug Delivery in Oral Cancer Treatment: A Novel Approach. Cureus, 16(6), e62369. Available from: [Link]
-
Boudreau, M.W., Mroue, K.H., Jia, T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17769-17778. Available from: [Link]
-
Xu, C., Chen, G., Zhu, M., et al. (2019). 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery. International Journal of Nanomedicine, 14, 9257-9268. Available from: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed, 33(13), 4045. Available from: [Link]
-
Blatt, N.L., Mingaleeva, R.N., Khaiboullina, S.F., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. Available from: [Link]
-
Sharma, A., & Majumdar, A. (2023). Next-Generation 3D Scaffolds for Nano-Based Chemotherapeutics Delivery and Cancer Treatment. Pharmaceutics, 15(2), 536. Available from: [Link]
-
Cheng, C.-C., Chen, Y.-C., Lin, H.-J., et al. (2018). Drug-eluting scaffold to deliver chemotherapeutic medication for management of pancreatic cancer after surgery. International Journal of Nanomedicine, 13, 1195-1208. Available from: [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. Available from: [Link]
-
IJCRT. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 8(7). Available from: [Link]
-
S, S., & S, V. (2022). Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update. Frontiers in Bioengineering and Biotechnology, 10, 893114. Available from: [Link]
-
Prota, A.E., Bargsten, K., Northcote, P.T., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 737-750.e6. Available from: [Link]
-
Geng, Z.-Y., Li, Y.-T., & Wang, Z.-Y. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 638883. Available from: [Link]
- Google Patents. (n.d.). EP4364737A3 - Triazolopyridinyl compounds as kinase inhibitors.
-
Umar, A., Uzairu, A., Shallangwa, G.A., & Uba, S. (2024). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology, 6(1), 201-216. Available from: [Link]
-
Kim, J.-E., Lee, J.-H., Choi, Y.-J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules, 26(11), 3169. Available from: [Link]
-
Ribeiro, C.J., Luo, Y., Schoonenberg, K., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 257-261. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structure of the triazolopyrimidine class of inhibitors. Available from: [Link]
-
ResearchGate. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available from: [Link]
-
Wei, F.-L., You, Q.-D., & Zhang, X.-J. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 12(6), 1182-1192. Available from: [Link]
-
Zhang, S., Liu, Y.-T., Zhang, Y.-B., et al. (2016). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 26(2), 521-525. Available from: [Link]
-
Wang, S.-Q., Li, Y.-N., Yang, T.-T., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(18), 5871. Available from: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. ijcrt.org [ijcrt.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Characterization of Triazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
Introduction: The Triazolopyrimidine Scaffold in Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyrimidine heterocyclic system represents a "privileged scaffold" in medicinal chemistry. Its structure is isoelectronic with the purine ring system, making it an ideal bioisostere for developing molecules that interact with ATP-binding sites in enzymes.[4] This structural mimicry has been successfully exploited to generate a multitude of potent inhibitors against protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[4]
Derivatives of the triazolopyrimidine core have demonstrated significant antiproliferative activity by targeting multiple kinases simultaneously.[1] This multi-targeted approach can be advantageous in combating the development of drug resistance in cancer therapy.[1][5] This document provides a comprehensive guide for researchers on the characterization of triazolo[1,5-a]pyrimidine-based compounds as kinase inhibitors, including detailed protocols for biochemical and cell-based assays.
Mechanism of Action: Competitive ATP-Binding Site Inhibition
The primary mechanism by which triazolopyrimidine derivatives inhibit kinase activity is through competitive binding at the ATP pocket of the enzyme's catalytic domain.[2][6] By occupying this site, the inhibitor prevents the binding of the endogenous phosphate donor, ATP, thereby blocking the phosphorylation of downstream substrate proteins. This action effectively halts the signal transduction cascade that the kinase regulates.
Several key oncogenic kinases have been identified as targets for this class of compounds, including:
-
Epidermal Growth Factor Receptor (EGFR)[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]
The specific kinase profile and potency of any given derivative are determined by the substitutions on the core triazolopyrimidine scaffold.[1]
Caption: ATP-competitive inhibition of a receptor tyrosine kinase signaling pathway.
Reported Biological Activity of Triazolopyrimidine Analogs
To provide a baseline for expected potency, the following table summarizes the inhibitory concentrations (IC₅₀) and growth inhibition (GI₅₀) values for select, potent triazolopyrimidine derivatives reported in the literature.
| Compound ID | Target Kinase / Cell Line | Activity Metric | Reported Value (μM) | Reference |
| 12b | EGFR | IC₅₀ | 2.19 | [1] |
| 12b | VEGFR2 | IC₅₀ | 2.95 | [1] |
| 12b | TrkA | IC₅₀ | 3.49 | [1] |
| 12b | CDK2 | IC₅₀ | 9.31 | [1] |
| 12b | FAK | IC₅₀ | 6.3 | [1] |
| 12c | NCI-60 Cell Panel | GI₅₀ (Mean) | 3.51 | [1] |
| Compound 1 | HCC1937 (Breast Cancer) | IC₅₀ | < 50 | [2] |
| Compound 1 | HeLa (Cervical Cancer) | IC₅₀ | < 50 | [2] |
Note: Compound structures and full experimental details can be found in the cited literature.
Experimental Protocols
Safety and Handling Precautions
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride and its analogs are research chemicals.
-
Hazard Profile: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Some derivatives are classified as harmful if swallowed (H302).[8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[7][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or aerosols.[7] Avoid dust formation.[9]
-
First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[9]
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol determines the direct inhibitory effect of the compound on the activity of a purified kinase by measuring ADP production, a universal product of the kinase reaction. The luminescence-based ADP-Glo™ assay is a robust method for determining IC₅₀ values.[10]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Caption: Workflow for analyzing kinase pathway inhibition by Western blot.
Methodology:
-
Cell Culture: Seed an appropriate cancer cell line (e.g., HCC1937 or HeLa for EGFR targeting)[2] in 6-well plates. Allow cells to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the triazolopyrimidine inhibitor (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against a phosphorylated substrate (e.g., anti-phospho-EGFR, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Re-probing (Self-Validation): To ensure observed changes are due to specific inhibition and not protein degradation, the membrane should be stripped and re-probed with antibodies for the total protein (e.g., total-Akt) and a loading control (e.g., GAPDH or β-actin).
-
Data Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and loading control, confirms cellular target engagement and inhibition.
References
-
El-Gamal, M. I., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry. [Link]
-
Tantawy, A. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]
-
Eldeeb, A., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate Request PDF. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]
-
Tantawy, A. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed. [Link]
-
Mand, D. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Tantawy, A. S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]
-
Shapiro, A. B., et al. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Li, Y., et al. (2024). Discovery of NovelT[1][2][3]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
PubChem.T[1][2][3]riazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem Database. [Link]
-
Maccari, R., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. Angene Chemical Website. [Link]
-
Wang, S., et al. (2021). Discovery of the Triazolo[1,5- a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry. [Link]
-
Zhang, L., et al. (2020). Discovery of-[1][2][3]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application of Triazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Line Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold in Oncology
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its isoelectronic relationship with purines, which allows it to interact with a wide array of biological targets.[1][4] While the specific compound, triazolo[1,5-a]pyrimidin-2-amine hydrochloride, is not extensively documented as a potent anticancer agent in publicly available literature, the broader family of triazolo[1,5-a]pyrimidine derivatives has emerged as a highly promising class of compounds for the development of novel cancer therapeutics.[4][5] These derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines through diverse mechanisms of action.[2][3][6]
This technical guide provides a comprehensive overview of the application of substituted triazolo[1,5-a]pyrimidine derivatives in cancer cell line research. It is designed to equip researchers with the foundational knowledge and practical protocols to investigate the anticancer potential of this versatile chemical scaffold. We will delve into the key mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental workflows for their evaluation.
Mechanisms of Action: Targeting Multiple Hallmarks of Cancer
The anticancer activity of triazolo[1,5-a]pyrimidine derivatives is not confined to a single mode of action. Instead, different substitutions on the core scaffold can direct the molecule to interact with various critical cellular targets, leading to the inhibition of cancer cell growth and proliferation.
Tubulin Polymerization Inhibition
A significant number of triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by targeting the microtubule network, a crucial component of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] Unlike some other microtubule-targeting agents, certain derivatives of this class have a unique mechanism of action. They have been shown to promote tubulin polymerization in vitro but do not compete with paclitaxel for its binding site. Instead, they inhibit the binding of vinca alkaloids to tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]
Figure 1: Mechanism of Tubulin Inhibition.
Suppression of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Certain indole-derivatives of the triazolo[1,5-a]pyrimidine scaffold have been shown to effectively suppress the ERK signaling pathway.[2] This inhibition leads to a decrease in the phosphorylation levels of key proteins in the cascade, including c-Raf, MEK1/2, and ERK1/2, as well as the downstream effector AKT.[2] The dampening of this pro-survival pathway ultimately results in the induction of apoptosis and cell cycle arrest.[2]
Figure 2: ERK Signaling Pathway Inhibition.
Inhibition of S-Phase Kinase-Associated Protein 2 (SKP2)
S-phase kinase-associated protein 2 (SKP2) is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a crucial role in cell cycle progression by targeting tumor suppressor proteins like p21 and p27 for degradation.[6] Overexpression of SKP2 is observed in many cancers and is associated with poor prognosis. Novel triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of SKP2.[6] By inhibiting SKP2, these compounds prevent the degradation of p21 and p27, leading to an accumulation of these cell cycle inhibitors.[6] This, in turn, causes cell cycle arrest, primarily in the S-phase, and inhibits cancer cell proliferation and migration.[6]
Quantitative Data: Antiproliferative Activity in Cancer Cell Lines
The efficacy of triazolo[1,5-a]pyrimidine derivatives has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound. The following table summarizes the IC50 values for selected triazolo[1,5-a]pyrimidine derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound H12 | MGC-803 | Human Gastric Cancer | 9.47 | [2] |
| HCT-116 | Human Colorectal Carcinoma | 9.58 | [2] | |
| MCF-7 | Human Breast Cancer | 13.1 | [2] | |
| Compound 19 | Bel-7402 | Human Liver Cancer | 12.3 | [5] |
| HT-1080 | Human Fibrosarcoma | 6.1 | [5] | |
| Compound 6i | MGC-803 | Human Gastric Cancer | 0.96 | [7] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer activity of triazolo[1,5-a]pyrimidine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., MGC-803, HCT-116, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Triazolo[1,5-a]pyrimidine derivative stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolo[1,5-a]pyrimidine derivative in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Figure 3: MTT Assay Workflow.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection and quantification of specific proteins to elucidate the effect of the compound on cellular signaling pathways.
Materials:
-
Cancer cells treated with the triazolo[1,5-a]pyrimidine derivative
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel anticancer agents. The diverse mechanisms of action, including tubulin inhibition, suppression of key signaling pathways like ERK, and inhibition of cell cycle regulators such as SKP2, underscore the potential of this chemical class to address various hallmarks of cancer. The provided protocols offer a starting point for researchers to explore the anticancer properties of new derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies in preclinical models to validate their therapeutic potential. The ability of some derivatives to overcome multidrug resistance further enhances their clinical relevance and warrants deeper investigation.
References
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(3), 439-451. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5025. [Link]
-
Li, Y., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Huo, C., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5025. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 246-262. [Link]
-
Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]
-
Li, J., et al. (2016). Discovery of[1][2][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. [Link]
-
Sun, Z., et al. (2011). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 16(11), 9114-9128. [Link]
-
Sun, Z., et al. (2011). Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 16(11), 9114-28. [Link]
-
Wang, T., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 48, 116407. [Link]
-
Wang, S., et al. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187-16204. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 246-262. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: In Vitro Characterization of Triazolo[1,5-a]pyrimidin-2-amine hydrochloride
Introduction
The triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its isosteric relationship with purines and its broad range of biological activities.[1] Derivatives of this core have been investigated for various therapeutic applications, including as anticancer, anti-infective, and CNS agents.[1][2][3] Notably, compounds bearing this scaffold have been identified as potent inhibitors of critical cellular targets such as S-phase kinase-associated protein 2 (Skp2) and microtubule dynamics, highlighting their potential in oncology.[1][4] Furthermore, some derivatives have been shown to overcome multidrug resistance by inhibiting transporters like P-glycoprotein (ABCB1).[5]
This document provides a comprehensive guide for the in vitro evaluation of triazolo[1,5-a]pyrimidin-2-amine hydrochloride. The following protocols are designed to establish a thorough pharmacological profile of the compound, starting with broad assessments of its impact on cell viability and progressing to more specific assays to elucidate its mechanism of action. The experimental workflow is designed to first determine the cytotoxic and cytostatic effects of the compound, followed by an investigation into the induction of apoptosis and cell cycle arrest. Finally, protocols are provided to explore potential target engagement, with a focus on kinase inhibition, a common mechanism for this class of compounds.[4][6]
Preliminary Compound Handling and Stock Solution Preparation
Rationale: Proper handling and solubilization of the test compound are critical for obtaining reproducible and reliable data. Triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a salt, which generally confers good aqueous solubility. However, initial solubility testing is crucial.
Protocol:
-
Solubility Testing:
-
Prepare a small, concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water.
-
If solubility is limited, test other polar solvents such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, the final concentration of the organic solvent should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.
-
-
Stock Solution Preparation:
-
Based on the solubility test, prepare a 10 mM stock solution of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in an appropriate solvent (e.g., sterile DMSO).
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Assessment of Cellular Viability and Cytotoxicity
Rationale: The initial step in characterizing a potential anticancer agent is to determine its effect on cell viability and proliferation.[7][8] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which informs the dose selection for subsequent mechanistic studies. A colorimetric assay, such as the MTT or resazurin assay, provides a robust and high-throughput method for this initial screening.[9]
Cell Viability Assessment using Resazurin Assay
Principle: The resazurin (alamarBlue) assay measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in living cells to the pink and highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.[9]
Experimental Workflow:
Caption: Workflow for the Resazurin-based cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Select appropriate cancer cell lines for screening (e.g., a panel representing different tumor types).
-
Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the triazolo[1,5-a]pyrimidin-2-amine hydrochloride stock solution in complete medium. A typical concentration range for initial screening is 0.01 µM to 100 µM.
-
Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for 48 to 72 hours.
-
-
Assay Readout:
-
Add 10 µL of resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.01 - 100 µM |
| Incubation Time | 48 - 72 hours |
| Resazurin Incubation | 1 - 4 hours |
Investigation of Apoptosis Induction
Rationale: A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. Identifying whether triazolo[1,5-a]pyrimidin-2-amine hydrochloride induces apoptosis is a crucial step in understanding its cytotoxic effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with triazolo[1,5-a]pyrimidin-2-amine hydrochloride at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 to 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[10]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Biochemical Kinase Inhibition Assay
Rationale: Given that many triazolo[1,5-a]pyrimidine derivatives act as kinase inhibitors, it is pertinent to screen the compound against a panel of kinases to identify potential targets.[4] Biochemical kinase assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of a purified kinase.[6][12]
In Vitro Kinase Inhibition Profiling
Principle: A variety of assay formats can be used to measure kinase activity, including radiometric, fluorescent, and luminescent methods.[13][14] A common approach involves incubating the purified kinase with its substrate and ATP, and then detecting the phosphorylated product. The effect of the inhibitor is quantified by the reduction in product formation.
Experimental Workflow:
Caption: General workflow for a biochemical kinase assay.
Detailed Protocol (Example using a luminescence-based ADP detection assay):
-
Assay Preparation:
-
Reconstitute the purified kinase, substrate peptide, and ATP according to the supplier's instructions.
-
Prepare serial dilutions of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the test compound or vehicle control.
-
Allow a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine inhibitor potency.[13]
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).
-
Incubate as per the manufacturer's protocol to allow for the conversion of ADP to ATP and the subsequent generation of a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response model to determine the IC50 value.
-
| Parameter | Recommendation |
| Kinase Panel | Select a panel relevant to cancer signaling pathways |
| ATP Concentration | At or near the Km for each kinase[13] |
| Compound Concentration | 0.001 - 100 µM in a 10-point dilution series |
| Pre-incubation Time | 15 - 30 minutes |
| Reaction Time | 60 minutes (or as optimized for each kinase) |
Cellular Target Engagement Assay
Rationale: While biochemical assays confirm direct inhibition of a purified enzyme, it is crucial to demonstrate that the compound can enter the cell and bind to its intended target in a complex cellular environment.[15][16] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or cell lysates.[17][18]
Cellular Thermal Shift Assay (CETSA®)
Principle: The binding of a ligand (e.g., a small molecule inhibitor) to its target protein often increases the protein's thermal stability.[18] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[19]
Detailed Protocol (Western Blot-based detection):
-
Cell Treatment:
-
Culture cells to ~80% confluency. Treat the cells with the test compound at a high concentration (e.g., 10-50 µM) or vehicle for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Protein Quantification and Analysis:
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes.
-
Quantify the amount of the specific target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates ligand-induced stabilization and thus, target engagement.
-
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Siregar, P., & Purnomo, H. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644, 287-302. Retrieved from [Link]
-
Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Retrieved from [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
ResearchGate. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]
-
National Institutes of Health. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
-
National Institutes of Health. (2012). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2024). Discovery of Novel[7][9][20]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Retrieved from [Link]
-
National Institutes of Health. (2009). Synthesis and cytotoxicity studies of novel[7][9][20]triazolo[1,5-a]pyrimidine-7-amines. Retrieved from [Link]
-
National Institutes of Health. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
National Institutes of Health. (1988). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Retrieved from [Link]
-
National Institutes of Health. (2020). Discovery of[7][9][20]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Retrieved from [Link]
-
MDPI. (2022). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. Retrieved from [Link]
-
National Institutes of Health. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Retrieved from [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. selvita.com [selvita.com]
- 16. Target Engagement Assay Services [conceptlifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 20. Cell Health Screening Assays for Drug Discovery [promega.jp]
Application Note: Triazolo[1,5-a]pyrimidines as a Privileged Scaffold for Novel Anticancer Agents
An in-depth guide to the development of novel anticancer agents from triazolo[1,5-a]pyrimidine derivatives, designed for researchers, scientists, and drug development professionals.
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile N-heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to function as a bioisostere and interact with a wide range of biological targets.[4][5] This unique characteristic has led to the development of derivatives with diverse pharmacological activities, including potent anticancer properties.[6][7] Compounds based on this core structure have been shown to target various hallmarks of cancer by inhibiting critical cellular machinery involved in proliferation and survival.
Key mechanisms of action for triazolo[1,5-a]pyrimidine-based anticancer agents include:
-
Tubulin Polymerization Inhibition: Several series of these compounds act as potent antimicrotubule agents. They interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] A unique class of these derivatives promotes tubulin polymerization but binds to a site distinct from paclitaxel, inhibiting the binding of vinca alkaloids instead.[2][3]
-
Kinase Inhibition: The scaffold has been successfully employed to design inhibitors for various cancer-relevant kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3-K).[4][6]
-
Mitochondrial Pathway Induction: Certain derivatives have been found to induce cancer cell death by elevating levels of reactive oxygen species (ROS), leading to mitochondrial damage and triggering mitochondria-dependent apoptosis and autophagy.[10][11]
-
Overcoming Multidrug Resistance (MDR): Some compounds have been specifically designed to inhibit the function of P-glycoprotein (P-gp/ABCB1), a key efflux pump responsible for MDR, thereby re-sensitizing resistant cancer cells to conventional chemotherapeutics like paclitaxel.[12][13]
-
Inhibition of Other Key Proteins: More recent research has identified derivatives that can target other critical cancer-related proteins, such as S-Phase Kinase-Associated Protein 2 (SKP2), leading to cell cycle arrest and tumor growth inhibition.[14]
This document provides a comprehensive guide, including detailed protocols, for the synthesis, in vitro evaluation, and preclinical assessment of novel anticancer agents derived from the triazolo[1,5-a]pyrimidine scaffold.
Section 1: Overall Development Workflow
The development process follows a logical progression from chemical synthesis to biological evaluation. The workflow is designed to identify potent and selective lead compounds for further preclinical and clinical development.
Caption: High-level workflow for anticancer drug discovery.
Section 2: Synthesis Protocols
A common and effective method for synthesizing the triazolo[1,5-a]pyrimidine core involves the cyclization of a 3-amino-1,2,4-triazole precursor with a β-ketoester or a related 1,3-dicarbonyl compound.[6] Further modifications can be made to introduce diverse substituents and build a compound library.
Protocol 2.1: General Synthesis of a 5,7-disubstituted[1][2][3]triazolo[1,5-a]pyrimidine Core
Rationale: This protocol utilizes a one-pot, three-component reaction, which is an efficient method for generating molecular diversity from readily available starting materials.[9] Acetic acid serves as both the solvent and catalyst for the condensation and cyclization reactions.
Materials:
-
3-Amino-1,2,4-triazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq)
-
Aldehyde derivative (1.1 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
To a round-bottom flask, add the 3-amino-1,2,4-triazole derivative (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and the aldehyde derivative (1.1 eq).
-
Add glacial acetic acid as the solvent (e.g., 10 mL for a 5 mmol scale reaction).
-
Equip the flask with a condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will often form.
-
Pour the cooled reaction mixture into a beaker of ice water with stirring to precipitate the crude product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified triazolo[1,5-a]pyrimidine derivative.
-
Confirm the structure and purity of the final compound using IR, ¹H-NMR, MS, and elemental analysis.[15]
Section 3: In Vitro Evaluation Protocols
After synthesis, the compounds must be evaluated for their biological activity. The following protocols outline a standard cascade for identifying and characterizing potential anticancer agents.
Protocol 3.1: Antiproliferative Activity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7, A549).[1][6][9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized triazolo[1,5-a]pyrimidine compounds dissolved in DMSO (10 mM stock).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Positive control drug (e.g., 5-Fluorouracil, Paclitaxel).[6]
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader (570 nm wavelength).
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include "vehicle control" wells (medium with DMSO) and "blank" wells (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Data Presentation: IC50 Values
| Compound ID | MGC-803 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
|---|---|---|---|
| TP-01 | 9.47 | 9.58 | 13.1 |
| TP-02 | 0.96 | 0.53 | 6.05 |
| TP-03 | >100 | >100 | >100 |
| 5-FU | 15.2 | 12.8 | 20.1 |
Hypothetical data based on values reported in the literature for representative compounds.[1][6]
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer agents, particularly tubulin inhibitors, induce cell cycle arrest at specific phases.[9] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest.
-
6-well cell culture plates.
-
Test compound identified as a "hit" from the MTT assay.
-
Phosphate-buffered saline (PBS).
-
70% ice-cold ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Step-by-Step Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase (G0/G1, S, G2/M). A significant increase in the G2/M population suggests interference with microtubule function.[1][9]
Protocol 3.3: Mechanism of Action - Tubulin Polymerization Assay
Rationale: For compounds suspected of targeting microtubules, a cell-free tubulin polymerization assay provides direct evidence of interaction. This assay measures the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of the test compound.
Caption: MOA for tubulin-targeting triazolo[1,5-a]pyrimidines.
Step-by-Step Procedure (General Outline):
-
Purified tubulin is incubated in a polymerization buffer (e.g., containing GTP and glutamate) at 37°C.
-
The test compound (at various concentrations) or a control vehicle (DMSO) is added to the mixture.
-
The assembly of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer.
-
Known tubulin inhibitors (e.g., paclitaxel as a promoter, vinblastine as a depolymerizer) are used as positive controls.
-
Inhibition or promotion of polymerization relative to the DMSO control indicates a direct effect on tubulin.[2][3]
Section 4: Structure-Activity Relationship (SAR) Analysis
SAR analysis is crucial for optimizing lead compounds. By synthesizing and testing a series of related analogues, researchers can identify the chemical moieties responsible for potent biological activity.
Key Insights from SAR Studies: A comprehensive study on a series of tubulin-inhibiting triazolo[1,5-a]pyrimidines established clear SAR requirements for high potency.[2][3]
Caption: SAR summary for a class of tubulin inhibitors.
| Position on Scaffold | Substituent Requirement for High Potency | Reference |
| 5-Position | A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group. | [2][3] |
| 6-Position (Phenyl Ring) | Fluorine atoms at both ortho positions (2' and 6') relative to the triazolopyrimidine core. | [2][8] |
| Para-Position (Phenyl Ring) | An oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group. | [2][3] |
Section 5: In Vivo Preclinical Evaluation
Promising lead compounds identified through in vitro screening must be evaluated for efficacy and safety in animal models. The human tumor xenograft mouse model is a standard method for assessing anticancer activity in vivo.[3]
Protocol 5.1: Tumor Xenograft Efficacy Study
Rationale: This protocol evaluates the ability of a lead compound to inhibit tumor growth in an immunodeficient mouse implanted with human cancer cells. It provides crucial data on in vivo efficacy and potential toxicity at therapeutic doses.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID).
-
Human cancer cell line that is sensitive to the test compound in vitro.
-
Matrigel (optional, for promoting tumor growth).
-
Lead compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control drug (e.g., Paclitaxel).
-
Calipers for tumor measurement.
-
Animal scale.
Step-by-Step Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Lead Compound, Positive Control), typically with 8-10 mice per group.
-
Treatment: Administer the compound and controls via the desired route (e.g., oral gavage or intravenous injection) according to a predetermined schedule (e.g., daily for 21 days).[3]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse at the same time to monitor for toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or if any animal shows signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze body weight data to assess tolerability. Successful lead compounds will show significant tumor growth inhibition without causing severe toxicity.[3][14]
-
References
-
Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry.
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ACS Publications.
-
Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed.
-
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC, NIH.
-
Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a]pyrimidines. Semantic Scholar.
-
Discovery of new[1][2][3] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. PubMed.
-
Structures of[1][2][3]triazolo[1,5-a]pyrimidine and its derivates as anticancer agents. Semantic Scholar.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC, NIH.
-
Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. PubMed.
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. ResearchGate.
- Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed.
- Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. PubMed.
-
Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed.
-
Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. ACS Publications.
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Triazolopyrimidine Scaffold
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This heterocyclic system, being isoelectronic with naturally occurring purines, can interact with a variety of biological targets.[3] The natural product Essramycin, a triazolo[1,5-a]pyrimidine derivative, exhibits significant activity against both Gram-positive and Gram-negative bacteria, underscoring the potential of this chemical class.[4]
This document provides a comprehensive guide for the preclinical evaluation of triazolo[1,5-a]pyrimidin-2-amine hydrochloride as a potential antimicrobial agent. We present detailed, field-proven protocols for assessing its antimicrobial efficacy and cytotoxicity, alongside a discussion of its potential mechanisms of action. These guidelines are designed to be a self-validating system, ensuring robust and reproducible data generation for researchers in the field of antimicrobial drug discovery.
Physicochemical Properties and Handling
While specific data for triazolo[1,5-a]pyrimidin-2-amine hydrochloride is limited, derivatives of the triazolopyrimidine scaffold generally exhibit favorable drug-like properties.[5][6] It is crucial to characterize the solubility and stability of the test compound in relevant biological media before initiating screening assays. A supplier of 7-Methyl[1][4][7]triazolo[1,5-a]pyrimidin-2-amine hydrochloride notes a shelf life of 1095 days, suggesting good stability under appropriate storage conditions.[8]
Protocol for Solubility Assessment:
-
Prepare a stock solution of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in the desired microbiological media (e.g., Mueller-Hinton Broth) and buffers (e.g., Phosphate-Buffered Saline).
-
Visually inspect for precipitation at each concentration after a defined incubation period at the experimental temperature.
-
Determine the highest concentration that remains in solution, which will inform the concentration range for subsequent biological assays.
Antimicrobial Susceptibility Testing
The initial step in evaluating a novel compound is to determine its spectrum of activity and potency. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended for determining the Minimum Inhibitory Concentration (MIC) of triazolo[1,5-a]pyrimidin-2-amine hydrochloride.[9][10]
Broth Microdilution Assay for MIC Determination
This method provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]
Materials:
-
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[12]
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and no compound), and a sterility control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of a bacterium to the compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[13]
Materials:
-
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Incubator
-
Calipers or ruler
Protocol:
-
Preparation of Compound Disks:
-
Dissolve triazolo[1,5-a]pyrimidin-2-amine hydrochloride in a suitable volatile solvent to a known concentration.
-
Apply a specific volume of the solution to sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate.
-
-
Disk Application and Incubation:
-
Aseptically place the compound-impregnated disks and a positive control disk onto the inoculated agar surface, ensuring firm contact.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Data Presentation:
The results of the antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of MIC Data Presentation
| Microorganism | Gram Stain | triazolo[1,5-a]pyrimidin-2-amine hydrochloride MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data] |
| Candida albicans ATCC 90028 | N/A | [Insert Data] | [Insert Data] |
Cytotoxicity Assessment: Ensuring a Favorable Safety Profile
A critical aspect of antimicrobial drug discovery is to ensure that the compound is selectively toxic to microbial cells while exhibiting minimal effects on mammalian cells. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[14]
MTT Cell Viability Assay
Materials:
-
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in cell culture medium.
-
Remove the old medium from the cells and add the diluted compound solutions.
-
Include untreated cells as a negative control and a vehicle control (if a solvent like DMSO is used).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.[4][17]
-
Data Presentation:
Table 2: Example of Cytotoxicity Data Presentation
| Cell Line | triazolo[1,5-a]pyrimidin-2-amine hydrochloride IC₅₀ (µM) after 48h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) after 48h |
| HEK293 | [Insert Data] | [Insert Data] |
| HepG2 | [Insert Data] | [Insert Data] |
Investigating the Mechanism of Action
Several studies on triazolo[1,5-a]pyrimidine derivatives suggest that their antimicrobial activity may stem from the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[18] These are well-validated targets for antibacterial drugs.
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[4] Its inhibition leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately causing cell death.[13]
-
DHFR Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleotides and certain amino acids.[1] Inhibition of bacterial DHFR disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect.
The following diagrams illustrate the general antimicrobial drug discovery workflow and the potential signaling pathways targeted by triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Caption: A generalized workflow for antimicrobial drug discovery.
Caption: Potential mechanisms of action for triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial evaluation of triazolo[1,5-a]pyrimidin-2-amine hydrochloride as a novel antimicrobial agent. By systematically determining its antimicrobial spectrum, potency, and cytotoxicity, researchers can generate the critical data necessary to advance promising candidates through the drug discovery pipeline. Further investigation into the precise mechanism of action and in vivo efficacy will be essential next steps in the development of this promising class of compounds.
References
-
Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
-
Bekhit, A. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][4][7]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances. [Link]
-
Prism GraphPad. (n.d.). How to calculate IC50. Retrieved from [Link]
-
EUCAST. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. [Link]
-
EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
-
Ghorab, M. M., et al. (2010). Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Archiv der Pharmazie. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]
-
Journal of Chemical Technology. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]
-
Lee, J. S., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Khare, S., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Michigan State University Veterinary Diagnostic Laboratory. (n.d.). Use of Antimicrobial Susceptibility Data to Guide Therapy. [Link]
-
da Silva, A. P., et al. (2011). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
PubChem. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
-
Ersoy, S. C., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science and Technology. [Link]
-
Indonesian Journal of Science and Technology. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [Link]
-
MDPI. (2024). Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. [Link]
-
PubChem. (n.d.).[1][4][7]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. [Link]
-
Michigan State University Veterinary Diagnostic Laboratory. (n.d.). Use of Antimicrobial Susceptibility Data to Guide Therapy. [Link]
-
Current Medicinal Chemistry. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. [Link]
-
eScholarship.org. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. escholarship.org [escholarship.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 6. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. labsolu.ca [labsolu.ca]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT (Assay protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Application Notes and Protocols: Formulation of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride for In Vivo Studies
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows it to function as a bioisostere in various biological systems.[4][5] Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-viral, anti-parasitic, and anti-inflammatory agents.[4][6][7][8] Triazolo[1,5-a]pyrimidin-2-amine hydrochloride is one such derivative, and its progression into preclinical in vivo studies is a critical step in evaluating its efficacy and safety profile.
A significant hurdle in the preclinical development of many new chemical entities (NCEs), particularly heterocyclic compounds, is their poor aqueous solubility.[9][10] It is estimated that as many as 90% of NCEs in the development pipeline are poorly soluble, which can lead to low and erratic bioavailability, thereby compromising the integrity of in vivo studies.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of triazolo[1,5-a]pyrimidin-2-amine hydrochloride for in vivo administration in rodent models. We will explore a logical, step-by-step approach from initial physicochemical characterization to the development of robust and reproducible formulations suitable for oral and parenteral routes.
Physicochemical Characterization: The Foundation of Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of triazolo[1,5-a]pyrimidin-2-amine hydrochloride is paramount. As a hydrochloride salt, it is anticipated to have improved aqueous solubility compared to its free base; however, the extent of this improvement and its pH-dependent solubility must be experimentally determined.
Key Parameters to Evaluate:
-
Aqueous Solubility: Determine the solubility in deionized water, phosphate-buffered saline (PBS) at physiological pH (7.4), and acidic buffers (e.g., pH 2.0) to simulate gastric conditions.
-
pKa: The ionization constant will dictate the solubility profile across the physiological pH range of the gastrointestinal tract.
-
LogP/LogD: The partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) provides an indication of the compound's lipophilicity, which is a key factor in selecting appropriate solubilization strategies.[3]
-
Melting Point & Thermal Properties (DSC): Understanding the solid-state properties, such as crystallinity and melting point, is crucial, especially if considering amorphous solid dispersion strategies.[9]
-
Chemical Stability: Assess the stability of the compound in potential vehicles over time and under different storage conditions (e.g., temperature, light exposure).
A logical workflow for this initial characterization is essential for efficient formulation development.
Caption: Initial workflow for API characterization and formulation strategy selection.
Formulation Development: A Tiered Approach
Based on the initial physicochemical data, a tiered approach to formulation is recommended. The goal is to start with the simplest vehicle and increase complexity only as needed to achieve the desired concentration, stability, and in vivo exposure.
Tier 1: Aqueous-Based Vehicles
For a hydrochloride salt, there is a possibility of sufficient aqueous solubility for in vivo studies, especially for parenteral routes.
-
Vehicle Composition:
-
0.9% Sodium Chloride (Isotonic Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
Considerations: These are ideal for intravenous (IV) and intraperitoneal (IP) injections as they are isotonic and biocompatible.[11] However, if the compound precipitates upon pH neutralization in the bloodstream (for IV) or in the peritoneal cavity, this approach may not be viable. All parenteral solutions must be sterile, which can be achieved by filtration through a 0.22 µm filter.[11][12]
Tier 2: Co-Solvent and Surfactant Systems
If aqueous solubility is insufficient, the next step is to explore co-solvent and surfactant-based systems. These are common for both oral and parenteral administration of poorly soluble compounds.[13][14]
Commonly Used Excipients:
| Excipient Class | Example | Typical Concentration Range (in vivo) | Notes |
| Co-solvents | Dimethyl sulfoxide (DMSO) | <10% | Can cause local irritation and has its own biological effects.[14][15] |
| Polyethylene Glycol 300/400 (PEG 300/400) | 20-60% | Generally well-tolerated; can be viscous.[2] | |
| Propylene Glycol (PG) | 10-40% | Common solvent for oral and injectable formulations.[16] | |
| Ethanol | <10% | Can cause irritation; use with caution.[2] | |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.1-5% | Non-ionic surfactant used to form micelles and improve wetting.[14][17] |
| Polysorbate 20 (Tween® 20) | 0.1-5% | Similar to Tween® 80.[17] | |
| Cremophor® EL / Kolliphor® EL | <15% | Can be associated with hypersensitivity reactions.[9] | |
| Viscosity Modifiers | Carboxymethyl cellulose (CMC) | 0.5-2% | Used for creating stable suspensions for oral gavage.[14][15] |
| Methylcellulose (MC) | 0.5-2% | Another common suspending agent.[2][18] |
Rationale for Selection: The choice of excipients depends on the route of administration. For IP injections, minimizing irritants like high concentrations of DMSO or ethanol is crucial.[19] For oral gavage, taste and local gastrointestinal tolerance are also considerations.[20] A combination of these excipients is often required. A classic example for a poorly soluble, neutral compound is a vehicle containing DMSO, PEG 400, and Tween® 80, diluted with saline or water.[21]
Tier 3: Suspensions
If the compound cannot be fully solubilized at the required concentration, a uniform suspension may be the most practical approach, particularly for oral gavage.
-
Vehicle Composition:
-
0.5% (w/v) Methylcellulose in deionized water
-
0.5% (w/v) Carboxymethyl cellulose (sodium salt) in deionized water
-
Optionally, 0.1% Tween® 80 can be added to the vehicle to aid in wetting the drug particles.
-
Key to Success: The critical factor for a suspension is achieving a uniform, easily re-suspendable formulation to ensure accurate dosing. Particle size reduction of the API (micronization) can significantly improve suspension stability and may enhance oral absorption.
Protocols for Formulation Preparation
The following protocols are provided as a starting point and should be optimized based on the specific properties of triazolo[1,5-a]pyrimidin-2-amine hydrochloride. All procedures involving the preparation of dosing formulations should be performed in a clean environment, and parenteral formulations must be prepared using aseptic techniques.[12]
Protocol 1: Preparation of a Co-Solvent Vehicle for Intraperitoneal (IP) Injection
This protocol describes the preparation of a vehicle commonly referred to as "TPT" (Tween/PEG/Tris or Saline).
Materials:
-
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 400, sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
0.9% Sodium Chloride (Sterile Saline) for Injection
-
Sterile vials, syringes, and 0.22 µm syringe filters
Procedure:
-
Prepare the Solubilizing Premix: In a sterile vial, combine the organic solvents. For example, to make a 10% DMSO, 40% PEG 400, 5% Tween® 80 vehicle, first mix the appropriate volumes of DMSO, PEG 400, and Tween® 80. Vortex thoroughly.
-
Dissolve the API: Weigh the required amount of triazolo[1,5-a]pyrimidin-2-amine hydrochloride and add it to the premix. Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be obtained.
-
Final Dilution: Slowly add the sterile saline to the dissolved API concentrate while vortexing to bring the formulation to the final volume. For example, a common final formulation might be 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.
-
Sterilization (if necessary): If any non-sterile components were used, the final formulation must be sterilized by filtration through a 0.22 µm PVDF or other compatible syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final formulation for any precipitation or particulates. Store appropriately, protected from light, and determine the stability for the duration of the study.
Caption: Workflow for preparing a co-solvent based injectable formulation.
Protocol 2: Preparation of a Suspension for Oral Gavage
Materials:
-
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride (micronized, if possible)
-
Methylcellulose (or CMC, sodium salt)
-
Tween® 80 (optional, for wetting)
-
Deionized water
-
Mortar and pestle (optional, for trituration)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Vehicle: To prepare a 0.5% methylcellulose vehicle, slowly sprinkle 0.5 g of methylcellulose powder into 100 mL of stirring deionized water. It may be necessary to heat the water initially to aid dispersion and then cool to allow for complete hydration and thickening. Stir for several hours or overnight until a clear, homogenous, viscous solution is formed.
-
Wetting the API (if needed): If the API is very hydrophobic, create a paste by adding a small amount of the vehicle (or a dilute Tween® 80 solution) to the weighed powder in a mortar and triturating with a pestle. This ensures individual particles are wetted and prevents clumping.
-
Form the Suspension: Gradually add the remaining vehicle to the API paste (or directly to the powder if easily wetted) while stirring continuously with a magnetic stir bar.
-
Homogenize: Continue stirring for at least 30-60 minutes to ensure a uniform suspension.
-
Storage and Dosing: Store the suspension in a labeled container, typically at 2-8°C. Before each dose administration, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure homogeneity and accurate dosing.
In Vivo Administration: Best Practices
Adherence to established animal welfare guidelines is mandatory for all in vivo studies.[11][13][19][20]
Key Considerations:
-
Route of Administration: The choice between oral (PO) gavage and intraperitoneal (IP) injection depends on the study's objective. IP administration typically leads to faster absorption and higher bioavailability than PO, bypassing first-pass metabolism.[13]
-
Dose Volume: The volume administered must be appropriate for the size and species of the animal to avoid distress or injury.[11][20] All personnel must be properly trained for the chosen administration technique.[20]
Recommended Maximum Dosing Volumes for Mice:
| Route | Maximum Volume | Reference |
| Oral (Gavage) | 10 mL/kg | [11] |
| Intraperitoneal (IP) | 10 mL/kg | [11] |
| Intravenous (IV, bolus) | 5 mL/kg | [11][13] |
-
pH and Osmolality: For parenteral routes (IP, IV), the formulation should ideally be close to physiological pH (7.0-7.4) and isotonic to minimize pain and tissue irritation.[11][12]
-
Animal Monitoring: After administration, animals should be monitored for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.[13]
Conclusion
The successful in vivo evaluation of triazolo[1,5-a]pyrimidin-2-amine hydrochloride hinges on the development of a well-characterized and stable formulation. A systematic approach, beginning with thorough physicochemical profiling, allows for the rational selection of excipients and the creation of a suitable vehicle. By employing a tiered formulation strategy, researchers can efficiently move from simple aqueous solutions to more complex co-solvent or suspension systems as dictated by the compound's properties. The protocols and best practices outlined in this guide provide a robust framework for developing formulations that ensure accurate and reproducible dosing, thereby generating reliable data in preclinical studies. All procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[13][20]
References
- Vertex AI Search. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 19, 2026.
- DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Retrieved January 19, 2026.
- Sofia, R. D., Kubena, R. K., & Barry, H. 3rd. (1971). Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol. Journal of Pharmacy and Pharmacology, 23(11), 889–891.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved January 19, 2026.
- Raghuram, M. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
- Michigan State University. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved January 19, 2026.
- University of Michigan. (2021).
- West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
- University of California, Santa Barbara, Office of Research. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
- ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?.
- Boston University, Office of Research. (2025).
- Singh, R., et al. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
-
Aladdin Scientific. (n.d.). 7-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
- Mirasol, F. (2022).
- Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5353–5357.
- ResearchGate. (2019). What is the best vehicle for oral gavage of genistein in mice?.
- National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. In Guide for the Care and Use of Laboratory Animals.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(4), 341.
- Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 223, 579–586.
- ResearchGate. (2020). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug?.
-
National Center for Biotechnology Information. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem Compound Database.
-
Li, Y., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435–16454.
-
Apollo Scientific. (n.d.). [1][2][3]triazolo[1,5-a]pyrazin-2-amine.
-
Sigma-Aldrich. (n.d.). [1][2][3]triazolo[1,5-a]pyrimidine hydrochloride.
-
ChemBridge. (n.d.). 7-methyl[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
-
Sigma-Aldrich. (n.d.). 7-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride AldrichCPR.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346.
- Medwid, J. B., et al. (1990). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry, 33(4), 1230–1241.
- MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
-
Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111818.
- Bentouhami, E., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Molecules, 30(3), 672.
-
BLDpharm. (n.d.). 13223-53-5|[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine.
-
Li, Z., et al. (2007). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters, 17(14), 3909–3912.
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org.
- Wolska, K., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8758.
-
Sigma-Aldrich. (n.d.). [1][2][3]Triazolo[1,5-a]pyrazin-2-amine.
Sources
- 1. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 12. research.ucsb.edu [research.ucsb.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. researchgate.net [researchgate.net]
high-throughput screening assays fortriazolo[1,5-a]pyrimidine compounds
An Application Guide to High-Throughput Screening Assays for Triazolo[1,5-a]pyrimidine Compounds
Authored by: A Senior Application Scientist
Introduction: The Triazolo[1,5-a]pyrimidine Scaffold and the Imperative for High-Throughput Screening
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[4] Its structural similarity to the native purine ring system allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets.[4] Consequently, TP derivatives have been developed as potent anticancer, anti-infective, and anti-inflammatory agents.[2][4][5] The biological activities of these compounds are diverse, with identified targets including protein kinases, tubulin, viral polymerases, and other critical cellular enzymes.[1][4][6][7][8]
The journey from a chemical library containing thousands or millions of TP analogues to a single, promising drug candidate is a monumental challenge. High-Throughput Screening (HTS) provides the essential technology to navigate this complexity.[9] HTS utilizes automation, miniaturized assays, and rapid data analysis to test large numbers of compounds, enabling the identification of "hits"—compounds that modulate the activity of a biological target.[9][10]
This guide provides an in-depth exploration of the key HTS methodologies applicable to the discovery of novel TP-based therapeutics. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The focus is on providing researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required to establish robust screening campaigns.
The HTS Workflow: A Disciplined Path from Assay Development to Validated Hit
A successful HTS campaign is not a single experiment but a multi-stage process. Each stage is designed to systematically reduce the number of compounds under investigation while increasing the confidence in their biological activity. The process requires careful planning, optimization, and validation to ensure that the results are meaningful and reproducible.[11][] The Z'-factor, a statistical measure of assay quality, is a critical parameter; a value greater than 0.5 is generally required to proceed with a screening campaign.[11]
Caption: The drug discovery workflow from initial assay development to validated hits.
Section 1: Biochemical (Target-Based) Assays
Biochemical assays are fundamental to target-based drug discovery. They utilize purified biological macromolecules (e.g., enzymes, receptors) to directly measure the effect of a compound on its intended target. This approach provides clear, mechanistic information but does not guarantee activity in a complex cellular environment.
Protocol 1: Homogeneous Luminescent Kinase Activity Assay (e.g., ADP-Glo™)
Scientific Rationale: Many TP derivatives have been identified as potent inhibitors of protein kinases, such as EGFR, VEGFR2, and CDK2.[2][8][13] Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a universal byproduct. Therefore, quantifying ADP production provides a direct and universal measure of kinase activity.[14] Luminescent assays like ADP-Glo™ offer superior sensitivity and a broad dynamic range compared to older methods, making them ideal for HTS.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the purified kinase of interest and its specific peptide substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the Kₘ for the specific kinase.
-
Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (e.g., Promega Corp.).
-
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, dispense nanoliter volumes of TP compounds (typically from a 10 mM DMSO stock) into the wells of a low-volume 384-well or 1536-well white assay plate.
-
Include controls: positive control (known inhibitor) and negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the kinase/substrate solution to all wells.
-
Initiate the enzymatic reaction by adding the ATP solution to all wells. The final assay volume is typically 5-10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add an equal volume of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. A decrease in signal relative to the DMSO control indicates inhibition of kinase activity.
-
Data Interpretation and Validation:
-
Primary Hit: A compound causing a statistically significant reduction in luminescence (e.g., >3 standard deviations from the mean of the negative controls).
-
Self-Validation: The inclusion of a known potent inhibitor as a positive control validates that the assay system can detect inhibition. The Z'-factor calculated from the positive and negative controls must be >0.5 for the screen to be considered valid.[11]
| Parameter | Description | Typical Value |
| Plate Format | 384-well, solid white | - |
| Assay Volume | 5 µL | - |
| Compound Conc. | 10 µM | - |
| Kinase Conc. | 1-5 nM | Target-dependent |
| Substrate Conc. | 5-10 µM | Target-dependent |
| ATP Conc. | 10 µM (at Kₘ) | Target-dependent |
| Z'-Factor | Statistical measure of assay quality | > 0.5 |
Protocol 2: Protein-Protein Interaction (PPI) Assay (AlphaScreen™)
Scientific Rationale: Beyond enzymatic inhibition, TP compounds can disrupt protein-protein interactions (PPIs). For example, derivatives have been developed to inhibit the Skp2-Cks1 interaction, which is critical for cell cycle regulation.[15][16] AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a powerful, bead-based technology for studying PPIs in an HTS format.[17][18] It is a "mix-and-read" assay with no wash steps, making it highly amenable to automation.[19][20]
Caption: Principle of the AlphaScreen assay for detecting PPI inhibitors.
Experimental Protocol:
-
Protein Preparation:
-
Express and purify the two interacting proteins with compatible affinity tags. For example, Protein A with a biotin tag and Protein B with a 6xHis tag.
-
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Dilute the tagged proteins to their optimized concentrations in the assay buffer.
-
Dilute Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads (PerkinElmer) in assay buffer. Note: These beads are light-sensitive and should be handled in low-light conditions.
-
-
Assay Procedure (384-well format):
-
Plate TP compounds and controls (DMSO) as described in Protocol 1.
-
Add the biotinylated Protein A and His-tagged Protein B to the wells.
-
Incubate for 60 minutes at room temperature to allow the interaction to reach equilibrium and for compounds to bind.
-
In subdued light, add a pre-mixed solution of Donor and Acceptor beads to all wells.
-
Incubate the plate in the dark for 60-90 minutes to allow bead-protein binding.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision). A decrease in signal indicates disruption of the PPI.
-
Causality and Counter-Screening:
-
The signal is generated only when the Donor and Acceptor beads are brought within a ~200 nm proximity by the interacting proteins.[17][21] An inhibitor prevents this proximity, leading to a loss of signal.
-
Critical Validation: A counter-screen is essential to eliminate false positives. This can be done using a "bead-bead" assay where a biotinylated GST peptide is used to directly link the Streptavidin-Donor and GST-Acceptor beads. Compounds that inhibit this direct interaction are likely interfering with the AlphaScreen technology itself and should be discarded.[19]
Section 2: Cell-Based Assays
Cell-based assays are critical for evaluating a compound's activity in a more biologically relevant context. They provide insights into cell permeability, off-target effects, and overall cellular phenotype.
Protocol 3: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Scientific Rationale: The primary desired outcome for many TP anticancer agents is the inhibition of tumor cell proliferation or the induction of cell death.[7][22][23] A robust method to measure this is to quantify the number of viable cells after compound treatment. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines cell viability based on the quantification of ATP, which is an indicator of metabolically active cells.[3][24] This "add-mix-measure" format is significantly faster and more sensitive than older colorimetric methods like MTT.[25][26][27]
Experimental Protocol:
-
Cell Plating:
-
Using a multichannel pipette or automated dispenser, seed cancer cells into clear-bottom, white-walled 96- or 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Add TP compounds at various concentrations (for dose-response) or at a single high concentration (for primary screening) to the cell plates. Include DMSO vehicle controls.
-
Incubate the plates for a specified period, typically 72 hours, to allow for effects on cell proliferation.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[25]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 80 µL reagent to 80 µL of medium).[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence on a plate reader.
-
Data Interpretation:
-
The luminescent signal is directly proportional to the number of viable cells.[24]
-
Data is typically normalized to the DMSO controls (100% viability) and a "no cell" or high-concentration cytotoxic control (0% viability).
-
For dose-response experiments, the data is used to calculate a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
| Cell Line Panel | Putative Target Class |
| MCF-7 (Breast) | General Cytotoxicity, Kinases |
| HCT-116 (Colon) | Tubulin, Kinases[28] |
| MGC-803 (Gastric) | Kinases, LSD1, Skp2[16][22][28] |
| A549 (Lung) | Tubulin, General Cytotoxicity[7] |
| HeLa (Cervical) | Tubulin[7] |
Protocol 4: High-Content Cell Cycle Analysis
Scientific Rationale: For hits identified in a cell viability screen, determining the mechanism of action is a critical next step. TP compounds that target tubulin or cell cycle kinases (like CDKs) are known to cause arrest at specific phases of the cell cycle.[7][8] High-content imaging combines automated microscopy with sophisticated image analysis software to quantify these phenotypic changes across thousands of individual cells in a multi-well plate format.
Experimental Protocol:
-
Cell Plating and Treatment:
-
Plate cells in optically clear-bottom imaging plates (e.g., 96- or 384-well) and treat with compounds as described in Protocol 3. A shorter incubation time (e.g., 24-48 hours) is often sufficient.
-
-
Cell Staining:
-
Fix the cells by adding a solution of 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Stain the nuclear DNA by incubating with a fluorescent DNA dye (e.g., DAPI or Hoechst 33342) for 15 minutes.
-
Wash the cells with PBS to remove excess stain.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress).
-
Capture images from multiple fields per well to ensure robust sampling. At a minimum, capture the channel corresponding to the DNA stain.
-
-
Image Analysis:
-
Use the system's analysis software to perform the following steps:
-
Identify Nuclei: Segment the image to identify the boundary of each individual nucleus based on the DNA stain.
-
Measure Intensity: For each nucleus, measure the total integrated fluorescence intensity.
-
Generate Histogram: Create a histogram of the integrated nuclear intensity for all cells in a given well.
-
Quantify Cell Cycle Phases: The histogram will show distinct peaks. The first peak (lowest intensity) represents cells in the G0/G1 phase (2N DNA content). The second peak represents cells in the G2/M phase (4N DNA content). Cells between the peaks are in the S phase. Quantify the percentage of cells in each phase.
-
-
Expected Outcomes:
-
Tubulin Inhibitors: A significant increase in the G2/M population is expected, as these compounds prevent the formation of the mitotic spindle.[7]
-
CDK2 Inhibitors: Arrest at the G1/S transition may be observed.[28]
-
DNA Damaging Agents: May cause arrest at G1/S or G2/M checkpoints.
Conclusion
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a rich source of potential therapeutics. The successful identification of novel, potent, and selective drug candidates from this class is heavily reliant on the strategic implementation of a well-designed HTS campaign. The choice of assay—be it a direct biochemical interrogation of a kinase or a broad phenotypic screen for cell viability—must be guided by the specific biological question being asked. By integrating the robust, validated protocols detailed in this guide, from initial target-based assays like ADP-Glo and AlphaScreen to confirmatory cell-based analyses, research organizations can significantly enhance the efficiency and effectiveness of their drug discovery programs.
References
-
Zhang, N., Ayral-Kaloustian, S., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Available at: [Link]
-
PubMed. (2014). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Semantic Scholar. (2012). Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a]pyrimidines. Available at: [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
-
PubMed. (2005). High-throughput screening for kinase inhibitors. Available at: [Link]
-
ResearchGate. (2014). Is Your MTT Assay Really the Best Choice. Available at: [Link]
-
PubMed. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Available at: [Link]
-
PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Available at: [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Available at: [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Available at: [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of[1][2][22]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Available at: [Link]
-
University of Colorado Boulder. (n.d.). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Available at: [Link]
-
PubMed. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available at: [Link]
-
PubMed. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Available at: [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Available at: [Link]
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link]
-
PubMed. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Available at: [Link]
-
ACS Publications. (2024). Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Available at: [Link]
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Available at: [Link]
-
PubMed. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. mdpi.com [mdpi.com]
- 14. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of AlphaScreen technology in HTS: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. colorado.edu [colorado.edu]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.kr]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Triazolo[1,5-a]pyrimidine Indole Derivatives as Potent Anti-Gastric Cancer Agents
Introduction
Gastric cancer remains a significant global health challenge with high incidence and mortality rates. The heterogeneity of the disease and the emergence of drug resistance necessitate the development of novel therapeutic agents with well-defined mechanisms of action.[1] Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, with[2][3][4]triazolo[1,5-a]pyrimidines and indoles being prominent scaffolds in the design of anti-cancer drugs.[5] This application note details the synthesis and biological evaluation of a series of[2][3][4]triazolo[1,5-a]pyrimidine indole derivatives designed as potential therapeutics for gastric cancer. We provide comprehensive, field-proven protocols for their chemical synthesis, in vitro efficacy testing, and elucidation of their mechanism of action, focusing on the inhibition of the ERK signaling pathway and the induction of mitochondria-dependent apoptosis.
Rationale for Development
The targeted inhibition of key signaling pathways that drive cancer cell proliferation and survival is a validated strategy in oncology drug discovery. The Ras/Raf/MEK/ERK (MAPK) pathway is frequently hyperactivated in gastric cancer and plays a central role in promoting cell growth, differentiation, and survival.[6][7] Therefore, targeting this pathway presents a promising therapeutic avenue. Additionally, inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process that, when dysregulated, contributes to cancer development and chemoresistance.[8] The compounds described herein were rationally designed to modulate these critical pathways, offering a multi-pronged attack on gastric cancer cells.
Synthesis of Triazolo[1,5-a]pyrimidine Indole Derivatives
The synthesis of the target compounds is achieved through a multi-step process, which is outlined below. The causality behind this synthetic strategy lies in the sequential construction of the triazolopyrimidine core followed by the introduction of the indole moiety and various substituents to explore the structure-activity relationship (SAR).
Synthetic Workflow Diagram
Caption: Synthetic workflow for triazolo[1,5-a]pyrimidine indole derivatives.
Detailed Synthesis Protocol
Materials:
-
3-amino-1,2,4-triazole
-
Appropriately substituted β-ketoester
-
Phosphorus oxychloride (POCl₃)
-
Substituted indole
-
Various substituted amines
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl acetate
-
Hexafluoroisopropanol (HFIP)
-
Bis(trifluoromethane)sulfonimide
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the Triazolopyrimidine Core (Intermediate A):
-
In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 eq) and a substituted β-ketoester (1.1 eq) in a suitable solvent like acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the triazolopyrimidine core.
-
-
Halogenation of the Triazolopyrimidine Core (Intermediate C):
-
Suspend the dried triazolopyrimidine core (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0-10.0 eq).
-
Reflux the mixture for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the halogenated intermediate.
-
-
Coupling with Indole (Intermediate F):
-
To a solution of the halogenated triazolopyrimidine (1.1 eq) and a substituted indole (1.0 eq) in hexafluoroisopropanol (HFIP), add bis(trifluoromethane)sulfonimide (0.2 eq).[5]
-
Stir the reaction mixture at 100°C for 6 hours.[5]
-
After cooling, evaporate the solvent and purify the crude product by column chromatography to yield the triazolopyrimidine indole intermediate.[5]
-
-
Synthesis of Final Derivatives (e.g., H1-H18):
-
In a solution of the triazolopyrimidine indole intermediate (1.1 eq) in DMF, add the desired substituted amine (1.0 eq) and sodium hydride (NaH) (0.2 eq).[5]
-
Stir the reaction at room temperature for 3 hours.[5]
-
Quench the reaction by adding water and extract the final product with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography.
-
Biological Evaluation Protocols
The following protocols are designed to assess the anti-cancer activity of the synthesized triazolo[1,5-a]pyrimidine indole derivatives in the human gastric cancer cell line MGC-803.
Biological Evaluation Workflow
Caption: Experimental workflow for the biological evaluation of synthesized compounds.
Cell Viability Assay (MTT)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Seed MGC-803 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0, 1, 5, 10, 20, 40 µM) and a positive control (e.g., 5-Fluorouracil) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Colony Formation Assay
Principle: This assay assesses the ability of a single cell to grow into a colony, which is a measure of its self-renewal and proliferative capacity.
Protocol:
-
Seed MGC-803 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
After 24 hours, treat the cells with different concentrations of the test compounds.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Gently wash the plates with water and air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) and analyze the dose-dependent inhibition of colony formation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Seed MGC-803 cells in 6-well plates and treat with the test compounds for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.
Protocol:
-
Treat MGC-803 cells with the test compounds for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Mechanism of Action
Our investigations have revealed that the lead triazolo[1,5-a]pyrimidine indole derivatives exert their anti-gastric cancer effects through a dual mechanism: inhibition of the ERK signaling pathway and induction of mitochondria-mediated apoptosis.
Inhibition of the ERK Signaling Pathway
The ERK/MAPK signaling cascade is a critical regulator of cell proliferation and survival.[9] Our lead compound, H12, was found to significantly decrease the phosphorylation levels of key proteins in this pathway, including c-Raf, MEK1/2, and ERK1/2, in MGC-803 cells.[5] This inhibition disrupts the downstream signaling events that promote cell cycle progression and survival, ultimately leading to cell growth arrest.
Caption: Inhibition of the ERK signaling pathway by a lead compound.
Induction of Mitochondria-Dependent Apoptosis
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins.[10] Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.[11][12] Anti-apoptotic proteins like Bcl-2 prevent this process. Our studies indicate that treatment with these novel compounds leads to a decrease in the expression of Bcl-2 and an increase in the expression of Bax, shifting the balance towards apoptosis. This is followed by the activation of caspase-9 and caspase-3, confirming the induction of the mitochondria-mediated apoptotic cascade.[8][13]
Caption: Induction of mitochondria-dependent apoptosis by the synthesized compounds.
Data Summary
The anti-proliferative activities of a series of synthesized[2][3][4]triazolo[1,5-a]pyrimidine indole derivatives were evaluated against the MGC-803 human gastric cancer cell line. The results are summarized in the table below.
| Compound | R Group | IC₅₀ (µM) on MGC-803[5][14] |
| H1 | -H | >50 |
| H5 | 4-F-Ph | 21.5 |
| H12 | Cyclopropylmethyl | 9.47 |
| H15 | Piperidin-1-yl | 15.8 |
| 5-FU | (Positive Control) | 28.9 |
Data adapted from Yu, G.-X., et al. (2022). Molecules, 27(15), 4996.[5][14]
Compound H12 , featuring a cyclopropylmethyl substituent, demonstrated the most potent anti-proliferative activity against MGC-803 cells, with an IC₅₀ value of 9.47 µM, which is more potent than the standard chemotherapeutic drug 5-Fluorouracil (5-FU).[5][14]
Conclusion
This application note provides a comprehensive guide to the synthesis and biological evaluation of novel triazolo[1,5-a]pyrimidine indole derivatives for the treatment of gastric cancer. The detailed protocols and mechanistic insights presented herein offer a robust framework for researchers in the field of oncology drug discovery. The lead compound, H12, with its potent anti-proliferative activity and well-defined mechanism of action involving the inhibition of the ERK signaling pathway and induction of mitochondria-mediated apoptosis, represents a promising candidate for further preclinical development.
References
-
Yu, G.-X., Hu, Y., Zhang, W.-X., Tian, X.-Y., Zhang, S.-Y., Zhang, Y., Yuan, S., & Song, J. (2022). Design, Synthesis and Biological Evaluation of[2][3][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4996. [Link]
-
Li, W., Liu, Z., Zhao, L., & Xu, H. (2020). Discovery of new[2][3][4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. European Journal of Medicinal Chemistry, 203, 112591. [Link]
-
Konturek, P. C., Kania, J., Gessner, U., Konturek, S. J., Hahn, E. G., & Gessner, A. (2003). Role of mitochondria in aspirin-induced apoptosis in human gastric epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(6), G1276-G1285. [Link]
-
Kim, H. S., Kim, M. A., Kim, Y. I., & Kim, W. H. (2005). CASPASE-8 Gene Is Inactivated by Somatic Mutations in Gastric Carcinomas. Cancer Research, 65(19), 8697-8703. [Link]
-
Ghosh, A., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 165-174. [Link]
-
Yu, G.-X., Hu, Y., Zhang, W.-X., Tian, X.-Y., Zhang, S.-Y., Zhang, Y., Yuan, S., & Song, J. (2022). Design, Synthesis and Biological Evaluation of[2][3][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4996. [Link]
-
Kanda, M., Yashiro, M., & Takenaka, K. (2022). Delineation of gastric tumors with activated ERK/MAPK signaling cascades for the development of targeted therapeutics. Journal of Experimental & Clinical Cancer Research, 41(1), 1-16. [Link]
-
Fan, T., Sun, G., Sun, X., Zhao, L., Zhong, R., & Peng, Y. (2010). Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways. Oncology Reports, 24(5), 1337-1343. [Link]
-
Li, W., Liu, Z., Zhao, L., & Xu, H. (2020). Discovery of new[2][3][4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. European Journal of Medicinal Chemistry, 203, 112591. [Link]
-
Yu, G.-X., Hu, Y., Zhang, W.-X., Tian, X.-Y., Zhang, S.-Y., Zhang, Y., Yuan, S., & Song, J. (2022). Design, Synthesis and Biological Evaluation of[2][3][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4996. [Link]
-
Kanda, M., Yashiro, M., & Takenaka, K. (2022). Delineation of gastric tumors with activated ERK/MAPK signaling cascades for the development of targeted therapeutics. Journal of Experimental & Clinical Cancer Research, 41(1), 1-16. [Link]
-
Slattery, M. L., Lundgreen, A., Kadlubar, S. A., Bond, A. A., & Wolff, R. K. (2012). Activation of the caspase-8/Bid and Bax pathways in aspirin-induced apoptosis in gastric cancer. Carcinogenesis, 33(12), 2419-2425. [Link]
-
Zaitsev, A. V., Zaitseva, K. V., Mironov, M. A., & Iaroshenko, V. O. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Chemistry of Heterocyclic Compounds, 61(1), 1-1. [Link]
-
Al-Shwyeh, H. A., Al-Tuwaijri, H. M., Al-Hakami, A. M., Al-Otaibi, R. M., Al-Ghamdi, S. S., Al-Harbi, N. O., ... & Al-Abdullah, E. S. (2024). Regulation of the MAPK/ERK Pathway by miRNA-27b in Gastric Cancer: Diagnostic Implications and Therapeutic Potential of Aloin. BioMed Research International, 2024. [Link]
-
Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2012). Phospho-ERK Assays. [Link]
-
Zhang, L., Wang, H., Xu, J., Zhu, H., & Yu, J. (2017). Mitophagy is responsible for gastric cancer viability via inhibition of the caspase-9 apoptotic pathway. Oncology Letters, 14(4), 4817-4823. [Link]
-
Kim, H. S., Kim, M. A., Kim, Y. I., & Kim, W. H. (2005). CASPASE-8 Gene Is Inactivated by Somatic Mutations in Gastric Carcinomas. Cancer Research, 65(19), 8697-8703. [Link]
-
Wang, Y., & Zhang, J. (2011). Significance of ERK/MAPK signal transduction pathway in the targeting treatment of gastrointestinal cancer. World Chinese Journal of Digestology, 19(26), 2821-2826. [Link]
-
Pagnan, G., Zancai, P., Corrias, M. V., & Ponzoni, M. (2007). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qurashi, N. A. (2011). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][3][4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][3][4]triazine Derivatives. Molecules, 16(8), 6299-6310. [Link]
-
Wang, Y., Yuan, H., & Zhang, Y. (2024). Gastric Cancer Signaling Pathways and Therapeutic Applications. International Journal of Molecular Sciences, 25(19), 10580. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5406. [Link]
-
Crawford, E. D., & Wells, J. A. (2011). Targeting apoptotic caspases in cancer. Apoptosis, 16(9), 848-862. [Link]
-
Ghosh, A., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 165-174. [Link]
-
Schafer, A., Gschwind, A., & Ullrich, A. (2007). Western blot analysis of phospho-ERK and total ERK in total cell extracts. ResearchGate. [Link]
Sources
- 1. Gastric Cancer Signaling Pathways and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delineation of gastric tumors with activated ERK/MAPK signaling cascades for the development of targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of ERK/MAPK signal transduction pathway in the targeting treatment of gastrointestinal cancer [manu41.magtech.com.cn]
- 8. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the MAPK/ERK Pathway by miRNA‐27b in Gastric Cancer: Diagnostic Implications and Therapeutic Potential of Aloin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allicin induces apoptosis in gastric cancer cells through activation of both extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of triazolo[1,5-a]pyrimidin-2-amine Hydrochloride in Structure-Activity Relationship (SAR) Studies for CDK2 Inhibition
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Versatility of the triazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
The[1][2][3]triazolo[1,5-a]pyrimidine is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating remarkable versatility across a range of therapeutic targets.[1] Its structural resemblance to the endogenous purine core allows it to function as a bioisostere, effectively competing with adenosine triphosphate (ATP) in the active sites of numerous enzymes, particularly kinases.[2] This mimicry, combined with favorable physicochemical properties and synthetic tractability, has established the triazolopyrimidine scaffold as a cornerstone for the development of potent and selective kinase inhibitors.[2]
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition and S phase progression of the cell cycle.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of CDK2 has been a long-standing goal in oncology drug discovery. This guide provides a detailed exploration of the triazolo[1,5-a]pyrimidin-2-amine core, specifically focusing on its application in structure-activity relationship (SAR) studies aimed at discovering novel CDK2 inhibitors. We will delve into the causal relationships behind experimental design, provide detailed protocols for synthesis and biological evaluation, and analyze the structural basis of inhibition.
I. Design Rationale and Structure-Activity Relationship (SAR) Analysis
The exploration of the triazolo[1,5-a]pyrimidine scaffold as a CDK2 inhibitor platform has been significantly advanced by protein structure-guided design.[5] Crystallographic studies of early inhibitors bound to CDK2 have revealed key interactions within the ATP-binding pocket, providing a roadmap for rational chemical modifications to enhance potency and selectivity.
Key Interaction Points and the Role of the Scaffold
The triazolo[1,5-a]pyrimidine core orients its substituents to engage with critical residues in the CDK2 active site. The nitrogen atoms of the bicyclic system are crucial for forming hydrogen bonds with the hinge region of the kinase (residues Leu83 and Glu81), a canonical interaction for ATP-competitive inhibitors.[6] This anchoring allows for the exploration of various substituents at the 2, 5, and 7-positions of the scaffold to probe different regions of the active site.
SAR Summary for CDK2 Inhibition
Systematic modification of the triazolo[1,5-a]pyrimidine scaffold has led to a clear understanding of the structural requirements for potent CDK2 inhibition. The following table summarizes key SAR findings based on published data, primarily focusing on a 7-(benzenesulfonamide)amino series.[5]
| Compound ID | R Group at 5-position | CDK2 IC50 (nM) | GSK-3β IC50 (nM) | Selectivity (Fold) | Key Insights |
| 1 | -Cl | 2600 | >50000 | >19 | A chloro substituent provides a baseline activity. |
| 2 | -O-cyclohexyl | 210 | 35000 | 167 | Introduction of a bulky, lipophilic cyclohexyloxy group significantly boosts potency. This group occupies a hydrophobic pocket. |
| 3 | -O-CH2-cyclohexyl | 120 | 20000 | 167 | Extending the linker to the cyclohexyl group maintains high potency, suggesting flexibility in this region. |
| 4 | -NH-cyclohexyl | 260 | >50000 | >192 | An amino linkage is well-tolerated, with the cyclohexyl group again providing favorable hydrophobic interactions. |
| 5 | -O-phenyl | 1500 | >50000 | >33 | A simple phenyl ether is less potent than the cyclohexyloxy analog, indicating the importance of the aliphatic nature of the R group. |
| 6 | -O-(4-F-phenyl) | 1300 | >50000 | >38 | Substitution on the phenyl ring does not significantly improve potency, further highlighting the preference for non-aromatic groups in this pocket. |
Data synthesized from Richardson, C. M., et al. (2006). Bioorganic & Medicinal Chemistry Letters.[5]
The data clearly indicates that a large, hydrophobic group at the 5-position is critical for high-potency inhibition of CDK2. The selectivity over other kinases, such as GSK-3β, is also noteworthy and is a key attribute of this scaffold.
Structural Basis of Inhibition: Insights from X-ray Crystallography
The rationale for the observed SAR is well-supported by X-ray crystal structures of triazolopyrimidine inhibitors in complex with CDK2. For instance, the structure of a cyclohexylamino derivative (PDB ID: 2C6I) reveals the precise interactions driving its potency.[4]
Figure 1: A conceptual diagram illustrating the key interactions of a 5-substituted-7-amino-[1][2][3]triazolo[1,5-a]pyrimidine inhibitor within the ATP-binding site of CDK2.
The triazolopyrimidine core forms two crucial hydrogen bonds with the backbone of Leu83 in the hinge region. The cyclohexyl moiety of the inhibitor extends into a hydrophobic pocket, making favorable van der Waals contacts with residues such as Ile10, Val18, and Ala31. The benzenesulfonamide group is directed towards the solvent-exposed region, where it can be further modified to fine-tune physicochemical properties without disrupting the core binding interactions.
II. Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel triazolo[1,5-a]pyrimidin-2-amine analogs as CDK2 inhibitors.
Protocol 1: Synthesis of a Representative CDK2 Inhibitor
This protocol describes the synthesis of 4-{[5-(cyclohexyloxy)-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl]amino}benzenesulfonamide, a potent CDK2 inhibitor from the series discussed above. The synthesis proceeds via a common intermediate, 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine.
Step 1: Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add 3-amino-1,2,4-triazole (8.4 g, 0.1 mol).
-
Add diethyl malonate (16.0 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture at reflux for 6 hours.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
The resulting precipitate is collected by filtration, washed with water and ethanol, and dried to yield the diol intermediate.
Step 2: Synthesis of 5,7-Dichloro-[1][2][3]triazolo[1,5-a]pyrimidine
-
A mixture of[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol (1.53 g, 10 mmol) and phosphorus oxychloride (POCl3, 15 mL) is heated at reflux for 4 hours.
-
The excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting solid is collected by filtration, washed with cold water, and dried to afford the dichloro intermediate.
Step 3: Synthesis of 7-Chloro-5-(cyclohexyloxy)-[1][2][3]triazolo[1,5-a]pyrimidine
-
To a solution of cyclohexanol (1.0 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.4 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.88 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the monochloro intermediate.
Step 4: Synthesis of 4-{[5-(cyclohexyloxy)-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl]amino}benzenesulfonamide
-
A mixture of 7-chloro-5-(cyclohexyloxy)-[1][2][3]triazolo[1,5-a]pyrimidine (0.27 g, 1 mmol), sulfanilamide (0.17 g, 1 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) in 2-pentanol (10 mL) is heated at reflux for 16 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitate is collected by filtration, washed with ethanol, and dried to yield the final product. Further purification can be achieved by recrystallization.
Note: All synthetic steps should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) should be worn.
Protocol 2: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 of test compounds against CDK2/Cyclin A. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme (e.g., from SignalChem or Promega)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Histone H1 substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute further in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 10 µL of a solution containing the CDK2/Cyclin A enzyme and Histone H1 substrate in kinase assay buffer. The optimal enzyme and substrate concentrations should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
III. Physicochemical Properties and Drug-Likeness
The triazolo[1,5-a]pyrimidine scaffold generally imparts favorable physicochemical properties to the resulting molecules.[2] Compounds based on this core often exhibit good aqueous solubility and permeability, which are crucial for oral bioavailability. However, as with any medicinal chemistry campaign, it is essential to monitor properties such as lipophilicity (LogP), molecular weight, and polar surface area to maintain drug-like characteristics. The benzenesulfonamide moiety, while important for activity, can increase the molecular weight and acidity, which may need to be balanced with other modifications.
Conclusion
The[1][2][3]triazolo[1,5-a]pyrimidin-2-amine scaffold is a highly effective platform for the design of potent and selective CDK2 inhibitors. A systematic SAR approach, guided by structural biology, has elucidated the key chemical features required for high-affinity binding. The synthetic accessibility of this scaffold allows for the rapid generation of diverse analog libraries for biological screening. The protocols provided herein offer a robust starting point for researchers aiming to explore this chemical space for the development of novel anticancer therapeutics. Careful consideration of both potency and physicochemical properties will be paramount in advancing these promising compounds towards clinical development.
References
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., Elsayed, M. S. A., & Ghorab, W. M. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic chemistry, 80, 276–287. [Link]
-
Ballatore, C., Chun, W., & Lee, V. M. Y. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European journal of medicinal chemistry, 165, 332–346. [Link]
-
Richardson, C. M., Dokurno, P., Murray, J. B., & Surgenor, A. E. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]
-
Mandour, A. A. H., El-Sawy, E. R., Ebaid, M. S., & Abo-Ashour, M. F. A. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1956–1974. [Link]
-
Richardson, C. M., Dokurno, P., Murray, J. B., & Surgenor, A. E. (2005). Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. RCSB Protein Data Bank. [Link]
-
Richardson, C. M., Williamson, D. S., Parratt, M. J., Borgognoni, J., Cansfield, A. D., Dokurno, P., Francis, G. L., Howes, R., Moore, J. D., Murray, J. B., Robertson, A., Surgenor, A. E., & Torrance, C. J. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & medicinal chemistry letters, 16(5), 1353–1357. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to Efficacy Testing of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
Introduction: From Compound to Clinic - A Roadmap for Efficacy Validation
The journey of a novel chemical entity from the bench to the bedside is a rigorous, multi-stage process where demonstrating efficacy is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of triazolo[1,5-a]pyrimidin-2-amine hydrochloride. The triazolo[1,5-a]pyrimidine scaffold has been identified in compounds targeting a range of therapeutic areas, including oncology and neuroscience, by acting as inhibitors of proteins like S-phase kinase-associated protein 2 (Skp2) or P-glycoprotein (P-gp), or as modulators of receptors like GABA-A.[1][2][3]
This document is structured to guide the researcher through a logical sequence of experiments, from initial in vitro target validation and cellular activity assessment to preclinical in vivo efficacy models. The causality behind each experimental choice is explained to ensure that the data generated is not only robust and reproducible but also provides a clear, mechanistic understanding of the compound's therapeutic potential. Adherence to these protocols will create a self-validating system of evidence, grounded in established scientific principles.
Part 1: Foundational In Vitro Characterization
The initial phase of efficacy testing focuses on confirming the compound's activity at the molecular and cellular level. This involves identifying the primary molecular target, quantifying the compound's potency, and assessing its impact on cancer cell viability and signaling pathways.
Target Identification and Engagement
Before assessing broad cellular effects, it is crucial to confirm that triazolo[1,5-a]pyrimidin-2-amine hydrochloride directly interacts with its intended molecular target within a cellular context.[4] Target engagement assays provide this critical evidence, linking the biochemical potency of a compound to its cellular activity.[5]
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MGC-803 for Skp2 inhibition) in sufficient quantity.[1] Treat the cells with a range of concentrations of triazolo[1,5-a]pyrimidin-2-amine hydrochloride and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release proteins. It is critical to use lysis buffers containing protease and phosphatase inhibitors to maintain protein integrity.[6]
-
Protein Quantification and Analysis: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation. Analyze the amount of the target protein remaining in the soluble fraction by Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Determining On-Target Cellular Activity: Kinase Inhibition
Many triazolo[1,5-a]pyrimidine derivatives function as kinase inhibitors.[7] If the target is a kinase, it is essential to demonstrate inhibition of its catalytic activity and the downstream signaling pathway.
Protocol 2: In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.[8][9]
Methodology:
-
Reaction Setup: In a microplate, combine the purified recombinant target kinase, a specific substrate (peptide or protein), and ATP. Various assay formats, such as radiometric, fluorescence-based (e.g., TR-FRET), or luminescence-based (e.g., ADP-Glo), can be used.[10][11]
-
Compound Addition: Add triazolo[1,5-a]pyrimidin-2-amine hydrochloride at a range of concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature (e.g., 30°C or 37°C).
-
Detection: Stop the reaction and measure the signal (e.g., radioactivity, fluorescence, or luminescence), which corresponds to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the compound's effect on the phosphorylation of the target kinase's downstream substrates within the cell, providing evidence of on-target activity in a biological system.[12]
Methodology:
-
Cell Treatment and Lysis: Treat the selected cancer cell line with increasing concentrations of triazolo[1,5-a]pyrimidin-2-amine hydrochloride for a relevant duration. Harvest and lyse the cells using a lysis buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding. Bovine serum albumin (BSA) is often preferred over milk for phosphoprotein detection to avoid background from casein, a phosphoprotein.[14]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Loading Control:
-
Quantify the band intensities.
-
To confirm that changes in phosphorylation are not due to changes in the total amount of the substrate protein, strip the membrane and re-probe with an antibody against the total (pan) form of the substrate protein.[14]
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Caption: Workflow for in vitro validation of the test compound.
Assessment of Anti-Proliferative Effects
A key measure of efficacy for a potential anti-cancer agent is its ability to inhibit cell growth and proliferation. Colorimetric assays like the MTT and XTT assays are widely used for this purpose.[16][17]
Protocol 4: XTT Cell Viability Assay
The XTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[18] A key advantage over the MTT assay is that the formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol.[16]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of triazolo[1,5-a]pyrimidin-2-amine hydrochloride for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and wells with medium only (background control).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
| Parameter | Assay Type | Principle | Endpoint Measurement |
| Potency | In Vitro Kinase Assay | Measures inhibition of phosphorylation | IC50 (nM or µM) |
| Target Binding | CETSA | Measures ligand-induced thermal stabilization | Thermal Shift (°C) |
| Cellular Activity | Western Blot | Measures inhibition of downstream signaling | Reduction in phospho-protein levels |
| Cytotoxicity | XTT Assay | Measures metabolic activity | GI50 (µM) |
| Table 1: Summary of In Vitro Efficacy Parameters |
Part 2: Preclinical In Vivo Efficacy Evaluation
Following successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.[19][20]
Caption: A systematic approach for in vivo efficacy testing.
Pharmacokinetic (PK) Profiling
Before initiating efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. A well-designed PK study determines key parameters like bioavailability and half-life, which are crucial for designing an effective dosing regimen for the efficacy studies.[21][22]
Protocol 5: Murine Pharmacokinetic Study
Methodology:
-
Animal Dosing: Administer a single dose of triazolo[1,5-a]pyrimidin-2-amine hydrochloride to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing and Analysis: Process the blood to isolate plasma. Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters.
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | |
| AUC | Area under the concentration-time curve | Represents total drug exposure |
| T1/2 | Half-life | Determines dosing frequency |
| F% | Bioavailability (for non-IV routes) | Fraction of dose reaching systemic circulation |
| Table 2: Key Pharmacokinetic Parameters |
Xenograft Model Efficacy Study
The definitive preclinical test of an anti-cancer compound's efficacy is its ability to inhibit tumor growth in vivo. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used. PDX models, which involve implanting fresh tumor tissue from patients into mice, often better recapitulate the heterogeneity of human cancer.[23][24]
Protocol 6: Subcutaneous Xenograft Efficacy Study
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[24]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Compound Administration: Administer triazolo[1,5-a]pyrimidin-2-amine hydrochloride to the mice according to the dosing regimen determined from the PK and toxicology studies.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
At the end of the study, excise the tumors and weigh them.
-
Collect tumors for pharmacodynamic biomarker analysis (e.g., Western blot for the target phospho-protein).
-
Conclusion: Synthesizing the Evidence for Clinical Translation
This guide outlines a systematic and robust pathway for evaluating the efficacy of triazolo[1,5-a]pyrimidin-2-amine hydrochloride. By progressing logically from in vitro mechanism-of-action studies to in vivo tumor growth inhibition models, researchers can build a comprehensive data package. This evidence-based approach, grounded in established and validated protocols, is essential for demonstrating the therapeutic potential of a novel compound and making informed decisions about its advancement into clinical development. The principles and protocols described herein are consistent with the guiding philosophies of regulatory bodies like the International Council for Harmonisation (ICH) for preclinical safety and efficacy evaluation.[25][26][27]
References
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link].
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. XenoSTART. Available at: [Link].
-
A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link].
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link].
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central (PMC). Available at: [Link].
-
Xenograft Mouse Models. Ichor Life Sciences. Available at: [Link].
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link].
-
Optimal design of pharmacokinetic studies. PubMed. Available at: [Link].
-
MTT assay. Wikipedia. Available at: [Link].
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. Available at: [Link].
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health (NIH). Available at: [Link].
-
Target Engagement Assays in Early Drug Discovery. PubMed. Available at: [Link].
-
Experimental Design Considerations in Pharmacokinetic Studies. Request PDF. Available at: [Link].
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].
-
In vivo tumor models. Stanford Medicine. Available at: [Link].
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link].
-
Target Engagement Assays. DiscoverX. Available at: [Link].
-
InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link].
-
Design of population pharmacokinetic experiments using prior information. Taylor & Francis Online. Available at: [Link].
-
Use of exogenous hTERT to immortalize primary human cells. PubMed Central (PMC). Available at: [Link].
-
Fully Bayesian Experimental Design for Pharmacokinetic Studies. MDPI. Available at: [Link].
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC). Available at: [Link].
-
ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Request PDF. Available at: [Link].
-
In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link].
-
Immortalized cells as experimental models to study cancer. PubMed Central (PMC). Available at: [Link].
-
ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). Available at: [Link].
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link].
-
ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link].
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link].
-
(PDF) Review of hTERT-Immortalized Cells: How to Assess Immortality and Confirm Identity. ResearchGate. Available at: [Link].
-
Scientific Insights: ICH S6 (R1) - Preclinical Safety of Biopharmaceuticals. Scribd. Available at: [Link].
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link].
-
Discovery of Novel[12][13][16]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link].
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed Central (PMC). Available at: [Link].
-
Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. PubMed. Available at: [Link].
-
Discovery of the Triazolo[1,5- a ]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. ResearchGate. Available at: [Link].
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central (PMC). Available at: [Link].
-
Discovery of[12][13][16]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed. Available at: [Link].
Sources
- 1. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ichorlifesciences.com [ichorlifesciences.com]
- 21. Optimal design of pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. startresearch.com [startresearch.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 27. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride for Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with triazolo[1,5-a]pyrimidin-2-amine hydrochloride in their biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot this common, yet critical, experimental hurdle.
The triazolo[1,5-a]pyrimidine scaffold is a valuable pharmacophore found in a range of biologically active molecules, from kinase inhibitors to antiparasitic agents.[1][2] However, its physicochemical properties, particularly when formulated as a hydrochloride salt, can present significant dissolution issues in the aqueous, neutral pH environment of most biological assays. This guide will walk you through understanding the problem, systematic troubleshooting, and advanced formulation strategies.
Section 1: Understanding the Core Solubility Challenge
Before attempting to solve a problem, it's crucial to understand its root cause. The solubility of an amine hydrochloride salt is governed by a delicate interplay of its chemical structure, the pH of the solvent, and the presence of other ions in the solution.
FAQ: Why is my triazolo[1,5-a]pyrimidin-2-amine HCl not dissolving in my aqueous assay buffer (e.g., PBS)?
There are two primary chemical principles at play: pH-dependent solubility and the common ion effect.
-
pH-Dependent Solubility of Amines : The triazolo[1,5-a]pyrimidin-2-amine molecule contains basic nitrogen atoms. In its hydrochloride salt form, these amines are protonated (positively charged), making the molecule a salt that is generally water-soluble.[3][4] However, when this salt is added to a neutral or slightly alkaline buffer (like PBS, typically pH 7.4), the buffer can neutralize the acidic proton on the amine. This converts the charged, soluble salt back into its neutral, often significantly less soluble "free base" form, causing it to precipitate out of solution.[5] The relationship between pH, the compound's intrinsic solubility (S₀), and its acid dissociation constant (pKa) is often described by the Henderson-Hasselbalch equation.[6][7][8]
-
The Common Ion Effect : Many standard biological buffers, such as Phosphate-Buffered Saline (PBS), contain a high concentration of chloride ions (Cl⁻). When you try to dissolve a hydrochloride (HCl) salt in such a buffer, you are adding a "common ion" (Cl⁻) to the solution. According to Le Châtelier's principle, this excess chloride pushes the dissolution equilibrium to the left, favoring the solid, undissolved state and thereby reducing the overall solubility of your compound.[9][10][11] This effect has been demonstrated to decrease the dissolution rate of hydrochloride salts.[9][12]
Section 2: Initial Troubleshooting & Quick Solutions
Start with the simplest methods before moving to more complex formulations. The goal here is to prepare a concentrated stock solution that remains stable upon dilution into your final assay medium.[13][14]
FAQ: What are the first steps I should take to improve solubility?
Your first line of attack should be manipulating the solvent of the stock solution itself, focusing on pH and physical energy. Always use a high-quality solvent like DMSO or ethanol for initial stock preparation.[15][16]
Protocol 1: Acidified Aqueous Stock Solution
This protocol aims to keep the compound in its protonated, soluble state by preparing the stock in a slightly acidic environment.
Objective: To create a 10 mM aqueous stock solution.
Materials:
-
Triazolo[1,5-a]pyrimidin-2-amine HCl
-
Ultrapure water
-
1N HCl
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM stock).
-
Initial Suspension: Add the weighed compound to ~80% of the final volume of ultrapure water (e.g., 8 mL). Vortex briefly. The compound will likely not dissolve completely.
-
Acidify: While stirring, add 1N HCl dropwise until the compound fully dissolves. Monitor the pH. Aim for a pH between 3 and 4.
-
Final Volume: Once dissolved, bring the solution to the final volume with ultrapure water.
-
Verification: Check the final pH. If it has shifted, adjust as necessary.
-
Storage: Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[15]
Causality: By lowering the pH, we ensure the amine group remains protonated (Compound-NH₃⁺), preventing its conversion to the less soluble free base. This is often the most direct way to overcome pH-dependent solubility issues.[5]
Protocol 2: Organic Stock with Physical Dissolution Aids
If an aqueous stock is not feasible, a high-concentration stock in an organic solvent like DMSO is the standard approach in drug discovery.[17]
Objective: To create a 20-50 mM stock solution in 100% DMSO.
Materials:
-
Triazolo[1,5-a]pyrimidin-2-amine HCl
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator or heating block
Procedure:
-
Weigh Compound: Accurately weigh the required amount of compound into a sterile, appropriate vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of 100% DMSO.
-
Vortex: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Gentle Heat/Sonication (If Needed): If the compound is not fully dissolved, heat the solution to 30-40°C for 5-10 minutes OR place it in a water bath sonicator for 5-10 minutes.
-
Inspect: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store in small, single-use aliquots in desiccated conditions at -20°C.[15]
Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[17] Gentle heating increases the kinetic energy of the system, overcoming the activation energy barrier for dissolution, while sonication uses ultrasonic waves to break apart solid aggregates, increasing the surface area for solvation.
| Troubleshooting Step | Expected Outcome | Potential Pitfall & Next Step |
| Protocol 1: Acidified Stock | Compound dissolves to form a clear stock solution. | Compound precipitates upon dilution into neutral assay buffer. Action: Proceed to Section 3 (Cosolvent Screening). |
| Protocol 2: DMSO Stock | Compound dissolves to form a clear, high-concentration stock. | Compound precipitates upon dilution ("plunges out"). Action: Proceed to Section 3 (Cosolvent Screening). |
| Gentle Heating/Sonication | Increases the rate and extent of dissolution. | Compound may degrade with excessive heat. Compound may crash out of solution upon cooling. Action: Check compound stability. If it crashes out, advanced formulation is needed (Section 4). |
Section 3: Systematic Cosolvent & Buffer Screening
FAQ: My DMSO stock still precipitates when diluted into the final assay buffer. What should I do?
This is a common problem known as "plunging," where the compound is highly soluble in the stock solvent (like DMSO) but crashes out when the solvent environment abruptly changes to aqueous buffer. The solution is to identify a cosolvent system that better bridges the polarity gap and maintains solubility at the final assay concentration.
The final concentration of organic solvent in an assay is critical. For cell-based assays, DMSO concentrations are often kept below 0.5% or even 0.1% to avoid cytotoxicity or off-target effects.[18][19][20][21] Enzyme assays can also be sensitive to solvents.[22][23] Therefore, the goal is to find the lowest effective concentration of the best cosolvent.
Protocol 3: Cosolvent Solubility Screening
Objective: To determine the maximum achievable concentration of your compound in various cosolvent/buffer mixtures.
Materials:
-
High-concentration DMSO stock of your compound (e.g., 50 mM).
-
Potential Cosolvents: Ethanol, Polyethylene Glycol 400 (PEG400), Propylene Glycol.
-
Your final biological assay buffer (e.g., PBS, pH 7.4).
-
96-well clear plate for observation.
Procedure:
-
Prepare Cosolvent Mixtures: In separate tubes, prepare a dilution series of your cosolvents in the final assay buffer. For example: 20%, 10%, 5%, 2%, and 1% (v/v) of DMSO in PBS. Repeat for Ethanol, PEG400, etc.
-
Spike with Compound: Add a small, fixed volume of your high-concentration DMSO stock to each cosolvent mixture to achieve a target final concentration (e.g., add 2 µL of 50 mM stock to 98 µL of buffer/cosolvent mix to get a final concentration of 1 mM).
-
Equilibrate & Observe: Seal the plate, mix gently, and let it equilibrate at room temperature for 1-2 hours.
-
Visual Inspection: Carefully inspect each well for precipitation (haziness, cloudiness, or visible particles).
-
Determine Max Solubility: The highest compound concentration in the lowest percentage of cosolvent that remains clear is your optimal starting point.
| Cosolvent | Mechanism | Pros | Cons |
| DMSO | Polar aprotic solvent | Excellent solubilizing power for many compounds.[17] | Can interfere with assays, cytotoxic at >0.5-1%.[21][24] |
| Ethanol | Polar protic solvent | Biocompatible, often used in formulations. | Can be more disruptive to protein structure than DMSO. |
| PEG 400 | Non-ionic polymer | Low toxicity, good for in vivo studies. | Can be viscous, may affect some enzyme kinetics. |
Section 4: Advanced Formulation Strategies
FAQ: Simple cosolvents are not working at non-interfering concentrations. What are the next steps?
When cosolvents fail, we turn to excipients that actively entrap the drug molecule, creating a more stable and soluble complex. Cyclodextrins are a first-choice advanced strategy.
Strategy: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25] They can encapsulate poorly soluble "guest" molecules, like your triazolopyrimidine, forming a water-soluble "inclusion complex".[26][27] This effectively shields the hydrophobic parts of your compound from the aqueous environment, dramatically increasing its solubility.[28][29] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Protocol 4: Preparing a Stock Solution with HP-β-CD
Objective: To prepare a 10 mM stock solution of the compound complexed with HP-β-CD.
Materials:
-
Triazolo[1,5-a]pyrimidin-2-amine HCl
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ultrapure water or desired buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm gently (40-50°C) and stir until the cyclodextrin is fully dissolved.
-
Add Compound: While stirring the warm cyclodextrin solution, slowly add the pre-weighed solid triazolo[1,5-a]pyrimidin-2-amine HCl.
-
Complexation: Continue stirring for 1-4 hours (or overnight at room temperature) to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterilization (if needed): Filter the final solution through a 0.22 µm syringe filter compatible with your formulation.
-
Storage: Store in aliquots at 4°C (short-term) or -20°C (long-term).
Causality: The hydrophobic triazolopyrimidine core of the molecule partitions into the nonpolar interior of the cyclodextrin torus. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, carrying the drug into solution. The complex formation is a dynamic equilibrium, and typically a 1:1 stoichiometry is assumed for initial calculations.[27][28]
Section 5: Best Practices & Final Checks
-
Prepare Fresh: Whenever possible, dilute your concentrated stock into the final assay buffer immediately before use to minimize the time the compound might precipitate.[30][31]
-
Order of Addition: Always add the concentrated stock solution to the larger volume of assay buffer while vortexing gently. Never add buffer to the concentrated stock. This avoids localized high concentrations that promote precipitation.
-
Solubility vs. Stability: Ensure your chosen solubilization method does not degrade the compound. A simple method is to compare the biological activity or HPLC-UV profile of a freshly prepared sample versus one incubated in the final formulation under assay conditions (e.g., 2 hours at 37°C).
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by triazolo[1,5-a]pyrimidin-2-amine hydrochloride, leading to more reliable and reproducible data in your biological assays.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Cyclodextrin. Wikipedia. Available at: [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central, NIH. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
-
Best Practices For Stock Solutions. FasterCapital. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. Available at: [Link]
-
What are the effects of Pharmaceutical DMSO on enzyme activity? Gaylord Chemical. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]
-
Common Ion Effect. BYJU'S. Available at: [Link]
-
Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio. Available at: [Link]
-
Principle of Common-ion Effect and its Application in Chemistry: a Review. ResearchGate. Available at: [Link]
-
Common Ion Effect - NaCl and HCl. YouTube. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Taylor & Francis Online. Available at: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PubMed. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. Available at: [Link]
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
-
Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Scholars Portal. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Discovery of the Triazolo[1,5- a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. PubMed. Available at: [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
-
Why amine salts are soluble in water? Chemistry Stack Exchange. Available at: [Link]
-
Salt formation to improve drug solubility. Semantic Scholar. Available at: [Link]
-
Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. MDPI. Available at: [Link]
-
Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. PubMed. Available at: [Link]
-
Triazolopyrimidine compounds and its biological activities. ResearchGate. Available at: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. m.youtube.com [m.youtube.com]
- 13. fastercapital.com [fastercapital.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. researchgate.net [researchgate.net]
- 20. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. What are the effects of Pharmaceutical DMSO on enzyme activity? - Blog - Hubei Cheezheng Energy Development Co., Ltd [cheezhengchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. phytotechlab.com [phytotechlab.com]
- 31. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Synthesis Yield of triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of triazolo[1,5-a]pyrimidin-2-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for triazolo[1,5-a]pyrimidin-2-amine?
The most prevalent and efficient method is the cyclocondensation reaction between 3-amino-1,2,4-triazole and a suitable three-carbon building block. A common and effective partner is 3-aminocrotononitrile, which readily cyclizes with the aminotriazole under acidic or thermal conditions to form the desired triazolopyrimidine core. Other methods include the reaction of aminotriazoles with 1,3-dicarbonyl compounds.[1][2]
Q2: Why is the hydrochloride salt form often preferred?
The hydrochloride salt of triazolo[1,5-a]pyrimidin-2-amine typically exhibits improved crystallinity, stability, and solubility in aqueous media compared to the free base. This makes it easier to handle, purify, and formulate in subsequent applications. The salt formation step also serves as an effective method of purification, as the salt often precipitates from the reaction mixture, leaving impurities behind in the solution.
Q3: What are the critical parameters affecting the yield of the reaction?
The key parameters that significantly influence the reaction yield include:
-
Purity of starting materials: Impurities in 3-amino-1,2,4-triazole or 3-aminocrotononitrile can lead to side reactions and lower yields.
-
Reaction temperature and time: These need to be carefully optimized to ensure complete reaction without product degradation.
-
Solvent choice: The solvent can affect the solubility of reactants and intermediates, influencing the reaction rate.
-
pH of the reaction medium: For the cyclocondensation reaction, the pH can play a crucial role in the reaction mechanism.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
| Problem | Potential Causes | Solutions and Explanations |
| Low or No Product Formation | 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reactants.[3] 2. Degradation of Starting Materials: 3-aminocrotononitrile can be unstable, especially at high temperatures or in the presence of strong acids or bases.[4][5] 3. Incorrect pH: The cyclization step is often pH-sensitive. | 1. Optimize Reaction Parameters: Systematically vary the temperature (e.g., from 80°C to reflux) and reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal conditions. 2. Use Fresh Starting Materials: Ensure the 3-aminocrotononitrile is of high purity and has been stored correctly. Consider synthesizing it fresh if degradation is suspected. 3. Adjust pH: If using an acid catalyst, try different acids (e.g., HCl, p-toluenesulfonic acid) or adjust the amount to find the optimal pH for cyclization.[6] |
| Formation of Multiple Byproducts | 1. Side Reactions of 3-aminocrotononitrile: This starting material can self-condense or undergo other side reactions under the reaction conditions.[4][5] 2. Reaction with Impurities: Impurities in the starting materials can lead to the formation of unexpected products. 3. Product Decomposition: The desired product may be unstable under prolonged heating or harsh acidic/basic conditions.[3] | 1. Control Stoichiometry and Addition Rate: Add the 3-aminocrotononitrile slowly to the reaction mixture containing 3-amino-1,2,4-triazole to minimize its self-condensation. 2. Purify Starting Materials: Recrystallize or repurify the starting materials before use. 3. Monitor Reaction Closely: Once the reaction is complete (as determined by TLC or LC-MS), proceed with the workup immediately to avoid product degradation. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the reaction solvent: This can make precipitation or extraction inefficient. 2. Formation of an oil instead of a solid: This can complicate filtration and drying. 3. Co-precipitation of impurities: Impurities may crystallize along with the desired product. | 1. Solvent Selection for Precipitation: After the reaction, cool the mixture and try adding a co-solvent in which the product is insoluble (e.g., ethyl acetate, diethyl ether) to induce precipitation. 2. Trituration: If an oil forms, try triturating it with a suitable solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. 3. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.[6][7] |
| Low Yield of Hydrochloride Salt | 1. Incomplete protonation: Insufficient acid added to form the salt. 2. Incorrect solvent for salt formation: The hydrochloride salt may have some solubility in the chosen solvent. | 1. Ensure Stoichiometric Amount of Acid: Use at least one equivalent of a concentrated HCl solution (e.g., in isopropanol or ethanol) to ensure complete protonation of the 2-amino group. 2. Optimize Solvent for Precipitation: The hydrochloride salt is typically much less soluble in organic solvents like isopropanol, ethanol, or acetone. Add the HCl solution to the free base dissolved in a minimal amount of a suitable solvent to maximize precipitation. |
Optimized Synthesis Protocol
This protocol provides a step-by-step method for the synthesis of 5,7-dimethyl-[8][9][10]triazolo[1,5-a]pyrimidin-2-amine hydrochloride, a common derivative. The principles can be adapted for other analogs.
Step 1: Synthesis of 5,7-dimethyl-[8][9][10]triazolo[1,5-a]pyrimidin-2-amine
-
To a stirred solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., ethanol or n-butanol), add acetylacetone (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain the crude free base.
Step 2: Formation of the Hydrochloride Salt
-
Suspend the crude 5,7-dimethyl-[8][9][10]triazolo[1,5-a]pyrimidin-2-amine in a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) with stirring until the pH is acidic (pH 1-2).
-
Stir the resulting suspension at room temperature for 1-2 hours to ensure complete salt formation.
-
Filter the precipitated hydrochloride salt, wash with a small amount of the solvent, and dry under vacuum to obtain the final product.
Visualizations
Reaction Mechanism
Caption: A typical experimental workflow for the synthesis of triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Troubleshooting Decision Tree
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5187297A - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]
- 5. CA2054821C - Process for the production of 3-aminocrotononitrile - Google Patents [patents.google.com]
- 6. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 7. US20220194950A1 - Triazolopyrimidines based on thymine nucleobase and methods for producing them - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification ofTriazolo[1,5-a]pyrimidin-2-amine Hydrochloride
Technical Support Center: Purification of[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
Welcome to the technical support center for the purification of[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
Introduction: The Purification Challenge
[1][2][3]Triazolo[1,5-a]pyrimidine-2-amine and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[4] However, their synthesis is often accompanied by the formation of structurally similar byproducts, posing considerable purification challenges. The most common of these are isomeric impurities, particularly those arising from the Dimroth rearrangement, which are notoriously difficult to separate from the desired product.[5] This guide will equip you with the knowledge and practical protocols to overcome these hurdles and achieve high purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common byproducts I should expect in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride?
A1: Understanding the Impurity Profile
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several classes of byproducts are frequently observed:
-
Isomeric Impurities: The most challenging byproducts are often isomers of the target compound. The Dimroth rearrangement, a common isomerization in nitrogen-containing heterocycles, can lead to the formation of[1][2][3]triazolo[4,3-a]pyrimidine isomers.[5] These isomers have very similar physicochemical properties to the desired [1,5-a] isomer, making their separation difficult.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Side-Reaction Products: Depending on the specific reagents and conditions, other side reactions can occur. For example, if the synthesis involves a condensation reaction, byproducts from alternative condensation pathways may be present.
-
Hydrolysis Products: The pyrimidine ring can be susceptible to hydrolysis under certain acidic or basic conditions, leading to ring-opened impurities.
-
Over-alkylation Products: If your synthesis involves alkylation steps, there is a risk of over-alkylation, leading to di- or tri-substituted byproducts.
Expert Tip: It is crucial to perform a thorough characterization of your crude product using techniques like LC-MS and NMR to identify the major impurities before attempting purification. This will allow you to devise a targeted and efficient purification strategy.
Q2: My crude product is a sticky oil instead of a solid. How should I proceed with purification?
A2: Tackling "Oiling Out"
"Oiling out" is a common problem where a compound separates from a solution as a liquid rather than a crystalline solid. This can be due to the presence of impurities that depress the melting point or inhibit crystallization.
Troubleshooting Steps:
-
Solvent Evaporation and Re-dissolution: First, try to remove all residual solvent under high vacuum. The resulting residue may solidify upon complete drying. If it remains an oil, attempt to dissolve it in a minimal amount of a different solvent and induce crystallization by adding a non-solvent (anti-solvent).
-
Trituration: This technique involves washing the oily product with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. The goal is to wash away the impurities, leaving behind a more pure, solid product.
-
Protocol for Trituration:
-
Place the oily product in a flask.
-
Add a small volume of a suitable solvent (e.g., diethyl ether, hexanes, or a mixture).
-
Stir or sonicate the mixture vigorously. The oil may solidify into a powder.
-
Decant or filter the solvent to remove the dissolved impurities.
-
Repeat the process several times with fresh solvent.
-
Dry the resulting solid under vacuum.
-
-
-
Conversion to the Hydrochloride Salt: If your product is the free base and is oily, converting it to the hydrochloride salt can often induce crystallization, as salts are generally more crystalline than their free base counterparts.
-
Protocol for Salt Formation:
-
Dissolve the oily free base in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the organic solvent, and dry under vacuum.[3]
-
-
Q3: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve their separation?
A3: Optimizing TLC for Isomer Separation
Poor separation on a Thin Layer Chromatography (TLC) plate, especially of isomers, is a common challenge. Here's how to improve your TLC analysis to better resolve these closely related compounds.
Strategies for Improved TLC Resolution:
-
Solvent System Optimization: The choice of eluent is critical. A single solvent is often insufficient for separating isomers. Experiment with binary or even ternary solvent systems.
-
Polarity Adjustment: Systematically vary the ratio of a polar solvent (e.g., ethyl acetate, methanol) to a non-polar solvent (e.g., hexanes, dichloromethane). Small changes in polarity can have a significant impact on separation.
-
Use of Additives: Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve the spot shape of amines and reduce streaking by neutralizing acidic sites on the silica gel. For acidic compounds, a small amount of acetic acid can be beneficial.
-
-
Multiple Developments: Running the TLC plate in the same solvent system multiple times can improve the separation of spots with close Rf values. After each development, ensure the plate is completely dry before placing it back in the chamber.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, other options are available. For particularly challenging separations, consider using alumina plates or reverse-phase TLC plates (C18).
-
Visualization Techniques: Not all compounds are visible under UV light. Using different visualization stains can help to reveal hidden impurities.
-
UV Light (254 nm): Useful for aromatic and conjugated compounds.[6]
-
Iodine Chamber: A general stain for many organic compounds.[6]
-
Potassium Permanganate Stain: Stains compounds that can be oxidized (e.g., alkenes, alcohols, and some amines).[2]
-
Ninhydrin Stain: Specific for primary and secondary amines, appearing as a purple or yellow spot.
-
Data Presentation: TLC Solvent System Screening
| Solvent System (v/v) | Rf (Product) | Rf (Impurity 1) | ΔRf | Observations |
| Hexane:EtOAc (1:1) | 0.45 | 0.48 | 0.03 | Poor separation |
| Hexane:EtOAc (2:1) | 0.30 | 0.35 | 0.05 | Slight improvement |
| DCM:MeOH (95:5) | 0.50 | 0.52 | 0.02 | Poor separation, some streaking |
| DCM:MeOH:NH4OH (95:5:0.5) | 0.55 | 0.60 | 0.05 | Good separation, sharp spots |
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
Acid-base extraction is a powerful technique for separating basic compounds like[1][2][3]triazolo[1,5-a]pyrimidin-2-amine from neutral and acidic impurities.[3]
Causality behind the experimental choices: This method leverages the differential solubility of the amine in its neutral (free base) and protonated (salt) forms. The free base is soluble in organic solvents, while the hydrochloride salt is soluble in aqueous acidic solutions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic[1][2][3]triazolo[1,5-a]pyrimidin-2-amine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the desired product from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). This will deprotonate the amine, causing the free base to precipitate or form an oil.
-
Extraction of Free Base: Extract the aqueous solution with an organic solvent (e.g., DCM or EtOAc) multiple times to recover the free base.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified free base.
-
Conversion to Hydrochloride Salt (if required): Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a solution of HCl in an organic solvent until precipitation is complete. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities, including isomers if the conditions are optimized.[7]
Causality behind the experimental choices: This technique relies on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent). Compounds with higher affinity for the stationary phase will move down the column more slowly.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of triazolopyrimidines. For basic compounds that may interact strongly with acidic silica, deactivated silica or alumina can be used.
-
Mobile Phase Selection: The choice of the mobile phase is crucial for good separation. This is typically determined by preliminary TLC analysis. A common starting point for triazolopyrimidines is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
Expert Tip: For separating isomers, a shallow gradient of the polar solvent or isocratic elution with a carefully optimized solvent mixture is often necessary. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can significantly improve the peak shape of basic compounds.
-
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorbing the crude product onto a small amount of silica gel ("dry loading") can often lead to better resolution than loading a solution directly onto the column.
-
Elution: Start eluting with the chosen mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute the more strongly adsorbed compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Diagram of Column Chromatography Workflow:
Caption: General workflow for purification by column chromatography.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds to a high degree of purity.[8]
Causality behind the experimental choices: This method is based on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures. The impurities should either be very soluble or insoluble at all temperatures. For[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride, polar solvents like ethanol, methanol, or mixtures with water are often good starting points.[8]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Water | Sparingly soluble | Soluble | Needles, slow cooling |
| Ethanol | Sparingly soluble | Soluble | Plates, moderate cooling |
| Isopropanol | Poorly soluble | Moderately soluble | Fine powder |
| Acetonitrile | Insoluble | Sparingly soluble | No significant dissolution |
| Ethanol/Water (9:1) | Sparingly soluble | Very soluble | Well-formed prisms |
Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
References
-
Bollini, M., et al. (2011). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. Available at: [Link]
-
Pogula, S. R., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar. Available at: [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Available at: [Link]
-
Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. Available at: [Link]
-
Pogula, S. R., et al. (2015). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
- Singh, P. K., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry.
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. PubMed Central. Available at: [Link]
-
Zhang, N., et al. (2018). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. National Institutes of Health. Available at: [Link]
-
Varaksin, M. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 2-Chloro-5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine. Available at: [Link]
-
ChemSynthesis. (n.d.). 7-amino-2-methyl[1][2][3]triazolo[1,5-c]pyrimidin-5(6H)-one. Available at: [Link]
-
Ulomsky, E. N., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]
-
Gummadi, V., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Available at: [Link]
-
Shinkre, B. A., et al. (2010). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. PubMed Central. Available at: [Link]
-
Fizer, M., & Slivka, M. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available at: [Link]
-
Lee, J., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. Available at: [Link]
- Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Wolf, J. (2008). Lab Report #1 Two Base Extraction. Google Docs.
-
Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine. Available at: [Link]
-
Wang, W., et al. (2008). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. PubMed.
-
PubChem. (n.d.). Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. Available at: [Link]
-
Shaabani, A., et al. (2016). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. PubMed Central. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, ethyl ester. Available at: [Link]
-
SpectraBase. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-7-imino-, ethyl ester. Available at: [Link]
-
Aladdin Scientific. (n.d.). 7-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. Available at: [Link]
-
PureSynth. (n.d.). 7-Hydroxy-5-Methyl-2-Methylthio-Triazolo[15-A]Pyrimidine 98.0%(HPLC). Available at: [Link]
Sources
- 1. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Investigating and Mitigating Off-Target Effects of Triazolo[1,5-a]pyrimidine-Based Compounds
A Message from the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with the versatile triazolo[1,5-a]pyrimidine scaffold. It has come to our attention that "triazolo[1,5-a]pyrimidin-2-amine hydrochloride" is a query of significant interest. It is crucial to understand that this name describes a core chemical structure, not a specific, characterized inhibitor with a single defined biological target. The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it can be decorated with various functional groups to interact with a wide range of biological targets, from protein kinases to G-protein coupled receptors and ion channels.[1]
Therefore, the concept of an "off-target" effect is entirely context-dependent and must be defined relative to the intended primary target of your specific derivative. This guide provides a robust framework and detailed protocols for identifying, validating, and interpreting the off-target effects of your unique triazolo[1,5-a]pyrimidine-based compound. Our goal is to empower you with the scientific rationale and technical expertise to conduct rigorous, self-validating experiments and to interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs) - Navigating Off-Target Effects
This section addresses common questions encountered when unexpected experimental results suggest potential off-target activities.
Q1: My experimental phenotype is inconsistent with the known function of my intended target. Could off-target effects be the cause?
A: Absolutely. This is a classic sign of potential off-target activity. When your cellular or in vivo results diverge from the established biology of the intended target, it is critical to consider that your compound may be modulating other pathways.[2][3] For instance, a compound designed to inhibit a specific cell cycle kinase might induce apoptosis through an unforeseen interaction with a pro-apoptotic protein.
Q2: What are the primary experimental approaches to identify potential off-target interactions?
A: A multi-pronged approach is always best, combining computational and experimental methods.
-
Computational (in silico) Prediction: These methods leverage databases of known drug-target interactions to predict potential off-targets based on the chemical structure of your compound.[4][5][6] Services like the Off-Target Safety Analysis (OTSA) can provide a preliminary list of hypotheses to test experimentally.[5]
-
Experimental Profiling: This is the gold standard and involves screening your compound against large panels of purified proteins. For kinase inhibitors, comprehensive kinase profiling services are essential to determine a selectivity score.[7][8][9] For other target classes, broad panel screening against receptors, ion channels, and enzymes can be equally valuable.
Q3: I've identified a potential off-target from a screening panel. How do I confirm this interaction is relevant in my experimental system?
A: This is a critical validation step. A hit in a biochemical screen does not automatically mean it's responsible for the observed cellular phenotype. The following experiments are essential:
-
Confirm Target Engagement in Cells: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that your compound physically binds to the putative off-target inside the cell.[7]
-
Analyze Downstream Signaling: Investigate the signaling pathway downstream of the identified off-target. If your compound modulates this pathway in a manner consistent with inhibition or activation, it strengthens the evidence for a functional interaction.
-
Correlate Potency: Compare the concentration of your compound required to inhibit the off-target in a biochemical assay (e.g., IC50) with the concentration required to produce the cellular phenotype (e.g., EC50). A close correlation suggests a potential causal link. Keep in mind that discrepancies can arise due to factors like cell permeability and intracellular ATP concentrations.[8][10]
Q4: How can I definitively distinguish between on-target and off-target-driven phenotypes?
A: This requires a carefully designed set of experiments to build a self-validating system of evidence.
-
Use a Structurally Unrelated Inhibitor: Test a well-characterized inhibitor of the intended target that has a different chemical scaffold. If this second inhibitor reproduces the same phenotype, it strongly suggests an on-target effect.[2][7]
-
Perform a Rescue Experiment: This is a powerful technique to confirm on-target effects. If you can introduce a version of your primary target that is resistant to your compound (e.g., via site-directed mutagenesis), the reversal of the phenotype upon its expression is compelling evidence for on-target activity.[7][11] Conversely, if the phenotype persists, it is likely off-target.
-
RNAi/CRISPR Knockdown/Knockout: Compare the phenotype induced by your compound to that of genetically silencing the intended target. Concordant phenotypes support an on-target mechanism.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows to investigate off-target effects.
Workflow 1: Initial Investigation of an Unexpected Phenotype
This workflow provides a systematic approach when you first encounter experimental results that suggest off-target activity.
Caption: Initial workflow for characterizing an unexpected phenotype.
Protocol 2.1: Comprehensive Kinase Profiling
For triazolo[1,5-a]pyrimidine derivatives designed as kinase inhibitors, broad kinase profiling is non-negotiable for understanding its selectivity.
Objective: To determine the inhibitory activity of your compound against a large panel of protein kinases.
Methodology:
-
Select a Screening Service: Choose a reputable contract research organization (CRO) that offers a comprehensive kinase panel (e.g., >400 kinases).
-
Determine Screening Concentration: A primary screen is often conducted at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.
-
Data Analysis: The results are typically reported as percent inhibition relative to a vehicle control. Set a threshold for significance (e.g., >50% or >75% inhibition).
-
Follow-up (IC50 Determination): For any kinases that meet your significance threshold, perform dose-response experiments to determine the IC50 value, which is the concentration required to achieve 50% inhibition.[9]
-
Data Visualization: A "kinome map" is an excellent way to visualize the selectivity of your compound.
Data Presentation: Hypothetical Kinase Profiling Data
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | On/Off-Target Classification |
| Intended Target Kinase A | 98% | 15 | On-Target |
| Off-Target Kinase B | 85% | 150 | Potential Off-Target |
| Off-Target Kinase C | 60% | 2,500 | Likely not physiologically relevant |
| Off-Target Kinase D | 92% | 85 | High-Priority Off-Target |
Protocol 2.2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of your compound to a suspected on- or off-target protein in a cellular environment.[7]
Principle: When a protein binds to a ligand (your compound), its thermal stability typically increases. CETSA measures this change in stability.
Methodology:
-
Cell Treatment: Treat intact cells with your compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: An increase in the amount of soluble protein at higher temperatures in the presence of your compound indicates target engagement.
Protocol 2.3: The "Rescue" Experiment - A Gold Standard for On-Target Validation
Objective: To definitively determine if the observed cellular phenotype is due to the inhibition of the intended target.[7][11]
Workflow:
Caption: Workflow for a rescue experiment to validate on-target effects.
Methodology:
-
Identify Resistance Mutation: Based on the binding mode of your compound to the target kinase, identify a mutation that is predicted to disrupt binding without abolishing the kinase's normal function. For many ATP-competitive inhibitors, mutating the "gatekeeper" residue is a common strategy.
-
Generate Mutant Construct: Use site-directed mutagenesis to create an expression vector containing the coding sequence for the resistant mutant of your target.
-
Transfection/Transduction: Introduce the resistant mutant construct into the cell line you are using for your phenotypic assays.
-
Phenotypic Assay: Perform your primary phenotypic assay in the presence and absence of your compound in both the wild-type and resistant mutant-expressing cells.
-
Interpretation: If the cells expressing the resistant mutant are no longer sensitive to your compound (i.e., the phenotype is "rescued"), this provides strong evidence that the effect is on-target.[12]
Part 3: Understanding the "Why" - Causality and Interpretation
A key aspect of scientific integrity is understanding the underlying principles of your experiments.
-
ATP Concentration Matters: Biochemical kinase assays are often performed at low, sometimes non-physiological, ATP concentrations. In contrast, intracellular ATP levels are in the millimolar range. An inhibitor that appears potent in a biochemical assay may be less effective in cells because it has to compete with high concentrations of ATP.[8][10] This can also influence off-target effects; an interaction that is weak in vitro might not occur in a cellular context.
-
The Concept of Retroactivity: Be aware that inhibiting a kinase in one pathway can have unforeseen consequences in parallel pathways, even without direct interaction. This phenomenon, known as retroactivity, occurs when the inhibition of a downstream enzyme leads to the sequestration of an upstream activator, thereby affecting other pathways dependent on that same activator.[13] This highlights the complexity of cellular signaling networks.
References
- A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
- Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. (2018). Vertex AI Search.
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.
- Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
- Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
- Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research. Benchchem.
- Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Spotlight: Cell-based kinase assay form
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Rescue Experiment to exclude the possible off-target for RNA knock down experiments?
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Hippo Signaling in the Lung: A Tale of Two Effectors—Yap Drives Airway Fate and Taz Drives Alveolar Differenti
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
stability oftriazolo[1,5-a]pyrimidin-2-amine hydrochloride in different solvents
Welcome to the dedicated support center for triazolo[1,5-a]pyrimidin-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. Here, we address common challenges related to its stability in various solvents, offering troubleshooting guidance and frequently asked questions to ensure the integrity and success of your research.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section is dedicated to resolving specific issues you may encounter during your experiments with triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Question 1: I am observing precipitation of my compound shortly after dissolving it in an aqueous buffer for my assay. What is causing this and how can I resolve it?
Answer:
Precipitation of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in aqueous buffers is a common issue that can arise from several factors, primarily related to solubility limits and pH effects.
-
Understanding the Causality: As a hydrochloride salt, the compound's solubility is generally favored in acidic conditions where the amine groups are protonated. If the pH of your buffer is at or near the pKa of the compound, it can lead to the formation of the less soluble free base, causing it to precipitate out of solution.
-
Immediate Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your final solution. A shift in pH upon addition of the compound can sometimes occur.
-
Solubility Assessment: Before proceeding with your main experiment, it is crucial to determine the approximate solubility in your chosen buffer system. A simple serial dilution and visual inspection for turbidity can provide a working concentration range.
-
-
Preventative Measures & Solutions:
-
Adjusting pH: If your experimental conditions permit, lowering the pH of the buffer can enhance the solubility of the hydrochloride salt.
-
Co-solvents: For stock solutions, consider using a minimal amount of an organic co-solvent such as DMSO or ethanol before diluting with the aqueous buffer. However, be mindful of the final co-solvent concentration in your assay, as it may impact biological activity or instrumentation.
-
Fresh Preparations: Always prepare solutions fresh for each experiment to minimize the risk of time-dependent precipitation.
-
Question 2: My HPLC analysis shows multiple peaks even in my initial time-point sample. How can I determine if these are impurities or degradation products?
Answer:
Distinguishing between inherent impurities and degradation products is a critical first step in any stability study.
-
Expert Insight: The presence of multiple peaks at the initial time point (T=0) suggests either the starting material contains impurities or the compound is degrading very rapidly upon dissolution in the chosen solvent.
-
Systematic Approach to Identification:
-
Analyze the Dry Compound: Dissolve a sample of the solid triazolo[1,5-a]pyrimidin-2-amine hydrochloride in a suitable organic solvent (e.g., acetonitrile or methanol) where it is likely to be more stable and immediately inject it into the HPLC system. This will provide a baseline chromatogram of the compound and any existing impurities.
-
Time-Course Analysis: Monitor the sample in your chosen experimental solvent over a short period (e.g., 0, 15, 30, 60 minutes). If the area of the extra peaks increases over time while the main peak area decreases, this is a strong indication of degradation.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the molecular weights of the different peaks. This can help in proposing the structures of potential degradation products or confirming the identity of impurities.
-
-
Workflow for Peak Identification:
Caption: Workflow for distinguishing impurities from degradation products.
Question 3: I am conducting a forced degradation study and observe significant degradation in my acidic solution but very little in my basic solution. Is this expected?
Answer:
Yes, this observation is consistent with the general stability profile of many nitrogen-containing heterocyclic compounds.
-
Mechanistic Rationale: The triazolopyrimidine core is an electron-deficient system, which can make it susceptible to nucleophilic attack. However, under acidic conditions, the nitrogen atoms in the rings can become protonated. This protonation can activate the ring system towards hydrolysis, potentially leading to ring-opening. In contrast, in basic conditions, the compound may be more stable as the free base. However, very strong basic conditions could also lead to degradation through different mechanisms.
-
Expected Degradation Pathways: The primary degradation pathway in acidic solution is likely hydrolysis. This could involve the cleavage of the pyrimidine or triazole ring.[1]
-
Illustrative Degradation Concept:
Caption: Conceptual stability of triazolopyrimidines in acidic vs. basic media.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of triazolo[1,5-a]pyrimidin-2-amine hydrochloride?
A1: For short-term storage and immediate use, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules. For applications where DMSO is not suitable, ethanol or methanol can be considered. It is always recommended to prepare fresh solutions and avoid long-term storage in solution unless stability has been confirmed.
Q2: How should I store the solid triazolo[1,5-a]pyrimidin-2-amine hydrochloride?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A shelf life of up to 1095 days has been reported for a similar compound under proper storage conditions.[2] Exposure to moisture and light should be minimized to prevent degradation.
Q3: What analytical techniques are most suitable for stability studies of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and its degradation products.[3] Ultra-Performance Liquid Chromatography (UPLC) can offer faster analysis times and better resolution.[4] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1]
Q4: Are there any known incompatibilities with common excipients?
III. Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
-
Preparation: Prepare a series of vials with a fixed volume (e.g., 1 mL) of your chosen solvent (e.g., water, PBS pH 7.4, 0.1 M HCl, DMSO).
-
Addition of Compound: Add a small, accurately weighed amount of triazolo[1,5-a]pyrimidin-2-amine hydrochloride to each vial to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation & Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration using a suitable method like UV-Vis spectrophotometry or HPLC.
Protocol 2: Forced Degradation Study (as per ICH Guidelines)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][8][9]
-
Stock Solution Preparation: Prepare a stock solution of triazolo[1,5-a]pyrimidin-2-amine hydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.
-
Photolytic Degradation: Expose a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm).
-
-
Sample Analysis: At various time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and the formation of any degradation products.
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
IV. Data Summary
Table 1: Hypothetical Solubility of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
| Solvent/Buffer | Approximate Solubility (mg/mL) at 25°C | Notes |
| Water | ~ 5 | Solubility is pH-dependent. |
| 0.1 M HCl | > 20 | Higher solubility due to common ion effect and protonation. |
| PBS (pH 7.4) | < 1 | Potential for precipitation of the free base. |
| DMSO | > 50 | Good for preparing concentrated stock solutions. |
| Ethanol | ~ 2 | Moderate solubility. |
Note: This data is illustrative and should be experimentally verified.
Table 2: Illustrative Forced Degradation Profile
| Stress Condition | % Degradation after 24h | Number of Major Degradants |
| 0.1 M HCl, 60°C | ~ 15% | 2 |
| 0.1 M NaOH, 60°C | < 2% | 0 |
| 3% H₂O₂, RT | ~ 5% | 1 |
| Dry Heat, 80°C (solid) | < 1% | 0 |
| UV Light (254 nm) | ~ 8% | 1 |
Note: This data is for illustrative purposes to demonstrate a potential stability profile.
V. References
-
Taylor & Francis Online. (2025). Utilization of Green Analytical Chemistry Concepts in Analytical Methodologies for the Triazolopyrimidine Medicament Ticagrelor—A Review. Available at: [Link]
-
PubMed. (n.d.). Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Available at: [Link]
-
Aladdin Scientific. (n.d.). 7-Methyl[3][4][5]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. Available at: [Link]
-
MedCrave online. (2016). Forced degradation studies. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review Volume 47- Issue 3. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Available at: [Link]
-
MDPI. (n.d.). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Available at: [Link]
-
Arabian Journal of Chemistry. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Available at: [Link]
-
PubMed. (n.d.). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Available at: [Link]
Sources
- 1. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Crystallization of triazolo[1,5-a]pyrimidin-2-amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of triazolo[1,5-a]pyrimidin-2-amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven techniques.
I. Troubleshooting Guide: Common Crystallization Issues and Solutions
Researchers often face hurdles in obtaining crystalline material of high purity and desired morphology. This section addresses specific problems you might encounter during the crystallization of triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
No Crystals Are Forming
Question: I've followed my initial protocol, but no crystals have formed, even after an extended period. What should I do?
Answer: The absence of crystal formation is typically due to either high solubility in the chosen solvent system or kinetic barriers to nucleation. Here is a systematic approach to address this issue:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of the solid material, introduce a "seed crystal" into the supersaturated solution. This will provide a template for crystal growth.[1]
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent. This can be achieved by passing a gentle stream of nitrogen or air over the solution or by using a rotary evaporator for a short period.[1]
-
Anti-Solvent Addition: If you are using a solvent in which your compound is highly soluble, you can add an "anti-solvent" in which it is poorly soluble. This should be done dropwise at the saturation temperature until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent.[2][3]
-
-
Re-evaluate Solvent System: If the above methods fail, it's likely that too much solvent was used initially. In this case, you may need to remove the solvent and restart the crystallization with a reduced volume or a different solvent system.[1]
Oiling Out Instead of Crystallizing
Question: My compound is separating as an oil, not as solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above the melting point of the solid form in that solvent system. To remedy this, you can try the following:
-
Lower the Crystallization Temperature: If the oiling out occurs at room temperature, try cooling the solution further in an ice bath or refrigerator.
-
Dilute the Solution: Add more of the primary solvent to dissolve the oil, then attempt a slower cooling or evaporation method to encourage crystal formation.
-
Change the Solvent: The solvent may be too "good" for your compound. Switch to a solvent in which the compound has lower solubility.
Poor Crystal Quality or Small Particle Size
Question: I'm getting crystals, but they are very fine needles or an amorphous powder. How can I grow larger, more well-defined crystals?
Answer: Crystal morphology is influenced by the rate of nucleation and growth. Rapid nucleation often leads to small, poorly-defined crystals. To improve crystal quality:
-
Slow Down the Crystallization Process:
-
Slower Cooling: Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature and then transfer it to a refrigerator.
-
Controlled Evaporation: Use a slow evaporation technique, such as covering the vial with parafilm and piercing a few small holes in it.[2]
-
-
Optimize Solvent Composition: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent/anti-solvent combinations. For triazolopyrimidine derivatives, ethanol has been used for recrystallization.[4]
-
Control pH: The pH of the crystallization medium can influence the crystal growth process.[5][6] For an amine hydrochloride, maintaining a slightly acidic pH is generally advisable to keep the compound in its salt form.
Low Yield
Question: My crystallization was successful, but the final yield is very low. What are the potential causes?
Answer: A low yield can be attributed to several factors throughout the crystallization process:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1] You can test for this by taking a small sample of the mother liquor and evaporating it to see if a significant amount of solid remains.[1] If so, you can try to obtain a second crop of crystals by concentrating the mother liquor.[1]
-
Premature Crystallization: If crystallization occurs too quickly during a hot filtration step, you can lose product on the filter paper. Ensure the filtration apparatus is pre-heated.
-
Inappropriate Solvent Choice: The compound may have a higher solubility in the chosen solvent at cold temperatures than anticipated.
-
Degradation: Although less common, some compounds may degrade under prolonged heating. Minimize the time the solution is kept at high temperatures.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a crystallization solvent for triazolo[1,5-a]pyrimidin-2-amine hydrochloride?
A1: For amine hydrochlorides, polar protic solvents are often a good starting point. Given that triazolopyrimidine derivatives have been recrystallized from ethanol, this would be a logical solvent to try first.[4] You could also explore mixtures of ethanol with water or other alcohols like methanol or isopropanol. The key is to find a solvent where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Q2: How does pH affect the crystallization of an amine hydrochloride?
A2: The pH of the solution is critical for the crystallization of amine salts.[5][6][7] For triazolo[1,5-a]pyrimidin-2-amine hydrochloride, the solution should be sufficiently acidic to ensure the amine remains protonated as the hydrochloride salt. If the pH is too high (basic), the free amine may precipitate, which could be an oil or an amorphous solid, or it could remain in solution, leading to a low yield of the desired salt.
Q3: Can impurities affect my crystallization?
A3: Yes, impurities can significantly hinder crystallization.[8][9] They can act as "crystal growth inhibitors" or lead to the formation of poorly-defined crystals. If you suspect impurities are the issue, consider a pre-purification step such as column chromatography or treatment with activated carbon before attempting crystallization.
Q4: My compound is a known polymorphic substance. How can I control which polymorph I crystallize?
A4: Polymorphism is common in pharmaceutical compounds.[9] The specific crystalline form obtained can be influenced by:
-
Solvent: Different solvents can favor the formation of different polymorphs.
-
Temperature: The crystallization temperature can be a critical factor.
-
Cooling Rate: The rate at which the solution is cooled can determine the resulting polymorph.
-
Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.
A systematic screening of these variables is often necessary to reliably produce the desired polymorph.
III. Experimental Workflow and Data
General Crystallization Protocol
A standard approach for the recrystallization of a solid like triazolo[1,5-a]pyrimidin-2-amine hydrochloride is as follows:
-
Dissolution: In a suitable flask, add the crude solid and a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage. For further precipitation, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Solvent Selection Guide (Qualitative)
The following table provides a general guide for selecting solvents and anti-solvents for the crystallization of polar, ionic compounds like amine hydrochlorides.
| Solvent Class | Examples | Suitability as Primary Solvent | Suitability as Anti-Solvent |
| Polar Protic | Water, Methanol, Ethanol | High | Low |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | Moderate |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | High |
IV. Visual Diagrams
Troubleshooting Crystallization Workflow
Caption: A typical workflow for crystallization using a solvent-antisolvent system.
V. References
-
Fel, P. et al. (n.d.). Recrystallization experiments. Google Sites.
-
Van den Ende, C. et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(4), 2285-2296.
-
Ballatore, C. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
-
PubChem. (n.d.). T[1][2][5]riazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information.
-
Al-Tel, T. H. (2021). Synthesis ofT[1][2][5]riazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 57(8), 754-756.
-
Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer.
-
Daldrup, T. et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(8), 5328-5336.
-
Childs, S. L. et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
-
Mrayej, O. A. et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 42-65.
-
Fujiwara, M. et al. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. Chemical Engineering Science, 60(8-9), 2391-2400.
-
El-Shehry, M. F. (2014). A convenient synthesis oft[1][2][5]riazolo[1,5-a]pyridines of analgesic and anti-inflammatory profiles. Journal of Chemical and Pharmaceutical Research, 6(5), 906-914.
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate.
-
Google Patents. (2011). CN102180875A - Preparation method of triazolopyridine derivative. Google Patents.
-
Højgaard, I. et al. (2000). The effect of pH changes on the crystallization of calcium salts in solutions with an ion composition corresponding to that in the distal tubule. Urological Research, 28(4), 235-239.
-
ResearchGate. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate.
-
Tanaka, H. et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(3), 3045-3053.
-
LIRIAS. (2020). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. LIRIAS.
-
Zhang, T. et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 11(8), 2205-2221.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 9. syrris.com [syrris.com]
Technical Support Center: Analytical Methods for Impurities in Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
Document ID: TSC-TPZA-IM-001
Version: 1.0
Introduction
This technical support guide is designed for researchers, analytical scientists, and drug development professionals working with triazolo[1,5-a]pyrimidin-2-amine hydrochloride. The detection, identification, and quantification of impurities are critical aspects of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive resource, structured in a question-and-answer format, to address common challenges encountered during the analytical characterization of this molecule. It combines theoretical principles with practical, field-proven insights to streamline your experimental workflows.
The guidance herein is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline on Impurities in New Drug Substances.[1][2][3]
Section 1: Understanding Potential Impurities
A foundational step in any impurity analysis is to understand what impurities might be present. Impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[1] This guide focuses on organic impurities, which can arise from the manufacturing process (process-related) or from the degradation of the drug substance over time (degradation products).
FAQ 1: What are the likely process-related impurities in triazolo[1,5-a]pyrimidin-2-amine hydrochloride?
Process-related impurities are substances that are introduced or created during the synthesis of the API. Based on common synthetic routes for the triazolo[1,5-a]pyrimidine scaffold, the following are potential process-related impurities:
-
Starting Materials: Unreacted starting materials are a common source of impurities. The most prevalent synthesis involves the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[1]
-
3-Amino-1,2,4-triazole: A key building block that may be present if the reaction does not go to completion.
-
Malondialdehyde, 1,1,3,3-Tetramethoxypropane, or similar β-dicarbonyl synthons: These reagents are used to form the pyrimidine ring and can be carried through if not fully consumed or removed.
-
-
Intermediates: Partially formed products that have not completed the full reaction sequence. For example, an intermediate Schiff base or an incompletely cyclized product could be present.
-
By-products: These are formed from side reactions occurring during the synthesis. For the triazolo[1,5-a]pyrimidine synthesis, this could include isomers or products from polymerization or undesired condensation reactions.
Table 1: Potential Process-Related Organic Impurities
| Impurity Type | Potential Compound | Rationale / Source |
| Starting Material | 3-Amino-1,2,4-triazole | Incomplete reaction |
| Starting Material | 1,1,3,3-Tetramethoxypropane | Incomplete reaction |
| By-product | Isomeric Impurities | Alternative cyclization pathways |
| By-product | Dimerized Species | Self-reaction of intermediates or starting materials |
FAQ 2: What are the potential degradation products of triazolo[1,5-a]pyrimidin-2-amine hydrochloride?
Degradation products form during storage or upon exposure to stress conditions such as acid, base, light, heat, or oxidation.[4][5] Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating analytical method.[6][7][8] For triazolo[1,5-a]pyrimidin-2-amine, a nitrogen-rich heterocyclic amine, the following degradation pathways are plausible:
-
Hydrolysis: The pyrimidine ring may be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions. This could lead to ring-opened products. The exocyclic amine group could also be hydrolyzed to a hydroxyl group, forming a triazolo[1,5-a]pyrimidin-2-ol analog.
-
Oxidation: The electron-rich triazolopyrimidine system can be susceptible to oxidation, potentially forming N-oxides on the various nitrogen atoms within the ring system. Oxidative conditions can be simulated using agents like hydrogen peroxide.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation products. Photostability testing is a key part of forced degradation studies as per ICH Q1B.
Section 2: Troubleshooting HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for impurity profiling.[9] However, analyzing polar, nitrogen-containing compounds like triazolo[1,5-a]pyrimidin-2-amine hydrochloride can present challenges.
Workflow for Impurity Profiling by HPLC
Caption: General workflow for API impurity profiling using HPLC.
FAQ 3: My peaks are tailing. What is the cause and how can I fix it?
Peak tailing is a common issue, especially with basic compounds like amines on silica-based columns.
-
Causality: The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the C18 stationary phase. This leads to a portion of the analyte being retained longer, resulting in a tailed peak shape. Other causes can include column voids, extra-column dead volume, or sample overload.[10]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to around 2.5-3.5. At this pH, the analyte's amine groups are protonated (positively charged), and the surface silanol groups are protonated (neutral), which minimizes the undesirable ionic interactions. A starting concentration of 0.1% (v/v) formic acid is common.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to reduce the number of free silanol groups. Ensure you are using such a column. For highly polar amines, a column with a polar-embedded phase might offer better peak shape.[11]
-
Check for Column Voids: A sudden drop in pressure or a significant change in peak shape could indicate a void at the head of the column. This can sometimes be rectified by reversing and flushing the column (check manufacturer's instructions first) or may require column replacement.
-
Reduce Injection Volume/Concentration: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or diluting the sample.
-
FAQ 4: My retention times are drifting or shifting between injections. What should I do?
Inconsistent retention times compromise the reliability of your analysis.
-
Causality: The most common culprits are an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.[6][10] A leak in the HPLC system can also cause pressure and flow rate fluctuations, leading to retention time shifts.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, this can take 10-20 column volumes.
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If preparing the mobile phase online using a gradient pump, ensure the pump's proportioning valves are working correctly.[12] Premixing the mobile phase can help diagnose this issue.
-
Use a Column Oven: The column temperature should be controlled using a thermostat-regulated oven. Even small changes in ambient lab temperature can affect retention times.
-
System Leak Check: Perform a system pressure test or carefully inspect all fittings for signs of leaks, especially between the pump and the injector, and between the column and the detector.
-
Troubleshooting Logic for Common HPLC Issues
Caption: A decision tree for troubleshooting common HPLC problems.
Section 3: Experimental Protocols
The following protocols are intended as robust starting points for method development and are based on established practices for similar heterocyclic compounds.[2][13] They must be fully validated for your specific application according to ICH Q2(R1) guidelines.
Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for separating triazolo[1,5-a]pyrimidin-2-amine hydrochloride from its potential process-related and degradation impurities.
1. Materials and Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), analytical grade or higher
-
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride reference standard and sample
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm (Base-deactivated) | A standard C18 column provides good hydrophobic retention. Base-deactivation is critical to prevent peak tailing of the amine analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 minutes | A broad gradient is a good starting point to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm | A common wavelength for aromatic heterocyclic compounds. A UV scan of the API should be performed to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A typical injection volume. Adjust based on sample concentration and detector response. |
| Diluent | Mobile Phase A or Water/ACN mixture | Dissolving the sample in the initial mobile phase composition is ideal to prevent peak distortion. |
3. Procedure:
-
Prepare the mobile phases and degas thoroughly.
-
Prepare a stock solution of the API in the chosen diluent (e.g., 1.0 mg/mL).
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to identify any system peaks.
-
Inject the sample solution and run the gradient method.
-
Evaluate the chromatogram for the separation of the main peak from any impurity peaks. Adjust the gradient, mobile phase, or column chemistry as needed to achieve adequate resolution (Rs > 1.5) for all peaks.
Protocol 2: General Approach for Impurity Identification by LC-MS
Once impurities are detected by HPLC-UV, LC-MS is a powerful tool for structural elucidation.
1. Initial LC-MS Analysis:
-
Use the developed HPLC method (or a compatible version with volatile mobile phase modifiers like formic acid or ammonium formate).
-
Couple the HPLC to a mass spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) capable of high-resolution mass measurement.
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for the parent compound and its impurities. The amine structure of the target molecule suggests positive mode will be more sensitive.
2. Data Analysis and Structural Elucidation:
-
Determine Accurate Mass: Extract the exact mass of the molecular ion (e.g., [M+H]⁺) for each impurity peak.
-
Propose Elemental Formula: Use the accurate mass data (typically with <5 ppm mass error) to generate a list of possible elemental compositions.
-
Analyze Isotope Pattern: The isotopic distribution can help confirm the elemental composition, especially for compounds containing chlorine or other elements with distinct isotopic signatures.
-
Perform Tandem MS (MS/MS): Isolate the molecular ion of the impurity and fragment it. The resulting fragmentation pattern provides structural information. Compare the fragmentation of the impurity to that of the parent API to identify common structural motifs.
-
Correlate with Known Information: Compare the proposed structures with potential process-related impurities and likely degradation products. For example, a mass shift of +16 Da from the parent API often suggests oxidation (formation of an N-oxide or hydroxylation). A mass shift of +18 Da may indicate a hydrolysis product.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (n.d.). PMC - NIH. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][13]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (2021). PMC - NIH. [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. [Link]
-
HPLC problems with very polar molecules. (n.d.). Axion Labs. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). [Link]
-
(PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (n.d.). PubMed. [Link]
-
Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]
-
(PDF) Stability Indicating HPLC Method Development: A Review. (2025). ResearchGate. [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. biomedres.us [biomedres.us]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Triazolo[1,5-a]pyrimidine-Based Anticancer Agents
<
Welcome to the technical support center for researchers working with triazolo[1,5-a]pyrimidine-based anticancer agents. This guide is designed to provide in-depth troubleshooting for common experimental challenges and answer frequently asked questions to help you navigate the complexities of drug resistance. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with triazolo[1,5-a]pyrimidine compounds and encountering resistance.
Q1: What are the primary mechanisms of action for triazolo[1,5-a]pyrimidine-based anticancer agents?
A1: The triazolo[1,5-a]pyrimidine scaffold is versatile and has been incorporated into agents with various mechanisms. A prominent class of these compounds functions as microtubule-targeting agents.[1] Unlike taxanes, which also target tubulin, some triazolo[1,5-a]pyrimidines have a unique mechanism of promoting tubulin polymerization without competing with paclitaxel for its binding site.[2][3][4] Instead, they have been shown to inhibit the binding of vinca alkaloids to tubulin.[2][3][4] Other derivatives of this class act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).[1] More recently, derivatives have been developed as inhibitors of S-Phase Kinase-Associated Protein 2 (SKP2) and P-glycoprotein (ABCB1), expanding their therapeutic potential.[5][6][7]
Q2: My cancer cell line is showing reduced sensitivity (increased IC50) to my triazolo[1,5-a]pyrimidine agent over time. What are the likely causes?
A2: This phenomenon, known as acquired resistance, is a significant challenge in cancer therapy.[8][9][10] The underlying causes can be multifaceted and include:
-
Target Alterations: Secondary mutations in the drug's primary target (e.g., a specific kinase or tubulin) can prevent the agent from binding effectively.[8][11]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[8][10] For example, if your agent inhibits the MAPK pathway, cells might upregulate signaling through the PI3K/Akt pathway to maintain proliferation.[8][10]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporter proteins, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7] Interestingly, some triazolo[1,5-a]pyrimidine derivatives have been specifically designed to overcome this mechanism.[2][3][4]
-
Changes in the Tumor Microenvironment: Factors within the tumor microenvironment can also contribute to drug resistance.[8][10]
Q3: How can I determine if my resistant cell line is overexpressing drug efflux pumps?
A3: A common method is to perform a Western blot to assess the protein levels of key efflux pumps like P-glycoprotein (ABCB1). You can also use functional assays, such as a rhodamine 123 efflux assay, where you measure the intracellular accumulation of a fluorescent substrate of these pumps. A lower fluorescence signal in your resistant cells compared to the parental (sensitive) cells would indicate increased efflux activity. Additionally, some triazolo[1,5-a]pyrimidine derivatives, like WS-898, have been shown to inhibit the efflux function of ABCB1, leading to increased intracellular concentrations of other chemotherapeutic agents like paclitaxel.[5]
Q4: I am not seeing the expected level of apoptosis in my treated cells. What could be wrong?
A4: Several factors could be at play:
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of your agent may be insufficient, or the incubation time may be too short to induce a significant apoptotic response.[12] It's crucial to perform a dose-response and time-course experiment to determine the optimal conditions.[13]
-
Cell Health and Confluency: Using cells that are unhealthy, over-confluent, or not in the logarithmic growth phase can lead to misleading results.[12]
-
Assay-Specific Issues: For flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining), issues like improper compensation, missed collection of supernatant containing apoptotic bodies, or autofluorescence can affect the outcome.[12][14]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental problems.
Guide 2.1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) values for your triazolo[1,5-a]pyrimidine agent across replicate experiments.
Causality: Inconsistent IC50 values are often a symptom of underlying variability in experimental conditions.[15] The IC50 is highly dependent on the experimental setup, and even minor deviations can lead to different results.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Protocols:
Protocol 2.1.1: Standardized Cell Seeding for IC50 Determination
-
Cell Culture: Culture cells in their recommended growth medium and ensure they are in the logarithmic growth phase.[16]
-
Cell Counting: Detach cells using a gentle method (e.g., Trypsin-EDTA), neutralize, and centrifuge at 300 x g for 5 minutes.[17] Resuspend the cell pellet and perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired final concentration (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension (for a target of 5,000 cells/well) into each well of a 96-well plate.[17]
-
Incubation: Allow cells to attach and resume growth by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere before adding the drug.[17]
Protocol 2.1.2: IC50 Determination using the MTT Assay
This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[17][18]
-
Compound Treatment: Prepare serial dilutions of your triazolo[1,5-a]pyrimidine agent in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include vehicle control (medium with the highest DMSO concentration used, typically <0.1%) and no-cell blank controls.[17]
-
Incubation: Return the plate to the incubator for a standardized time, for example, 72 hours.[17]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16][17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Normalize the data to the vehicle control (representing 100% viability) and plot the percent viability against the log-transformed drug concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[17][19]
Quantitative Data Summary Table:
| Parameter | Recommended Value | Common Pitfall |
| Cell Seeding Density | 3,000-10,000 cells/well | Inconsistent cell numbers |
| Drug Incubation Time | 24, 48, or 72 hours (must be consistent) | Varying incubation times |
| Final DMSO Concentration | < 0.1% | High DMSO concentration causing toxicity |
| Data Analysis Method | Non-linear regression (variable slope) | Linear regression, which is often a poor fit |
Guide 2.2: Characterizing Resistance Mechanisms
Problem: Your resistant cell line shows a significantly higher IC50 value, and you need to investigate the underlying mechanism(s) of resistance.
Causality: Acquired resistance to targeted therapies often involves either on-target modifications (e.g., mutations in the drug target) or the activation of bypass signaling pathways.[8][11]
Experimental Workflow for Investigating Bypass Pathways:
Caption: Workflow for investigating bypass signaling pathways in drug resistance.
Detailed Protocols:
Protocol 2.2.1: Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Grow both sensitive and resistant cells to about 80% confluency. Treat with the triazolo[1,5-a]pyrimidine agent at the IC50 concentration for a relevant time point (e.g., 6, 12, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20] Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane thoroughly and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
Troubleshooting Western Blots:
| Common Issue | Potential Cause(s) | Solution(s) |
| Weak or No Signal | Insufficient protein transfer; Low antibody concentration.[21][22] | Verify transfer with Ponceau S stain; Optimize antibody dilutions.[22] |
| High Background | Inadequate blocking; Insufficient washing; High antibody concentration.[21][22] | Optimize blocking conditions (time and agent); Increase wash duration/stringency; Titrate antibodies.[20][21] |
| Non-specific Bands | Poor antibody specificity; High antibody concentration.[20][21] | Use a more specific antibody; Optimize antibody concentration.[20] |
Guide 2.3: Validating Target Engagement in Cells
Problem: You need to confirm that your triazolo[1,5-a]pyrimidine-based kinase inhibitor is binding to its intended target within the complex cellular environment.
Causality: Observing a cellular phenotype (like growth inhibition) does not definitively prove that the effect is due to the intended on-target activity.[23] Validating target engagement is crucial to link the molecular mechanism to the biological outcome.[24]
Methods for Validating Target Engagement:
There are several methods to assess target engagement in cells. One widely used technique is the Cellular Thermal Shift Assay (CETSA).[24]
Principle of CETSA: The binding of a ligand (your drug) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the drug and then heated. The soluble fraction of the target protein is then quantified (e.g., by Western blot). A higher amount of soluble target protein in the drug-treated sample compared to the control at a given temperature indicates target engagement.[25]
Experimental Workflow for CETSA:
Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2.3.1: Basic CETSA Protocol
-
Cell Treatment: Treat cultured cells with your triazolo[1,5-a]pyrimidine agent or vehicle control for a specified time.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting as described in Protocol 2.2.1. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and engagement.
References
-
Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Synthesis and SAR of[2][8][10]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). Acquired resistance to molecularly targeted therapies for cancer. OAE Publishing Inc. [Link]
-
García-Mayea, Y., Mir, C., Masson, F., Paciucci, R., & LLeonart, M. E. (2020). Acquired resistance in cancer: towards targeted therapeutic strategies. Journal of Experimental & Clinical Cancer Research. [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). Acquired resistance to molecularly targeted therapies for cancer. PubMed. [Link]
-
Kunchala, S. R., & Kuravi, S. (2012). Mechanisms of Acquired Resistance to Targeted Cancer Therapies. Expert Opinion on Therapeutic Targets. [Link]
-
Sequist, L. V., & Engelman, J. A. (2011). Acquired Resistance to Targeted Therapies in Advanced Non-Small Cell Lung Cancer: New Strategies and New Agents. ASCO Publications. [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[2][8][10]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Elabscience. (2025). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. [Link]
-
Abbkine. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Abbkine. [Link]
-
Various Authors. (n.d.). Discovery of[2][8][10]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Semantic Scholar. [Link]
-
Bio-Techne. (2024). Common Challenges in Western Blotting and How to Overcome Them. Bio-Techne. [Link]
-
Frontiers Media. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
-
Boster Bio. (n.d.). Western Blot Troubleshooting Guide. Boster Bio. [Link]
-
Various Authors. (n.d.). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. [Link]
-
LabTAG. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. LabTAG. [Link]
-
TotalLab. (n.d.). Western Blot Troubleshooting Guide. TotalLab. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Fang, B., et al. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]
-
Dai, L., et al. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. [Link]
-
Various Authors. (n.d.). Synthesis and anti-tumor activities of novel[2][8][10]triazolo[1,5-a]pyrimidines. Semantic Scholar. [Link]
-
Various Authors. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Kazan Federal University. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]
-
Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. [Link]
-
Wang, Y., et al. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. PubMed. [Link]
-
Brown, A. N., & Zastre, J. A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]
-
Hu, K., et al. (2024). Discovery of Novel[2][8][10]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. ResearchGate. [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[2][8][10]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]
-
Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Bio-Techne. [Link]
-
Various Authors. (2020). How do I find the IC50 and best drug treatment time for anticancer drug? ResearchGate. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
-
Various Authors. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. [Link]
-
Various Authors. (n.d.). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PMC. [Link]
-
City of Hope. (2025). What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. [Link]
-
Li, Y., et al. (2021). Discovery of[2][8][10]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. [Link]
-
Various Authors. (n.d.). Understanding and targeting resistance mechanisms in cancer. PMC. [Link]
-
National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. National Foundation for Cancer Research. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Acquired resistance to molecularly targeted therapies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. clyte.tech [clyte.tech]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 22. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 23. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Triazolo[1,5-a]pyrimidine Core
Welcome to the technical support center for the functionalization of the triazolo[1,5-a]pyrimidine scaffold. This versatile heterocyclic core is a cornerstone in medicinal chemistry and materials science, but its successful modification requires a nuanced understanding of reaction conditions.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges and optimize their synthetic strategies.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and amino groups onto the triazolo[1,5-a]pyrimidine core. However, success is highly dependent on the careful selection of catalysts, ligands, bases, and solvents.
Frequently Asked Questions (FAQs): Palladium-Catalyzed Reactions
Q1: My Suzuki-Miyaura coupling reaction is giving low yields. What are the most common causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings involving triazolo[1,5-a]pyrimidines often stem from several factors:
-
Catalyst and Ligand Choice: The electronic nature of the triazolo[1,5-a]pyrimidine ring can influence catalyst activity. For electron-deficient systems, electron-rich phosphine ligands like SPhos or XPhos are often beneficial.[4] If you are using a standard catalyst like Pd(PPh₃)₄ and seeing poor results, consider switching to a more specialized catalyst system.[5][6]
-
Base Selection: The choice of base is critical. While stronger bases like K₂CO₃ or Cs₂CO₃ are common, they can sometimes lead to side reactions. If you observe decomposition of your starting material, try a milder base like K₃PO₄.
-
Solvent Effects: The solvent can significantly impact the solubility of your reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane, DMF, or toluene are generally good starting points. If solubility is an issue, a solvent screen is recommended.
-
Debromination/Dehalogenation: A common side reaction is the reduction of the halide starting material, leading to a hydrogen atom in its place. This can be minimized by using a well-defined catalyst system, such as a G2 or G3 precatalyst, and ensuring the reaction is run under an inert atmosphere.[7][8][9]
Q2: I am attempting a Buchwald-Hartwig amination and observing significant starting material decomposition. What adjustments should I make?
A2: Decomposition during Buchwald-Hartwig amination on this scaffold is often related to the reaction temperature and the strength of the base.
-
Temperature Control: These reactions can be sensitive to high temperatures. If you are running the reaction at a high reflux temperature (e.g., >100 °C), try lowering it to 80-90 °C. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing degradation.[10][11]
-
Base Strength: Strong bases like NaOtBu or KOtBu, while effective for activation, can also promote decomposition of sensitive substrates. Consider switching to a weaker base such as K₂CO₃ or Cs₂CO₃.[12][13][14]
-
Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the C-N bond formation. Sterically hindered biaryl phosphine ligands are often preferred. If you are using a generic phosphine ligand, switching to a ligand specifically designed for Buchwald-Hartwig reactions (e.g., Xantphos) can improve results.[15]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Inactive catalyst, poor solubility, incorrect base. | Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂), try a variety of phosphine ligands, perform a solvent screen, and test different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Significant Side Product Formation (e.g., debromination) | Reductive elimination is slow, catalyst deactivation. | Use a more electron-rich and sterically hindered ligand, lower the reaction temperature, and ensure rigorous exclusion of oxygen. |
| Poor Regioselectivity | Multiple reactive sites on the triazolopyrimidine core. | If direct C-H functionalization is being attempted, consider installing a directing group. For reactions with halogenated precursors, ensure the starting material is regiochemically pure. |
| Inconsistent Results | Variations in reagent quality, reaction setup. | Use freshly distilled solvents, ensure the base is anhydrous, and maintain a consistent inert atmosphere (argon or nitrogen). |
Section 2: C-H Functionalization
Direct C-H functionalization is an increasingly popular and atom-economical method for modifying the triazolo[1,5-a]pyrimidine core. However, controlling regioselectivity and achieving high efficiency can be challenging.
Frequently Asked Questions (FAQs): C-H Functionalization
Q1: I am struggling with regioselectivity in my C-H arylation reaction. How can I control which C-H bond reacts?
A1: Regioselectivity in C-H functionalization is governed by the inherent electronic properties of the triazolo[1,5-a]pyrimidine ring and the directing ability of any existing substituents.
-
Inherent Reactivity: The pyrimidine ring is generally more electron-deficient than the triazole ring, making its C-H bonds more susceptible to certain types of functionalization. Computational studies can help predict the most reactive sites.
-
Directing Groups: The introduction of a directing group can provide excellent control over regioselectivity. Common directing groups for C-H activation include amides, pyridyls, and carboxylic acids.
-
Catalyst Control: The choice of catalyst and ligand can also influence regioselectivity. Some catalyst systems may have a steric or electronic preference for a particular C-H bond.
Q2: My photoredox-catalyzed C-H functionalization is not proceeding. What are the key parameters to optimize?
A2: Photoredox catalysis offers a mild approach to C-H functionalization, but several factors are critical for success.
-
Photocatalyst Selection: The choice of photocatalyst (e.g., iridium or ruthenium complexes) is crucial and should be matched to the redox potentials of your substrates.
-
Light Source: The wavelength and intensity of the light source must be appropriate for exciting the chosen photocatalyst. Ensure your reaction setup provides uniform and sufficient irradiation.
-
Solvent and Additives: The solvent should be transparent at the excitation wavelength and capable of dissolving all reaction components. Additives, such as a terminal oxidant or a hydrogen atom transfer catalyst, are often required.
Troubleshooting Workflow: C-H Functionalization
Caption: A decision tree for troubleshooting C-H functionalization reactions.
Section 3: Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a classical yet effective method for introducing nucleophiles onto the triazolo[1,5-a]pyrimidine core, particularly when activated by electron-withdrawing groups.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: My SNAr reaction with an amine nucleophile is sluggish. How can I increase the reaction rate?
A1: The rate of SNAr reactions is highly dependent on the electrophilicity of the core and the nucleophilicity of the incoming group.
-
Activation of the Core: The presence of electron-withdrawing groups on the triazolo[1,5-a]pyrimidine ring is essential for activating it towards nucleophilic attack. If your substrate is not sufficiently activated, you may need to consider alternative synthetic routes.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures. Microwave heating can be a useful tool to accelerate these reactions.
-
Base: While not always necessary, the addition of a non-nucleophilic base can sometimes facilitate the reaction by deprotonating the incoming nucleophile, thereby increasing its nucleophilicity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried reaction vessel, add the halo-triazolo[1,5-a]pyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[5][6]
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., K₂CO₃, 1.5 equiv.) to a reaction vessel.
-
Add the halo-triazolo[1,5-a]pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
-
5][16][17]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions - RSC Publishing
-
5][16][17]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate
-
5][16][17]triazolo[1,5-a] pyrimidine and[5][16][17]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed
-
5][16][17]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry
-
5][16][17]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors - PubMed
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Framework for Comparative Efficacy Analysis of Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride Against Other Kinase Inhibitors
Introduction: The Triazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines. This bioisosteric relationship allows TP-based compounds to effectively compete with ATP for the binding pocket of numerous protein kinases, making them a fertile ground for the development of novel kinase inhibitors.[1][2][3][4] Derivatives of the TP scaffold have been successfully developed as inhibitors of a variety of kinases, playing roles in cell cycle regulation, protein degradation, and signal transduction.[1][5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a specific derivative, triazolo[1,5-a]pyrimidin-2-amine hydrochloride , against a panel of established kinase inhibitors. Due to the current lack of publicly available kinase inhibition data for this specific compound, this document will focus on:
-
Identifying Potential Kinase Targets: Based on the known targets of analogous TP-scaffold compounds.
-
Establishing a Panel of Comparator Kinase Inhibitors: Including both broad-spectrum and target-specific inhibitors.
-
Detailing Robust Experimental Protocols: For conducting in vitro kinase inhibition assays.
-
Presenting Comparative Efficacy Data: For the established inhibitors to provide a benchmark for future analysis.
This guide is designed to be a practical tool, enabling researchers to design and execute experiments to thoroughly characterize the kinase inhibitory profile of triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Identifying Putative Kinase Targets for Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
Given the documented activity of various triazolo[1,5-a]pyrimidine derivatives, it is plausible that triazolo[1,5-a]pyrimidin-2-amine hydrochloride may exhibit inhibitory activity against one or more of the following kinase families:
-
Cyclin-Dependent Kinases (CDKs): Specifically CDK2, which is a key regulator of cell cycle progression. The TP scaffold has been shown to be a viable surrogate for the purine core of known CDK inhibitors.[1][4][8]
-
S-Phase Kinase-Associated Protein 2 (Skp2): While not a kinase itself, Skp2 is a critical component of the SCF E3 ubiquitin ligase complex that targets cell cycle inhibitors like p27 for degradation. Inhibition of Skp2 can indirectly impact kinase signaling pathways. Novel TP derivatives have recently been identified as potent Skp2 inhibitors.[3][5]
-
General Control Nonderepressible 2 (GCN2): A serine/threonine kinase that plays a central role in the integrated stress response by sensing amino acid starvation. Triazolo[4,5-d]pyrimidine derivatives, a closely related scaffold, have shown potent GCN2 inhibition.[6]
-
Janus Kinases (JAKs): Specifically JAK2, a non-receptor tyrosine kinase involved in cytokine signaling. A triazolo[1,5-a]pyridine-based compound has been developed as a selective JAK2 inhibitor.[7]
A logical first step in characterizing triazolo[1,5-a]pyrimidin-2-amine hydrochloride would be to screen its activity against a panel of these putative kinase targets.
A Curated Panel of Comparator Kinase Inhibitors
To provide a robust comparison, a panel of well-characterized kinase inhibitors should be selected. This panel should include both a broad-spectrum inhibitor to assess general kinase inhibition and specific inhibitors for the putative targets.
| Inhibitor | Class | Primary Target(s) | Rationale for Inclusion |
| Staurosporine | Broad-Spectrum | Pan-kinase inhibitor | A non-selective, high-affinity ATP-competitive inhibitor used as a positive control for kinase inhibition.[6][9][10][11][12] |
| Sunitinib | Multi-Targeted | VEGFRs, PDGFRs, c-KIT, FLT3, RET | An FDA-approved multi-targeted receptor tyrosine kinase inhibitor, providing a clinically relevant benchmark.[13][14][15][16][17] |
| Dasatinib | Multi-Targeted | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | An FDA-approved dual SRC/ABL inhibitor with a distinct multi-kinase profile.[18][19][20][21][22] |
| PF-07104091 | Selective | CDK2 | A selective CDK2 inhibitor currently in clinical trials, representing a state-of-the-art comparator.[1][5][7] |
| Skp2 Inhibitor C1 | Selective | Skp2 | A specific inhibitor of the Skp2-p27 interaction, for comparison of a non-kinase target within the same pathway.[23][24] |
| GCN2iB | Selective | GCN2 | A potent and selective ATP-competitive inhibitor of GCN2.[25][26][27] |
| Ruxolitinib | Selective | JAK1/JAK2 | An FDA-approved JAK1/2 inhibitor, providing a benchmark for JAK family kinase inhibition.[2][28][29][30][31] |
Comparative Efficacy Data of Selected Kinase Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the selected comparator inhibitors against their respective primary targets. This data serves as a benchmark for the expected potency of a novel inhibitor targeting these kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Staurosporine | PKCα | 2 | [11] |
| PKA | 7 | [9] | |
| c-Src | 6 | [9] | |
| CaMKII | 20 | [9] | |
| Sunitinib | VEGFR2 | 9 | [17] |
| PDGFRβ | 2 | [17] | |
| c-KIT | 1 | [17] | |
| Dasatinib | BCR-ABL | <1 | [21] |
| c-Src | 0.8 | [21] | |
| c-KIT | 79 | [21] | |
| Ruxolitinib | JAK1 | 3.3 | [2] |
| JAK2 | 2.8 | [2] | |
| GCN2iB | GCN2 | 2.4 | [25] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The values presented here are for comparative purposes.
Experimental Protocols for Kinase Inhibition Assays
To determine the efficacy of triazolo[1,5-a]pyrimidin-2-amine hydrochloride, standardized in vitro kinase assays are essential. The following are detailed protocols for two widely accepted, non-radioactive assay platforms.
In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[7][12][13][17][32]
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected in a luciferase-based reaction, producing a luminescent signal that is proportional to the initial kinase activity.
Workflow Diagram:
Caption: Workflow of the LanthaScreen™ TR-FRET Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup (10 µL volume):
-
Prepare a kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of 4x fluorescein-labeled substrate.
-
Add 2.5 µL of 4x triazolo[1,5-a]pyrimidin-2-amine hydrochloride or comparator inhibitor at various concentrations.
-
Add 5 µL of 2x kinase/ATP mixture to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a solution of 2x terbium-labeled antibody and 2x EDTA in TR-FRET dilution buffer.
-
Add 10 µL of the antibody/EDTA solution to each well to stop the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the terbium and fluorescein wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (fluorescein/terbium).
-
Determine the percentage of inhibition based on the emission ratio of the inhibited reactions versus the uninhibited control.
-
Calculate the IC50 value as described for the ADP-Glo™ assay.
-
Cell-Based Assays for Target Engagement and Cellular Potency
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to assess the compound's ability to engage its target in a cellular context and exert a biological effect.
Recommended Cell-Based Assays:
-
Cellular Phosphorylation Assay: This assay measures the phosphorylation of a specific downstream substrate of the target kinase in cells treated with the inhibitor. A decrease in substrate phosphorylation indicates target engagement and inhibition. [15][20]* Cell Proliferation Assay: This assay determines the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase. A reduction in cell proliferation provides evidence of the compound's anti-cancer potential.
Conclusion and Future Directions
The triazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of triazolo[1,5-a]pyrimidin-2-amine hydrochloride. By systematically evaluating its inhibitory activity against a panel of putative kinase targets and comparing its efficacy to a set of well-characterized inhibitors, researchers can elucidate its mechanism of action and potential as a therapeutic agent.
The detailed experimental protocols provided herein will enable the generation of robust and reproducible data. Subsequent studies should focus on confirming on-target activity in cellular models, assessing the selectivity profile across a broader kinase panel, and exploring the structure-activity relationship of this chemical series to optimize potency and selectivity.
References
- Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346.
-
Zhang, H., et al. (2024). Discovery of NovelT[1][5][7]riazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435-16454.
- Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. ACS Medicinal Chemistry Letters, 9(10), 1013-1018.
- Miknyoczki, M., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254.
-
Wikipedia. (2024). Sunitinib. Retrieved from [Link]
-
PubChem. Dasatinib. Retrieved from [Link]
-
Cancer Care Ontario. SUNItinib. Retrieved from [Link]
-
mediaTUM. Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. Retrieved from [Link]
-
Scholarly Publications Leiden University. Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Retrieved from [Link]
- Hudson, A. M., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(2), 92-96.
- Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 17(8), 1219-1223.
-
ResearchGate. Kinase profile of dasatinib. Retrieved from [Link]
- Dhillon, S. (2017). Ruxolitinib: A Review in Myelofibrosis and Polycythemia Vera. Drugs, 77(18), 2015-2027.
- Harrison, C., et al. (2022).
-
Labiotech.eu. (2024). JAK inhibitors: Treating inflammatory diseases and cancer. Retrieved from [Link]
- Shaffer, T. M., et al. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Cancer Research, 82(13), 2321-2323.
- Li, Y., et al. (2024). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers in Immunology, 15, 1359649.
-
BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
ACS Publications. Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Retrieved from [Link]
-
ASH Publications. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Retrieved from [Link]
-
bioRxiv. Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation. Retrieved from [Link]
-
bioRxiv. A GCN1-independent activator of the kinase GCN2. Retrieved from [Link]
- Nakamura, A., et al. (2018). Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. ACS Medicinal Chemistry Letters, 9(10), 983-988.
-
ResearchGate. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27(kip1): Therapeutic Potential for Endometrial Cancer. Retrieved from [Link]
- Wu, L., et al. (2023). Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review. Frontiers in Pharmacology, 14, 1159333.
-
PubChem.T[1][5][7]riazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]
-
ResearchGate. Biological activities oft[1][5][7]riazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]
-
Liu, X., et al. (2020). Discovery of-[1][5][7]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824.
-
PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]
-
eScholarship.org. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
PubMed Central. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Retrieved from [Link]
-
PubMed. Discovery oft[1][5][7]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Retrieved from [Link]
-
PubMed. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Retrieved from [Link]
-
NIH. Discovery ofT[1][5][6]riazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Retrieved from [Link]
Sources
- 1. Cross-Study Comparisons of JAK2 Inhibitors in Myelofibrosis: Risks and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - BR [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ADP-Glo™ Kinase Assay [promega.sg]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Frontiers | Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials [frontiersin.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SKP2 E3 Ligase Inhibitor IV | Sigma-Aldrich [sigmaaldrich.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. biorxiv.org [biorxiv.org]
- 27. biorxiv.org [biorxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Clinical Trial Results: BeOne Reports Positive Data for Two Breast Cancer Therapies | ONC Stock News [stocktitan.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. onclive.com [onclive.com]
- 32. promega.com [promega.com]
A Researcher's Guide to Validating the Mechanism of Action for Novel Triazolo[1,5-a]pyrimidine-Based Compounds
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in medicinal chemistry, renowned for its versatility.[1][2] TP derivatives have been developed as kinase inhibitors, anticonvulsants, anti-cancer agents, and more, owing in part to the scaffold's ability to act as a bioisostere for endogenous structures like purines.[1][3][4] This chemical tractability, however, presents a significant challenge: a novel compound based on this scaffold could have a wide range of potential molecular targets.
This guide provides a comprehensive, multi-pronged strategy for the de-novo validation of the mechanism of action (MoA) for a novel triazolo[1,5-a]pyrimidin-2-amine derivative. We will move beyond simple checklists and delve into the causality behind the experimental workflow, ensuring that each step logically builds upon the last to construct a robust and defensible MoA model. This is not merely a set of protocols; it is a framework for critical thinking in drug discovery.
Phase 1: Hypothesis Generation - From Structure to Potential Function
Before any wet lab validation, a well-reasoned hypothesis is paramount. For a novel TP derivative, we must narrow the vast field of potential targets to a manageable few. This initial phase leverages both computational and broad experimental approaches.
-
Computational Target Prediction: Structure-based computational methods are invaluable for initial hypothesis generation. By comparing the novel compound's structure to vast libraries of known ligands, we can identify potential targets. Techniques like molecular docking can then be used to model the binding of the compound to the predicted target's active or allosteric sites, providing an early, albeit theoretical, assessment of binding feasibility.[5]
-
Broad-Spectrum Screening: A complementary approach is to perform a broad, high-throughput screen against a panel of common drug targets. Given the history of the TP scaffold, a kinase panel screen is a logical starting point.[2] Commercial services offer screens against hundreds of kinases, providing a "hit list" of potential targets that can be pursued with more focused experiments. These screens provide direct, albeit preliminary, experimental evidence of interaction.
The goal of this phase is not to definitively identify the target, but to generate a high-confidence hypothesis that will guide the subsequent validation experiments.
Phase 2: Validating Target Engagement in a Cellular Milieu
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical milestone in MoA validation.[6] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for this purpose.[7][8][9]
The principle behind CETSA is elegant: the binding of a ligand (your compound) to a protein target generally increases the protein's thermal stability.[7][9] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state.[10][11] This thermal shift is the signature of target engagement.
Caption: Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a standard, immunoblot-based CETSA for validating target engagement.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to approximately 80% confluency. The cell line should express the target protein at detectable levels.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two main pools: one for the vehicle control (e.g., DMSO) and one for your triazolopyrimidine compound at a concentration determined from initial cell-based assays (e.g., 10x EC50).
-
Incubate the cells with the compound or vehicle for a predetermined time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point. A typical temperature range might be 40°C to 70°C, with 8-12 points.
-
Heat the samples in a thermal cycler for a set time, typically 3 minutes, followed by a cooling step to room temperature for 3 minutes.[7]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells. A common method is freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to maintain protein integrity without detergents.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[11]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction for each temperature point using a suitable detection method, such as Western blotting or ELISA.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
The resulting "melting curves" will demonstrate a shift to the right for the compound-treated sample if the compound stabilizes the target protein, confirming target engagement.
-
Phase 3: Biochemical Quantification of Target Modulation
While CETSA confirms binding, it doesn't quantify the functional impact on the target (e.g., inhibition or activation). Biochemical assays using purified components are essential for determining the compound's potency and understanding its direct effect on the target's activity.[12][13]
If the target is a kinase, a variety of assay formats are available, such as TR-FRET, fluorescence polarization, or spectrophotometric assays that measure ATP consumption.[14][15][16]
Caption: Figure 2: Principle of an In Vitro Kinase Inhibition Assay.
Detailed Protocol: Generic In Vitro Kinase Assay (Spectrophotometric)
This protocol describes a coupled enzyme assay to measure kinase activity by quantifying ADP production.[15]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, pH 7.5).
-
Prepare a coupling system solution containing phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) in the reaction buffer.
-
Prepare solutions of your purified target kinase, its specific peptide substrate, and ATP.
-
Prepare a serial dilution of your triazolopyrimidine compound in DMSO, then dilute further into the reaction buffer.
-
-
Assay Setup:
-
In a 96- or 384-well plate, add the kinase, substrate, and coupling system solution to each well.
-
Add the diluted compound or vehicle control to the appropriate wells.
-
Allow the plate to incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.
-
-
Initiation and Measurement:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and kinetic measurements.
-
The kinase produces ADP, which is used by PK to convert PEP to pyruvate. LDH then converts pyruvate to lactate, oxidizing NADH to NAD+. This oxidation of NADH leads to a decrease in absorbance at 340 nm.
-
Monitor the rate of decrease in absorbance over time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the reaction velocity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Phase 4: Comparative Analysis - Benchmarking Against Alternatives
A critical component of validating a new molecule is understanding how it performs relative to existing alternatives. This requires a head-to-head comparison of key performance metrics. The data gathered from the previous phases allows for a quantitative and objective assessment.
| Parameter | Triazolo[1,5-a]pyrimidin-2-amine (Novel Compound) | Alternative 1 (e.g., Staurosporine) | Alternative 2 (e.g., Specific Inhibitor) | Rationale for Comparison |
| Target | Hypothesized Kinase X | Kinase X | Kinase X | Ensures a direct comparison of on-target effects. |
| Biochemical Potency (IC50) | Experimental Value (nM) | ~20 nM | Literature/Experimental Value (nM) | Measures direct inhibitory strength against the purified target. |
| Target Engagement (CETSA ΔTm) | Experimental Value (°C) | Experimental Value (°C) | Experimental Value (°C) | Confirms and compares the ability to bind the target in a cellular context. |
| Cellular Potency (EC50) | Experimental Value (µM) | ~0.2 µM | Literature/Experimental Value (µM) | Measures the effective concentration to produce a functional outcome in cells. |
| Selectivity (Kinase Panel) | # of kinases inhibited >50% at 1µM | >200 (Broad Spectrum) | <5 (Highly Selective) | Assesses off-target effects; a more selective compound is often desirable. |
This structured comparison provides a clear snapshot of the compound's profile, highlighting its potential advantages (e.g., improved potency, better selectivity) or disadvantages relative to the field.
Conclusion
Validating the mechanism of action for a novel triazolo[1,5-a]pyrimidin-2-amine derivative is a systematic process of building a layered, evidence-based case. It begins with a well-formed hypothesis and proceeds through rigorous experimental validation at multiple levels: confirming direct target binding in cells (CETSA), quantifying biochemical modulation (in vitro assays), and benchmarking against known alternatives. By integrating these orthogonal approaches, researchers can move with confidence from a promising chemical scaffold to a well-characterized pharmacological agent, paving the way for further preclinical and clinical development.
References
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.Methods in Molecular Biology, 2019.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
- A Researcher's Guide to Confirming Small Molecule Target Engagement.BenchChem.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.Bio-Techne.
- Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
- Biochemical Kinase Assays.Thermo Fisher Scientific - US.
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net, 2020.
- Can anyone suggest a protocol for a kinase assay?.
- CETSA.CETSA.
- In vitro kinase assay.Protocols.io, 2023.
- Kinase Assay Kit.Sigma-Aldrich.
- Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist.NIH.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.MDPI.
- Methods for Detecting Kinase Activity.Cayman Chemical.
- Biophysical Approaches to Small Molecule Discovery and Valid
- Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers.MDPI.
- Oral Huntington's treatment aims to slow disease progression.Huntington's Disease News, 2026.
-
[10][11][17]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem.
-
Discovery of Novel[10][11][17]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed, 2024.
-
N-(2-aminoethyl)-N-(5-methyl[10][11][17]triazolo[1,5-a]pyrimidin-7-yl)amine. Parchem.
- Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents.PubMed.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.PMC.
-
Discovery of[10][11][17]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed, 2020.
- Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.MDPI, 2025.
- 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery..
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.eScholarship.org.
- Discovery of the Triazolo[1,5- a ]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyrimidin-2-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazolo[1,5-a]pyrimidin-2-amine analogs, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry. We will dissect the nuanced effects of structural modifications on biological activity, compare this scaffold with relevant alternatives, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for therapeutic innovation.
Introduction: The Triazolo[1,5-a]pyrimidine Scaffold
Thetriazolo[1,5-a]pyrimidine ring system is a bicyclic heteroaromatic structure that has garnered significant attention in drug discovery. Its rigid conformation, coupled with the strategic placement of nitrogen atoms, allows it to act as an effective mimic of the purine scaffold, enabling it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. The 2-amino substitution provides a crucial vector for introducing diversity and fine-tuning the pharmacological properties of the molecule.
The core value of this scaffold lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein targets. This guide will explore the key structural determinants of activity for the 2-amine subclass of these compounds.
Core Structure-Activity Relationship (SAR) Landscape
The biological activity of triazolo[1,5-a]pyrimidin-2-amine analogs is profoundly influenced by the nature and position of substituents on the bicyclic core and the exocyclic amine. The general SAR can be summarized by considering modifications at four key positions: the C5 and C7 positions of the pyrimidine ring, the C6 position, and the N2-amino group.
Diagram 1: General SAR of the Triazolo[1,5-a]pyrimidin-2-amine Scaffold
Caption: Key modification points on the triazolo[1,5-a]pyrimidin-2-amine core.
2.1. Substitutions at the C7 Position
The C7 position is arguably one of the most critical determinants of potency for many analogs, particularly those targeting kinases. Bulky, hydrophobic groups are often favored at this position as they can occupy deep hydrophobic pockets within the ATP-binding site.
-
Aromatic and Heteroaromatic Rings: Substitution with phenyl, pyridyl, or other aryl groups generally leads to a significant increase in potency. The electronics of these rings can be fine-tuned with further substitutions (e.g., methoxy, halo groups) to optimize interactions. For instance, in a series of p38 MAP kinase inhibitors, a 4-fluorophenyl group at C7 was found to be optimal for activity.
2.2. Substitutions at the C5 Position
The C5 position is another key area for modification that significantly impacts both potency and physicochemical properties.
-
Small Alkyl and Cycloalkyl Groups: Introduction of methyl, ethyl, or cyclopropyl groups at C5 is a common strategy to enhance potency. These groups can provide beneficial van der Waals interactions with the target protein.
-
Polar Groups: Incorporating small polar groups can improve solubility and other drug-like properties. For example, a hydroxymethyl group at C5 has been shown to enhance aqueous solubility without a significant loss of potency in certain series.
2.3. The N2-Amino Group
The exocyclic 2-amino group serves as a crucial anchor for directing substituents towards specific regions of the target protein, often influencing selectivity.
-
Aryl and Heteroaryl Amines: The nitrogen is frequently attached to an aromatic or heteroaromatic ring. This appended ring system can form additional interactions, such as hydrogen bonds or pi-stacking, which are critical for high-affinity binding. The substitution pattern on this ring is a key area for optimization.
2.4. Substitutions at the C6 Position
The C6 position is less commonly substituted, but modifications here can be used to fine-tune properties like lipophilicity and metabolic stability. Small, non-polar groups are generally tolerated.
Comparative Analysis: Performance vs. Alternatives
The triazolo[1,5-a]pyrimidine scaffold is often compared to other "hinge-binding" scaffolds in kinase inhibitor design, such as quinazolines, pyrazolo[3,4-d]pyrimidines, and imidazo[1,2-a]pyridines.
| Scaffold | Key Advantages | Key Disadvantages | Representative Drug |
| Triazolo[1,5-a]pyrimidine | Synthetically accessible, rigid structure, effective purine mimic, good balance of drug-like properties. | May have off-target effects on other purine-binding proteins. | Zibotentan (abandoned) |
| Quinazoline | Well-established scaffold, strong hinge-binding interactions, clinically validated. | Potential for hERG inhibition, can have metabolic liabilities. | Gefitinib, Erlotinib |
| Pyrazolo[3,4-d]pyrimidine | Close structural analog of purines, strong and specific interactions with the hinge region. | Can be challenging to synthesize with desired substitution patterns. | Ibrutinib |
| Imidazo[1,2-a]pyridine | Smaller, compact scaffold, can offer improved physicochemical properties. | May have fewer vectors for substituent exploration compared to larger systems. | Alvocidib |
The choice of scaffold is ultimately dictated by the specific topology of the target's ATP-binding site and the desired pharmacological profile. The triazolo[1,5-a]pyrimidine framework offers a compelling balance of synthetic flexibility and potent biological activity, making it a valuable starting point for many drug discovery programs.
Quantitative SAR: A Case Study on Kinase Inhibition
To illustrate the principles discussed above, the following table summarizes SAR data for a hypothetical series of triazolo[1,5-a]pyrimidin-2-amine analogs targeting Kinase X. This data is representative of trends observed in the literature.
| Compound ID | C7-Substituent | C5-Substituent | N2-Substituent | Kinase X IC50 (nM) |
| 1a | H | H | Phenyl | >10,000 |
| 1b | 4-Fluorophenyl | H | Phenyl | 5,200 |
| 1c | 4-Fluorophenyl | Methyl | Phenyl | 850 |
| 1d | 4-Fluorophenyl | Methyl | 3-Pyridyl | 120 |
| 1e | 3-Methoxyphenyl | Methyl | 3-Pyridyl | 350 |
| 1f | 4-Fluorophenyl | Ethyl | 3-Pyridyl | 95 |
| 1g | 4-Fluorophenyl | Methyl | 4-Hydroxyphenyl | 210 |
Analysis of SAR Trends:
-
C7 Substitution: The introduction of a 4-fluorophenyl group at C7 (Compound 1b vs. 1a ) dramatically improves potency, highlighting the importance of this interaction.
-
C5 Substitution: Adding a small methyl group at C5 (Compound 1c vs. 1b ) leads to a significant enhancement in activity, likely due to favorable interactions in a nearby pocket.
-
N2-Substituent: The nature of the N2-substituent is critical for optimizing potency. Replacing the phenyl group with a 3-pyridyl group (Compound 1d vs. 1c ) results in a substantial increase in inhibition, possibly due to the formation of a key hydrogen bond with the kinase hinge region.
-
Fine-Tuning: Further modifications, such as changing the electronics of the C7-phenyl ring (Compound 1e ) or introducing a polar group on the N2-phenyl ring for solubility (Compound 1g ), allow for fine-tuning of the compound's properties.
Experimental Protocols
The evaluation of triazolo[1,5-a]pyrimidin-2-amine analogs typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.
Diagram 2: Experimental Workflow for Compound Evaluation
Caption: A typical workflow for the preclinical evaluation of novel inhibitors.
5.1. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The Kinase-Glo® reagent from Promega is a widely used commercial kit for this purpose.
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at a concentration around the Km for the kinase)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells (typically ≤1%).
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solution to the appropriate wells.
-
Include "no inhibitor" controls (DMSO only) and "no enzyme" controls (buffer only).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add 10 µL of the master mix to each well to initiate the reaction.
-
Prepare an ATP master mix.
-
Add 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness and Self-Validation: This protocol incorporates essential controls for self-validation. The "no enzyme" control defines the baseline signal, while the "no inhibitor" control establishes the maximum signal corresponding to uninhibited kinase activity. Running the assay at an ATP concentration near the Km ensures that the assay is sensitive to competitive inhibitors.
Conclusion and Future Perspectives
The triazolo[1,5-a]pyrimidin-2-amine scaffold continues to be a highly productive platform for the discovery of potent and selective modulators of a wide range of biological targets. The well-defined SAR provides a clear roadmap for medicinal chemists to optimize lead compounds. Future efforts in this area will likely focus on developing analogs with improved pharmacokinetic profiles and exploring novel substitution patterns to access new chemical space and address challenging targets. The integration of computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.
References
-
Patel, H., et al. (2021). A comprehensive review on the recent advances of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as potential therapeutic agents. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Kaur, R., et al. (2021). Triazolopyrimidine as a paramount scaffold in medicinal chemistry: A comprehensive review. Archiv der Pharmazie, 354(11), 2100216. [Link]
-
Testa, A., et al. (2018). Discovery of a new class of p38α MAP kinase inhibitors based on thetriazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 143, 1335-1345. [Link]
A Comparative Guide for Drug Development Professionals: Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride vs. Paclitaxel
This guide provides a comprehensive, technically-grounded comparison between the well-established chemotherapeutic agent, Paclitaxel, and the emerging investigational compound class represented by triazolo[1,5-a]pyrimidin-2-amine hydrochloride. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks required to objectively evaluate these two agents. We will delve into their distinct mechanisms of action, provide validated protocols for head-to-head comparison, and offer insights into the interpretation of potential data.
Introduction and Physicochemical Landscape
Paclitaxel, a natural product first isolated from the Pacific yew tree, is a cornerstone of chemotherapy, approved for treating various solid tumors including ovarian, breast, and lung cancers.[1][2][3][4] It belongs to the taxane family of drugs.[1][2] In contrast, triazolo[1,5-a]pyrimidines are a class of synthetic heterocyclic compounds.[5] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a diverse range of biological targets.[5][6] While Paclitaxel's mechanism is well-defined, the triazolo[1,5-a]pyrimidine core is found in compounds designed to inhibit various targets, including kinases and protein-protein interactions, making a direct comparison both challenging and crucial for defining its therapeutic potential.[5][7][8]
Table 1: Comparative Physicochemical Properties
| Property | Triazolo[1,5-a]pyrimidin-2-amine hydrochloride | Paclitaxel |
| Molecular Formula | C₆H₈ClN₅[9] | C₄₇H₅₁NO₁₄[10][11] |
| Molecular Weight | ~185.6 g/mol [12] | 853.9 g/mol [11] |
| Chemical Structure | ![]() | ![]() |
| Source | Synthetic | Natural (originally from Taxus brevifolia), now often semi-synthetic[1][11] |
| Classification | Heterocyclic compound, Purine analog[5][6] | Diterpenoid, Taxane[10][11] |
| CAS Number | 1330756-10-9[9] | 33069-62-4[1] |
(Note: The specific hydrochloride salt CAS number for the triazolo compound varies in sources; the provided CAS is for the parent amine structure in some databases. Chemical structures are illustrative representations.)
Delineating the Mechanisms of Action
The fundamental difference between these two compounds lies in how they induce cancer cell death.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's mechanism is a textbook example of mitotic catastrophe induction.[1][2] It binds to the β-tubulin subunit of microtubules, the dynamic protein polymers essential for forming the mitotic spindle during cell division.[13][14][15] Unlike other agents that cause microtubule disassembly (e.g., vinca alkaloids), Paclitaxel acts as a potent stabilizer.[1][13] This stabilization prevents the normal dynamic instability required for chromosome segregation. The cell, unable to proceed through metaphase, undergoes a prolonged mitotic arrest, which ultimately triggers apoptosis (programmed cell death).[1][13][16]
Caption: Paclitaxel's mechanism of action.
Triazolo[1,5-a]pyrimidines: A Scaffold of Diverse Activities
The triazolo[1,5-a]pyrimidine scaffold is versatile. Depending on the substitutions at various positions (C2, C5, C7), derivatives can be engineered to target different oncogenic pathways.[6] Therefore, comparing a specific member like the 2-amine hydrochloride requires acknowledging these potential mechanisms:
-
Microtubule Disruption (Alternate Mechanism): Some triazolopyrimidine derivatives have been shown to interact with the tubulin system, but unlike Paclitaxel, they may inhibit tubulin polymerization, similar to vinca alkaloids.[17] One study noted a unique mechanism where they promoted polymerization but did not compete with Paclitaxel, instead inhibiting the binding of vinca alkaloids.[17]
-
Kinase Inhibition: As purine isosteres, these compounds are well-suited to fit into the ATP-binding pockets of kinases.[5] Derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs) and PI3-Kinase, both critical regulators of the cell cycle and cell survival.[5]
-
Targeting Protein Degradation Pathways: A recent study highlighted a triazolo[1,5-a]pyrimidine derivative as a potent inhibitor of S-phase kinase-associated protein 2 (Skp2).[8] Skp2 is a component of an E3 ubiquitin ligase complex that targets tumor suppressor proteins like p21 and p27 for degradation. Inhibiting Skp2 leads to the accumulation of these suppressors, causing cell cycle arrest.[8]
Caption: Potential mechanisms for triazolo[1,5-a]pyrimidine derivatives.
Head-to-Head Evaluation: Experimental Design
To objectively compare these agents, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear comparative narrative.
Workflow 1: In Vitro Cytotoxicity Screening
Causality: The primary question is whether and at what concentration each compound kills cancer cells. The MTT (or XTT/MTS) assay quantifies metabolic activity, which is a proxy for cell viability. By testing a range of concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of triazolo[1,5-a]pyrimidin-2-amine HCl and Paclitaxel (e.g., from 0.1 nM to 100 µM). Replace the cell media with media containing the compounds. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. The mitochondrial reductases of living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of drug concentration. Use non-linear regression to calculate the IC₅₀ value.
Data Presentation:
Table 2: Hypothetical IC₅₀ Values (µM) Across Cancer Cell Lines
| Cell Line | Tissue of Origin | Paclitaxel IC₅₀ | Triazolo[1,5-a]pyrimidin-2-amine HCl IC₅₀ |
| HeLa | Cervical Cancer | 0.005 | 2.5 |
| MCF-7 | Breast Cancer | 0.002 | 1.8 |
| A549 | Lung Cancer | 0.008 | 5.1 |
| OVCAR-3 | Ovarian Cancer | 0.004 | 3.3 |
Workflow 2: Cell Cycle Perturbation Analysis
Causality: Based on their proposed mechanisms, both drugs should arrest the cell cycle. Flow cytometry using propidium iodide (PI) staining allows for the precise quantification of cells in each phase (G0/G1, S, G2/M) based on their DNA content. This experiment directly validates if the observed cytotoxicity is linked to cell cycle disruption.
Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Culture: Grow cells in 6-well plates and treat with each compound at its respective IC₅₀ concentration for 24 hours.
-
Cell Harvest: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells on a flow cytometer. PI fluoresces when it intercalates with DNA, so the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Gate the cell populations and quantify the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Caption: Experimental workflow for cell cycle analysis.
Data Presentation:
Table 3: Hypothetical Cell Cycle Distribution in HeLa Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 65 | 20 | 15 |
| Paclitaxel (5 nM) | 10 | 15 | 75 |
| Tzp-HCl (2.5 µM) | 25 | 55 | 20 |
Interpretation Note: In this hypothetical data, Paclitaxel shows a strong G2/M arrest as expected. The triazolo[1,5-a]pyrimidine shows an S-phase arrest, suggesting a different mechanism, possibly related to kinase inhibition or DNA replication stress, rather than a direct mitotic block.
Workflow 3: In Vivo Antitumor Efficacy
Causality: In vitro results must be validated in a living system. A xenograft mouse model, where human cancer cells are implanted in immunocompromised mice, is the gold standard for preclinical efficacy testing. This experiment assesses the drug's ability to inhibit tumor growth in a complex biological environment.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., A549) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into three groups: (1) Vehicle control, (2) Paclitaxel (e.g., 10 mg/kg, intraperitoneal injection, weekly), (3) Triazolo[1,5-a]pyrimidin-2-amine HCl (e.g., 50 mg/kg, oral gavage, daily).
-
Monitoring: Measure tumor volume with calipers twice weekly and record animal body weight as a measure of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise the tumors and weigh them.
Data Presentation:
Table 4: Hypothetical Xenograft Study Endpoints (Day 21)
| Treatment Group | Average Final Tumor Volume (mm³) | Average Final Tumor Weight (g) | Average Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | 1.6 ± 0.2 | +2 |
| Paclitaxel (10 mg/kg) | 450 ± 95 | 0.5 ± 0.1 | -8 |
| Tzp-HCl (50 mg/kg) | 870 ± 150 | 0.9 ± 0.15 | -3 |
Drug Resistance and Synergy
A critical aspect of cancer therapy is overcoming drug resistance. Paclitaxel resistance often involves the overexpression of drug efflux pumps like P-glycoprotein (ABCB1), which actively remove the drug from the cell.[14] Interestingly, some triazolo[1,5-a]pyrimidine derivatives have been specifically designed as ABCB1 inhibitors to reverse Paclitaxel resistance.[18] This opens up a compelling therapeutic strategy: using a triazolo[1,5-a]pyrimidine derivative not as a standalone cytotoxic agent, but as a chemosensitizer in combination with Paclitaxel.
Conclusion
This guide outlines a comparative framework for evaluating triazolo[1,5-a]pyrimidin-2-amine hydrochloride against Paclitaxel.
-
Paclitaxel is a highly potent, well-characterized microtubule stabilizer with a clear mechanism tied to mitotic arrest. Its clinical use is extensive, but it is hampered by issues of toxicity and acquired resistance.[1]
-
Triazolo[1,5-a]pyrimidin-2-amine hydrochloride represents a chemical scaffold with broad therapeutic potential. Its mechanism is not monolithic and must be determined empirically for each specific derivative. While potentially less potent as a direct cytotoxic agent compared to Paclitaxel, its diverse mechanisms—including kinase inhibition, Skp2 inhibition, and even reversal of multidrug resistance—make it a highly attractive candidate for novel therapeutic strategies, either as a monotherapy for specific cancer subtypes or in combination regimens.[8][17][18]
The provided experimental workflows offer a robust starting point for any research team aiming to dissect the activities of these compounds and define their optimal path forward in the drug development pipeline.
References
-
Paclitaxel - Wikipedia. [Link]
-
What is the mechanism of action of paclitaxel? - Dr.Oracle. [Link]
-
Paclitaxel - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Chemical structure of paclitaxel. | Download Scientific Diagram - ResearchGate. [Link]
-
What is the mechanism of Paclitaxel? - Patsnap Synapse. [Link]
-
Paclitaxel - NCI - National Cancer Institute. [Link]
-
Paclitaxel Injection: Uses & Side Effects - Cleveland Clinic. [Link]
-
Crystal and molecular structure of paclitaxel (taxol). - PNAS. [Link]
-
PACLITAXEL - Pfizer. [Link]
-
Paclitaxel - Macmillan Cancer Support. [Link]
-
Paclitaxel | C47H51NO14 | CID 36314 - PubChem - NIH. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. [Link]
-
7-Methyl[1][13][14]triazolo[1,5-a]pyrimidin-2-amine hydrochloride - Aladdin Scientific. [Link]
-
Structures of[1][13][14]triazolo[1,5-a]pyrimidine and its derivates as anticancer agents. - Read by QxMD. [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][13][14]triazolo[1,5-a]pyrimidines - NIH. [Link]
-
Synthesis and SAR of[1][13][14]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. [Link]
-
Discovery of[1][13][14]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity - PubMed. [Link]
-
Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed. [Link]
Sources
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. Paclitaxel - NCI [cancer.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Paclitaxel | Macmillan Cancer Support [macmillan.org.uk]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. You are being redirected... [hit2lead.com]
- 13. droracle.ai [droracle.ai]
- 14. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. selleckchem.com [selleckchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Triazolo[1,5-a]pyrimidine Scaffold as a Case Study
For drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. The triazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its structural similarity to purines allows it to interact with the ATP-binding sites of a wide range of kinases, making it a fertile ground for developing targeted therapies.[1][3] However, this same characteristic necessitates a rigorous and comprehensive cross-reactivity profiling strategy to identify and mitigate potential off-target effects that could lead to toxicity or reduced efficacy.
This guide provides an in-depth, experience-driven framework for the cross-reactivity profiling of novel compounds based on the triazolo[1,5-a]pyrimidine scaffold, using the hypothetical candidate, triazolo[1,5-a]pyrimidin-2-amine hydrochloride, as our central example. We will delve into the rationale behind experimental choices, provide actionable protocols, and present data in a clear, comparative format.
The Rationale for Profiling: Why Specificity Matters
The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding pockets. While a lead compound may exhibit high potency against its intended target, it can inadvertently inhibit other kinases, leading to unforeseen biological consequences. For instance, a compound designed as a selective JAK2 inhibitor to treat myeloproliferative neoplasms could cause immunosuppression if it also inhibits JAK3.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in de-risking a drug discovery program.
The triazolo[1,5-a]pyrimidine core, due to its adaptability, has been successfully employed to develop inhibitors for a diverse range of targets beyond kinases, including S-phase kinase-associated protein 2 (SKP2) and ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[5][6] This promiscuity underscores the importance of a broad, multi-faceted profiling approach.
A Tiered Approach to Cross-Reactivity Profiling
A logical, tiered approach to profiling allows for a cost-effective and data-driven process. The complexity and breadth of screening increase as a compound progresses through the drug discovery pipeline.
Caption: Tiered workflow for cross-reactivity profiling of a novel kinase inhibitor.
Experimental Methodologies
Tier 1: Initial Kinase Selectivity Screening
The objective of this tier is to obtain a broad overview of the compound's selectivity across the human kinome.
Protocol: KINOMEscan™ Profiling (Example)
-
Compound Preparation: Solubilize triazolo[1,5-a]pyrimidin-2-amine hydrochloride in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of identifying potential off-targets.
-
Binding Assay: The assay is based on a competition binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <35% or <10%.
Tier 2: Validation and Cellular Characterization
Hits from the initial screen are further investigated to confirm their activity and assess their relevance in a cellular context.
Protocol: Cellular Target Engagement using NanoBRET™
This technology measures the binding of a test compound to a target protein in live cells.
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the off-target kinase of interest tagged with NanoLuc® luciferase.
-
Compound Treatment: Serially dilute triazolo[1,5-a]pyrimidin-2-amine hydrochloride and treat the cells for a defined period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that also binds to the target kinase.
-
Signal Detection: Measure both the NanoLuc® emission (460 nm) and the tracer emission (610 nm). The ratio of these signals (BRET ratio) is proportional to the amount of tracer bound to the target.
-
Data Analysis: A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding. Plot the data to determine the cellular IC50.
Comparative Data Analysis
To put the cross-reactivity profile of our hypothetical compound into context, we will compare it to a known kinase inhibitor with a similar scaffold, such as a selective JAK1/2 inhibitor.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | Triazolo[1,5-a]pyrimidin-2-amine hydrochloride (%Ctrl @ 10 µM) | Comparator: Selective JAK1/2 Inhibitor (%Ctrl @ 10 µM) |
| JAK2 (Primary Target) | 2.5 | 1.8 |
| JAK1 | 15.2 | 3.5 |
| JAK3 | 45.8 | 60.1 |
| TYK2 | 30.1 | 42.5 |
| FLT3 (Off-Target) | 8.9 | 55.3 |
| c-KIT (Off-Target) | 12.4 | 68.7 |
| SRC | 50.3 | 75.4 |
| LCK | 48.9 | 81.2 |
Data is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that while our compound is potent against JAK2, it also shows significant binding to FLT3 and c-KIT, which are important targets in hematological malignancies but could be undesirable off-targets depending on the therapeutic indication. The comparator compound demonstrates superior selectivity for the JAK family.
Understanding the Structural Basis of Off-Target Activity
The observed cross-reactivity can often be rationalized by examining the structural similarities between the ATP-binding pockets of the primary and off-target kinases. For example, both JAK2 and FLT3 kinases possess a similar "gatekeeper" residue, which is a key determinant of inhibitor binding. Further medicinal chemistry efforts could focus on modifying the substituents on the triazolo[1,5-a]pyrimidine core to enhance interactions with residues unique to the JAK2 active site, thereby improving selectivity.
Caption: Rationale for off-target binding based on kinase active site similarities.
Broader Safety Pharmacology
Beyond the kinome, it is crucial to assess the interaction of a lead compound with a standard panel of targets known to be associated with adverse drug reactions.
Table 2: In Vitro Safety Pharmacology Profile
| Target | Triazolo[1,5-a]pyrimidin-2-amine hydrochloride (% Inhibition @ 10 µM) | Potential Clinical Implication |
| hERG (K+ Channel) | 8% | Low risk of QT prolongation |
| M1 (Muscarinic Receptor) | 3% | Low risk of anticholinergic effects |
| 5-HT2B (Serotonin Receptor) | 55% | Potential risk of valvulopathy |
| ABCB1 (P-glycoprotein) | 65% | Potential for drug-drug interactions[7][8] |
Data is hypothetical and for illustrative purposes only.
The hypothetical hit on the 5-HT2B receptor would warrant follow-up studies, as agonism at this receptor has been linked to cardiac valvulopathy. The interaction with P-glycoprotein (ABCB1) is also noteworthy, as many triazolo[1,5-a]pyrimidine derivatives have been investigated as modulators of this transporter.[7][8] This could be a liability or a therapeutic opportunity depending on the context.
Conclusion and Future Directions
The cross-reactivity profiling of a novel therapeutic candidate, such as one built on the triazolo[1,5-a]pyrimidine scaffold, is a complex but essential undertaking. A systematic, tiered approach, combining broad screening with detailed mechanistic and cellular follow-up, provides the necessary data to make informed decisions in a drug discovery program.
The hypothetical data presented for triazolo[1,5-a]pyrimidin-2-amine hydrochloride illustrates a compound with a promising primary activity but with clear off-target liabilities that need to be addressed through further structure-activity relationship (SAR) studies. By understanding the "why" behind these off-target interactions, medicinal chemists can rationally design the next generation of compounds with improved selectivity and a superior safety profile. This iterative process of profiling and optimization is the cornerstone of modern drug discovery.
References
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]
-
PubChem. (n.d.). [4][9][10]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of Novel[4][9][10]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435–16454. [Link]
-
Wang, Y., et al. (2020). Discovery of[4][9][10]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111832. [Link]
-
Medwid, J. B., et al. (1990). Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry, 33(4), 1230–1241. [Link]
-
Wang, W., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187–16204. [Link]
-
Gotor, V., & Lavandera, I. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(5), 976. [Link]
-
Lumeras, W., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6894. [Link]
-
Gotor, V., & Lavandera, I. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Molecules, 24(5), 976. [Link]
-
Van Rompaey, P., et al. (2013). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 56(8), 3435–3457. [Link]
-
Zuercher, W. J., et al. (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 65(24), 16375–16391. [Link]
-
Kawaguchi, M., et al. (2024).[4][9][10]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 110, 129820. [Link]
-
Wang, W., et al. (2021). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 11(11), 3585–3597. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for Triazolo[1,5-a]pyrimidines: A Guide for Researchers
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its isoelectronic relationship with purines and its versatile biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The development of efficient and diverse synthetic routes to this privileged heterocycle is therefore of paramount importance. This guide provides a head-to-head comparison of the most common and innovative methods for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines, offering insights into the causality behind experimental choices and providing supporting experimental data to aid researchers in selecting the optimal method for their specific needs.
Key Synthetic Strategies at a Glance
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core can be broadly categorized into three primary strategies, each with its own set of advantages and limitations:
-
Cyclocondensation of 3-Amino-1,2,4-triazoles: This is the most widely employed and classical approach, involving the reaction of a pre-formed 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[4]
-
Dimroth Rearrangement: This method involves the isomerization of the less stable[1][2][3]triazolo[4,3-a]pyrimidine isomer to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine.[4][5]
-
Oxidative Cyclization: This strategy relies on the intramolecular cyclization of pyrimidin-2-yl-amidines or related precursors, often mediated by an oxidizing agent.[4][6]
Beyond these classical methods, modern approaches such as Multicomponent Reactions (MCRs) and the use of Microwave or Ultrasound Irradiation have emerged as powerful tools to enhance efficiency and align with the principles of green chemistry.
Method 1: Cyclocondensation of 3-Amino-1,2,4-triazoles
This foundational method builds the pyrimidine ring onto a pre-existing triazole core. The choice of the 1,3-dielectrophile is critical as it dictates the substitution pattern on the pyrimidine ring.
Causality of Experimental Choices:
The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the amino group of the triazole. The subsequent cyclization and dehydration steps are also promoted by the acidic medium. The choice of solvent is often a balance between reactant solubility and the temperature required to drive the reaction to completion. Acetic acid is a common choice as it acts as both a solvent and a catalyst.
Experimental Protocol: Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines
The following is a general protocol for the synthesis of 7-arylpyrazolo[1,5-a]pyrimidines via cyclocondensation:
-
To a solution of the appropriate 3-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding 1,3-dicarbonyl compound (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 3-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the precipitate with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.[7]
Data Presentation: Comparison of Cyclocondensation Reactions
| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetylacetone | Acetic Acid | Acetic Acid | 3 | 85 | [7] |
| 2 | Ethyl Acetoacetate | Acetic Acid | Acetic Acid | 4 | 82 | [7] |
| 3 | Dibenzoylmethane | Acetic Acid | Acetic Acid | 6 | 78 | [7] |
Logical Relationship: Cyclocondensation Workflow
Caption: Workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines via cyclocondensation.
Method 2: Dimroth Rearrangement
The Dimroth rearrangement is an elegant method to access the[1][2][3]triazolo[1,5-a]pyrimidine scaffold from its[1][2][3]triazolo[4,3-a]pyrimidine isomer. This rearrangement is often driven by the greater thermodynamic stability of the [1,5-a] isomer.[5]
Causality of Experimental Choices:
The rearrangement can be catalyzed by either acid or base and can also be induced by heat or light. The accepted mechanism involves a ring-opening of the pyrimidine ring, followed by rotation of the triazole fragment and subsequent ring-closure.[5][8] The choice of conditions (acidic, basic, or thermal) can influence the reaction rate and yield.
Experimental Protocol: Dimroth Rearrangement of a[1][2][3]triazolo[4,3-c]pyrimidine
The following protocol describes a Dimroth rearrangement under acidic conditions:
-
A solution of the[1][2][3]triazolo[4,3-c]pyrimidine derivative in a suitable solvent is treated with a catalytic amount of acid (e.g., HCl).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a period of time, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction or precipitation.
-
Purification is typically achieved by recrystallization or column chromatography.[6]
Data Presentation: Comparison of Dimroth Rearrangement Conditions
| Entry | Starting Material | Conditions | Time | Yield (%) | Reference |
| 1 | [1][2][3]triazolo[4,3-c]pyrimidine | IBD, CH2Cl2, rt | 6 h | 81 | [6] |
| 2 | 6-bromo-[1][2][3]triazolo[4,3-a]pyrimidine | Aliphatic amine, Microwave | - | - | [5] |
| 3 | [1][2][3]triazolo[4,3-c]pyrimidine | Basic conditions | - | - | [9] |
Note: Specific yields and times for entries 2 and 3 were not provided in the source abstracts.
Signaling Pathway: Mechanism of the Dimroth Rearrangement
Caption: Plausible mechanism for the acid-catalyzed Dimroth rearrangement.
Method 3: Oxidative Cyclization
This method involves the formation of the triazole ring onto a pyrimidine precursor through an intramolecular N-N bond formation, typically facilitated by an oxidizing agent.
Causality of Experimental Choices:
The choice of oxidizing agent is crucial for the success of this reaction. Hypervalent iodine reagents, such as iodobenzene diacetate (IBD), are often employed due to their mild and selective nature.[6] The reaction is typically carried out in a non-polar solvent like dichloromethane to ensure solubility of the reactants and facilitate the reaction.
Experimental Protocol: IBD-Mediated Oxidative Cyclization
The following is a general procedure for the synthesis of[1][2][3]triazolo[1,5-c]pyrimidines via oxidative cyclization:
-
To a solution of the aldehyde chloropyrimidinylhydrazone (1.0 equiv) in dichloromethane, add iodobenzene diacetate (IBD) (1.3 equiv).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired[1][2][3]triazolo[1,5-c]pyrimidine.[6]
Data Presentation: Comparison of Oxidative Cyclization Reactions
| Entry | Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-benzylidene-N'-pyrimidin-2-yl hydrazine | IBD | CH2Cl2 | 6 | 81 | [6] |
| 2 | 2-pyridylhydrazones | NCS | - | - | - | [10] |
| 3 | Schiff Bases | Diacetoxyiodobenzene | - | - | - | [11] |
Note: Specific conditions and yields for entries 2 and 3 were not detailed in the provided abstracts.
Modern Synthetic Approaches: Efficiency and Green Chemistry
In recent years, there has been a significant drive towards developing more efficient and environmentally friendly synthetic methods.
Multicomponent Reactions (MCRs)
MCRs offer a powerful strategy for the synthesis of complex molecules like triazolo[1,5-a]pyrimidines in a single step from three or more starting materials. This approach is highly atom-economical and reduces waste generation.[12]
A green, one-pot, four-component synthesis of[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives has been reported:
-
A mixture of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole is heated in the presence of a catalytic amount of p-toluenesulfonic acid in water.
-
The reaction is typically complete within 4-6 hours.
-
The product can be isolated by simple filtration.
Microwave and Ultrasound-Assisted Synthesis
The use of microwave or ultrasound irradiation can dramatically reduce reaction times and improve yields in the synthesis of triazolo[1,5-a]pyrimidines. These methods provide efficient and uniform heating, often leading to cleaner reactions with fewer side products.[13][14]
| Method | Conditions | Time | Yield (%) | Reference |
| Conventional Heating | Reflux in ethanol | 24 h | 70-80 | [15] |
| Microwave Irradiation | 140 °C in toluene | 10-20 min | 85-95 | [13] |
| Ultrasound Irradiation | 99 °C in acetic acid | 5-17 min | High | [14] |
Logical Relationship: Green Synthesis Workflow
Caption: Workflow illustrating the principles of green synthesis for triazolo[1,5-a]pyrimidines.
Conclusion and Future Perspectives
The synthesis of[1][2][3]triazolo[1,5-a]pyrimidines is a well-established field with a diverse array of methodologies.
-
Cyclocondensation remains a robust and versatile method, particularly for accessing a wide range of substitution patterns on the pyrimidine ring.
-
The Dimroth rearrangement offers an elegant route to the thermodynamically favored isomer and is particularly useful when the corresponding[1][2][3]triazolo[4,3-a]pyrimidine is readily accessible.
-
Oxidative cyclization provides a direct approach for constructing the triazole ring and is often characterized by mild reaction conditions.
-
Modern techniques such as multicomponent reactions and the use of microwave and ultrasound irradiation are paving the way for more sustainable and efficient syntheses, aligning with the growing demand for green chemistry in drug discovery and development.
The choice of the optimal synthetic method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Future research in this area will likely focus on the development of even more efficient, selective, and environmentally benign synthetic protocols, as well as the exploration of novel applications for this versatile and important class of heterocyclic compounds.
References
-
Shaabani, A., Seyyedhamzeh, M., & Ganji, N. (2015). One-pot four-component synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines. Molecular Diversity, 19(4), 709-715.
-
Slivka, M. V., & Fizer, M. M. (2016). Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157.
- Fallacara, A. L., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(17), 3885.
- Various Authors. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 6(35), 9233-9258.
-
Wang, L., et al. (2015). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 11, 1346-1353.
-
Zedan, M. N., et al. (2022). Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine derivatives. ResearchGate.
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(3), 421-431.
-
Salgado-Zamora, H., et al. (2012). Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. Tetrahedron, 68(47), 9726-9733.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Abdel-Latif, E. (2017). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines, Azolo[3,4-d]pyridiazines, and Thieno[2,3-b]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry, 54(2), 1145-1151.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Abdel-Latif, E. (2016). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines, Azolo[3,4-d]pyridiazines, and Thieno[2,3-b]pyridines Containing Triazole Moiety. Semantic Scholar.
- Kumar, A., et al. (2022). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 27(4), 1234.
-
Cárdenas-Galindo, L. M., et al. (2020). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 25(21), 5084.
- Bakr, M. F., et al. (2021). Catalyst-free synthesis of triazolo[1,5-a]pyrimidines.
- Wikipedia contributors. (2023). Dimroth rearrangement. Wikipedia, The Free Encyclopedia.
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. ResearchGate.
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a]pyrimidines. Medicinal Chemistry Research, 26(7), 1469-1478.
- Various Authors. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(11), 1334-1357.
- Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(1), 175-178.
-
Shaabani, A., et al. (2016). Multicomponent Facile Synthesis of Highly Substituted[1][2][3]Triazolo[1,5-a]Pyrimidines. Journal of Chemical Research, 40(8), 458-460.
- Kulakov, I. V., et al. (2022). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Molecules, 27(24), 8893.
-
Bouassida, A., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917.
-
Salgado-Zamora, H., et al. (2012). Synthesis of[1][2][3]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. REDI.
- Kumar, A., et al. (2021). Synthesis of triazolo[1,5‐a] pyrimidines compounds AMP‐1 to AMP‐30.
- Hamed, A. A., et al. (2008). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research, 2008(6), 334-339.
- Shah, A. M., & Rojivadiya, A. J. (2015). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. International Letters of Chemistry, Physics and Astronomy, 51, 1-7.
- Benchchem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
- Kaval, N., et al. (2005). SYNTHESIS OF FUNCTIONALIZED TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 41(2), 211-218.
- Lacerda, R. G., et al. (2010). Ultrasound irradiation promotes the synthesis of new 1,2,4-triazolo[1,5-a]pyrimidine. Ultrasonics Sonochemistry, 17(5), 833-837.
- Various Authors. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1035.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study [academia.edu]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of the Triazolo[1,5-a]pyrimidine Scaffold in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe anticancer therapeutics is a continuous endeavor in biomedical research. The triazolo[1,5-a]pyrimidine scaffold has emerged as a promising heterocyclic core structure, giving rise to a multitude of derivatives with potent in vitro and in vivo antitumor activities. This guide provides a comprehensive overview of the validation of the anticancer effects of this class of compounds in animal models, with a focus on experimental design, comparative efficacy, and mechanistic insights. While specific data for triazolo[1,5-a]pyrimidin-2-amine hydrochloride is limited in publicly available literature, this guide will draw upon data from closely related and well-studied derivatives to provide a robust framework for researchers.
The Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Oncology
The triazolo[1,5-a]pyrimidine ring system is a purine isostere, allowing its derivatives to interact with a wide array of biological targets implicated in cancer progression. This structural feature has been exploited to develop compounds with diverse mechanisms of action, including the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.
Mechanisms of Action: A Multi-pronged Attack on Cancer
Triazolo[1,5-a]pyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, making them a versatile class of compounds for targeting different cancer types.
Inhibition of Microtubule Dynamics
A significant number of triazolo[1,5-a]pyrimidine derivatives have been identified as potent tubulin polymerization inhibitors. Unlike taxanes, which stabilize microtubules, some of these derivatives inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][2] Notably, certain compounds have been shown to overcome multidrug resistance, a major challenge in chemotherapy.[2][3]
Caption: Inhibition of Tubulin Polymerization by Triazolo[1,5-a]pyrimidine Derivatives.
Targeting Key Signaling Pathways
Other derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer.
-
ERK Signaling Pathway: Certain indole derivatives of the triazolo[1,5-a]pyrimidine scaffold have demonstrated the ability to suppress the ERK signaling pathway, a key regulator of cell proliferation and survival.
-
EGFR/AKT Pathway: Some pyrazolo-fused triazolopyrimidine derivatives have been found to inhibit the EGFR/AKT pathway, which is crucial for tumor growth and metastasis.
Caption: Inhibition of ERK and EGFR/AKT Signaling Pathways.
In Vivo Efficacy in Animal Models: A Comparative Analysis
The true potential of an anticancer agent can only be validated through in vivo studies. Several triazolo[1,5-a]pyrimidine derivatives have demonstrated significant antitumor activity in various xenograft models.
Case Study 1: A Triazolo[1,5-a]pyridinylpyridine Derivative in a Sarcoma S-180 Model
One study evaluated the in vivo anticancer effect of a[3][4][5]triazolo[1,5-a]pyridinylpyridine derivative in a mouse model bearing sarcoma S-180.[6] While not a direct pyrimidine analog, this study highlights the potential of the broader triazolo-fused heterocyclic class.
Case Study 2: A Triazolo[1,5-a]pyrimidine Derivative in a Gastric Cancer Xenograft Model
Another study reported that a specific triazolo[1,5-a]pyrimidine derivative (compound 6i) exhibited good safety in vivo in an acute toxicity experiment.[7] This compound was a potent inhibitor of MGC-803 gastric cancer cells in vitro.[7]
Case Study 3: Overcoming Multidrug Resistance In Vivo
Lead compounds from a series of triazolopyrimidines that act as tubulin polymerization inhibitors were shown to inhibit tumor growth in several nude mouse xenograft models with high potency and efficacy when dosed either orally or intravenously.[2][3] Importantly, these compounds were able to overcome resistance attributed to several multidrug resistance transporter proteins.[2][3]
Comparative Efficacy Data
To provide a clearer picture of the potential of this class of compounds, the following table summarizes hypothetical comparative efficacy data based on the trends observed in the literature for potent derivatives.
| Compound Class | Animal Model | Tumor Type | Administration | Tumor Growth Inhibition (%) | Comparator | Comparator TGI (%) | Reference |
| Triazolo[1,5-a]pyrimidine (Tubulin Inhibitor) | Nude Mouse Xenograft | Paclitaxel-Resistant Human Tumor | Oral/IV | 60-80 | Paclitaxel | <20 | [2][3] |
| Triazolo[1,5-a]pyrimidine (Kinase Inhibitor) | Nude Mouse Xenograft | Human Gastric Cancer (MGC-803) | IP | 50-70 | 5-Fluorouracil | 40-60 | [7] |
| Triazolo[1,5-a]pyridinylpyridine | Kunming Mouse | Sarcoma S-180 | IP | 40-60 | Cyclophosphamide | 50-70 | [6] |
Note: This table is a representative summary and the actual efficacy will vary depending on the specific derivative, tumor model, and experimental conditions.
Experimental Protocols for In Vivo Validation
The following provides a detailed, step-by-step methodology for a standard subcutaneous xenograft model to evaluate the anticancer efficacy of a test compound like a triazolo[1,5-a]pyrimidine derivative.
Subcutaneous Xenograft Tumor Model Workflow
Caption: Workflow for a Subcutaneous Xenograft Tumor Model Study.
Step-by-Step Protocol:
-
Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., MGC-803, HCT-116, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10^6 cells/100 µL.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old. Allow them to acclimatize for at least one week.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: V = (length × width²)/2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the triazolo[1,5-a]pyrimidine test compound and the comparator drug (e.g., 5-FU, paclitaxel) in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, DMSO/saline).
-
Administer the drugs to the respective treatment groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Administer the vehicle to the control group.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and weigh them.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Collect blood for pharmacokinetic analysis and major organs for histopathological examination to assess toxicity.
-
Pharmacokinetics and Toxicity Considerations
Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents with diverse mechanisms of action. The in vivo data from various derivatives demonstrate their potential to inhibit tumor growth and overcome drug resistance. For researchers investigating triazolo[1,5-a]pyrimidin-2-amine hydrochloride or other novel analogs, the experimental frameworks and comparative data presented in this guide offer a solid foundation for designing and interpreting preclinical animal studies. Rigorous in vivo validation, including head-to-head comparisons with standard-of-care agents and thorough toxicity profiling, will be crucial in advancing the most promising candidates from this versatile chemical class into clinical development.
References
-
7-(2-Thienyl)[3][4][5]triazolo[1,5-a]pyrimidin-2-amine. Benchchem. Accessed January 19, 2026.
-
Discovery of[3][4][5]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. Accessed January 19, 2026.
-
Synthesis and Anti-tumor Activities of Novel[3][4][5]triazolo[1,5-a]pyrimidines. National Institutes of Health. Accessed January 19, 2026.
-
Synthesis and SAR of[3][4][5]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. Accessed January 19, 2026.
-
Synthesis and anticancer activity evaluation of a series of[3][4][5]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Accessed January 19, 2026.
-
Novel[3][4][5]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. PubMed. Accessed January 19, 2026.
-
Discovery of[3][4][5]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. 2021;211:113108.
-
Synthesis and SAR of[3][4][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. 2007;50(5):940-953.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health. Accessed January 19, 2026.
-
7-amino-[4][5][9]triazolo[1,5-a]pyrimidin-5(4H)-one. Smolecule. Accessed January 19, 2026.
Sources
- 1. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride for Overcoming Multidrug Resistance in Oncology
This guide provides a comprehensive technical comparison of triazolo[1,5-a]pyrimidin-2-amine hydrochloride, a novel investigational agent, against standard-of-care drugs susceptible to multidrug resistance (MDR). It is intended for researchers, scientists, and drug development professionals actively seeking solutions to combat MDR in oncology. Herein, we delve into the mechanistic rationale, present head-to-head experimental workflows, and provide a framework for interpreting comparative data.
Introduction: The Challenge of P-glycoprotein Mediated Multidrug Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance, where cancer cells become resilient to a broad spectrum of structurally and functionally diverse anticancer drugs. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as ABCB1.[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy.[3]
The triazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemotype for developing potent and specific P-gp inhibitors.[1][4] Preclinical studies on derivatives such as WS-716 and WS-898 have demonstrated their ability to reverse P-gp-mediated resistance to standard-of-care chemotherapeutics like paclitaxel.[1][4] These compounds have been shown to directly bind to P-gp, inhibit its efflux function, and thereby restore the cytotoxic activity of co-administered anticancer drugs.[3][4] This guide will focus on benchmarking triazolo[1,5-a]pyrimidin-2-amine hydrochloride against established chemotherapies and other P-gp inhibitors.
Mechanisms of Action: A Comparative Overview
A successful benchmarking study hinges on a clear understanding of the mechanisms of the compounds involved.
-
Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride : This compound is hypothesized to act as a non-competitive inhibitor of the P-glycoprotein efflux pump. By binding to P-gp, it is thought to allosterically modulate the transporter's conformation, thus inhibiting its ability to expel cytotoxic drugs. This leads to an increased intracellular accumulation of the co-administered chemotherapeutic agent, restoring its ability to induce cell death. Some triazolopyrimidine derivatives have also been noted to stimulate the ATPase activity of P-gp, a characteristic of many P-gp inhibitors.[1]
-
Paclitaxel (Standard-of-Care Chemotherapy) : Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death. Its efficacy is highly dependent on achieving and maintaining a sufficient intracellular concentration, which is compromised in P-gp overexpressing cells.
-
Verapamil (First-Generation P-gp Inhibitor) : Verapamil is a calcium channel blocker that was one of the first compounds identified to have P-gp inhibitory activity. It is considered a first-generation P-gp inhibitor and is often used as a reference compound in preclinical studies. However, its clinical utility is limited by its low potency and the high doses required for P-gp inhibition, which often lead to cardiovascular side effects.
-
Zosuquidar (Third-Generation P-gp Inhibitor) : Zosuquidar is a potent and specific third-generation P-gp inhibitor that has been evaluated in clinical trials. It demonstrates a higher affinity for P-gp and lacks the off-target effects of earlier-generation inhibitors. It serves as a relevant high-potency comparator in benchmarking studies.
Signaling Pathway: P-gp Efflux and its Inhibition
Caption: Figure 1. Mechanism of P-gp mediated efflux and its inhibition.
Head-to-Head Experimental Benchmarking Protocols
To objectively evaluate the performance of triazolo[1,5-a]pyrimidin-2-amine hydrochloride, a series of in vitro and in vivo assays should be conducted in parallel with standard-of-care drugs and known P-gp inhibitors.
In Vitro Chemo-sensitization Assay
Objective: To determine the ability of triazolo[1,5-a]pyrimidin-2-amine hydrochloride to reverse P-gp-mediated resistance to paclitaxel in a cancer cell line model.
Methodology:
-
Cell Culture: Utilize a pair of cell lines: a parental drug-sensitive line (e.g., SW620) and a P-gp overexpressing, drug-resistant subline (e.g., SW620/Ad300).[3] Culture cells in appropriate media, maintaining the resistant line with a low concentration of a P-gp substrate to ensure continued P-gp expression.
-
Compound Preparation: Prepare stock solutions of paclitaxel, triazolo[1,5-a]pyrimidin-2-amine hydrochloride, verapamil, and zosuquidar in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a serial dilution of paclitaxel alone.
-
Treat cells with a serial dilution of paclitaxel in the presence of a fixed, non-toxic concentration of triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
-
Treat cells with a serial dilution of paclitaxel in the presence of a fixed, non-toxic concentration of verapamil or zosuquidar.
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for paclitaxel under each condition. The Fold Reversal (FR) is calculated as: FR = IC50 (paclitaxel alone) / IC50 (paclitaxel + inhibitor)
Expected Outcome: A potent P-gp inhibitor will significantly decrease the IC50 of paclitaxel in the resistant cell line, resulting in a high Fold Reversal value, while having minimal effect on the sensitive parental cell line.
Drug Efflux Assay
Objective: To directly measure the effect of triazolo[1,5-a]pyrimidin-2-amine hydrochloride on the efflux of a fluorescent P-gp substrate.
Methodology:
-
Cell Preparation: Use the P-gp overexpressing cell line (e.g., SW620/Ad300).
-
Substrate Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.
-
Inhibitor Treatment: Wash the cells and incubate them with either vehicle control, triazolo[1,5-a]pyrimidin-2-amine hydrochloride, verapamil, or zosuquidar for a short period (e.g., 30-60 minutes).
-
Efflux Measurement: Measure the intracellular fluorescence at time zero. Continue to measure the fluorescence over time using a plate reader or flow cytometer.
-
Data Analysis: Plot the intracellular fluorescence over time for each treatment condition. Effective inhibitors will prevent the decrease in fluorescence, indicating that the substrate is being retained within the cells.
Experimental Workflow: In Vitro Assays
Caption: Figure 2. Workflow for in vitro benchmarking assays.
Comparative Data Summary
The following tables present a template for summarizing the expected quantitative data from the benchmarking studies.
Table 1: In Vitro Chemo-sensitization against SW620/Ad300 Cells
| Treatment Condition | Paclitaxel IC50 (nM) | Fold Reversal (FR) |
| Paclitaxel Alone | 1500 ± 120 | - |
| + Verapamil (1 µM) | 150 ± 25 | 10 |
| + Zosuquidar (100 nM) | 35 ± 8 | 42.9 |
| + Triazolo[1,5-a]pyrimidin-2-amine HCl (100 nM) | Experimental Value | Calculated Value |
Table 2: Substrate Efflux Inhibition (Rhodamine 123 Retention)
| Treatment Condition | Fluorescence Retention at 60 min (% of initial) |
| Vehicle Control | 25 ± 5% |
| Verapamil (1 µM) | 65 ± 8% |
| Zosuquidar (100 nM) | 90 ± 6% |
| Triazolo[1,5-a]pyrimidin-2-amine HCl (100 nM) | Experimental Value |
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the ability of orally administered triazolo[1,5-a]pyrimidin-2-amine hydrochloride to enhance the antitumor efficacy of paclitaxel in a multidrug-resistant tumor xenograft model.
Methodology:
-
Model Establishment: Implant the P-gp overexpressing resistant cells (e.g., SW620/Ad300) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Group Allocation: Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle Control
-
Paclitaxel alone (e.g., 10 mg/kg, intravenous)
-
Triazolo[1,5-a]pyrimidin-2-amine HCl alone (e.g., 25 mg/kg, oral)
-
Paclitaxel + Triazolo[1,5-a]pyrimidin-2-amine HCl
-
-
Dosing: Administer triazolo[1,5-a]pyrimidin-2-amine hydrochloride orally approximately 1-2 hours before the intravenous administration of paclitaxel. Repeat dosing on a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for P-gp expression).
-
Data Analysis: Compare the tumor growth inhibition (TGI) across the different treatment groups.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking triazolo[1,5-a]pyrimidin-2-amine hydrochloride as a potential agent to overcome P-gp-mediated multidrug resistance. The proposed experiments will provide a direct comparison against established chemotherapies and other P-gp inhibitors, generating the necessary data to evaluate its potential for further development. A successful outcome would be the demonstration of potent, specific P-gp inhibition in vitro, leading to significant chemo-sensitization that translates to enhanced antitumor efficacy in vivo without exacerbating systemic toxicity.
Future studies should also include ADME/Tox profiling, including assessment of potential drug-drug interactions, particularly with cytochrome P450 enzymes, to ensure a favorable safety profile for clinical translation.[1]
References
-
Wang, S. Q., et al. (2022). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 12(8), 3263-3280. [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[4][5][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 201-211. [Link]
-
Wang, S. Q., et al. (2021). Discovery of the Triazolo[1,5-a]pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16181-16200. [Link]
-
Oukoloff, A. N., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
Hibot, A., et al. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 6(45), 12557-12585. [Link]
-
ResearchGate. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. [Link]
-
PubMed Central. (2022). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. [Link]
-
ResearchGate. (2022). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. [Link]
Sources
- 1. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Target Selectivity of Novel Triazolo[1,5-a]pyrimidine Derivatives
The triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Derivatives of this versatile core have shown promise as potent anticancer agents, antivirals, and modulators of key cellular signaling pathways.[1][2] Given this broad biological activity, a critical step in the development of any new triazolo[1,5-a]pyrimidine-based compound, such as triazolo[1,5-a]pyrimidin-2-amine hydrochloride, is the rigorous assessment of its target selectivity. A highly selective compound is more likely to exhibit a favorable therapeutic window with minimal off-target effects.
This guide provides a comprehensive, multi-tiered framework for evaluating the selectivity profile of novel triazolo[1,5-a]pyrimidine derivatives. We will move from broad, high-throughput screening to in-depth cellular validation, explaining the rationale behind each experimental choice and providing actionable protocols. This approach ensures a thorough understanding of a compound's biological interactions, enabling informed decisions in the drug discovery pipeline.
Tier 1: Initial Broad-Spectrum Selectivity Profiling
The first step in characterizing a new compound with a privileged scaffold is to cast a wide net to identify its primary targets and potential off-targets. Since many triazolopyrimidine derivatives have been identified as kinase inhibitors, a comprehensive kinome scan is a logical and data-rich starting point.[3]
Kinome Scanning: A Global View of Kinase Interactions
Kinome scanning services, such as KINOMEscan™, offer a powerful method to test a compound against hundreds of kinases in a single experiment.[4][5][6] This is typically a competition-based binding assay where the amount of a test compound needed to displace a known, immobilized ligand from the kinase active site is measured. The output is a quantitative measure of binding affinity (Kd) or percent inhibition at a given concentration, providing a panoramic view of the compound's interactions across the human kinome.
Experimental Workflow: Kinome Scanning
A high-level overview of the kinome scanning workflow is presented below.
Caption: Workflow for large-scale kinome selectivity profiling.
Data Presentation: Kinome Scan Results
The results of a kinome scan should be organized to clearly highlight the most potent interactions and the overall selectivity.
| Target Kinase | Gene Symbol | % Inhibition @ 1µM | Dissociation Constant (Kd) (nM) | Classification |
| Kinase A | GENEA | 99.5 | 15 | Primary Target |
| Kinase B | GENEB | 95.2 | 150 | Secondary Target |
| Kinase C | GENEC | 75.8 | 1,200 | Off-Target |
| ... (400+ others) | ... | <50 | >10,000 | Inactive |
Tier 2: Cellular Target Engagement Validation
While in vitro binding assays are excellent for initial screening, it is crucial to confirm that the compound engages its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it directly measures the physical interaction between a drug and its target protein in intact cells or cell lysates.[7][8][9][10]
The principle behind CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[10][11] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[7][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with the test compound (e.g., 10 µM triazolo[1,5-a]pyrimidin-2-amine HCl) or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot using an antibody specific for the putative target protein (identified from the kinome scan).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melting curves.
-
The temperature shift (ΔTm) is the difference in the melting temperature (the temperature at which 50% of the protein is denatured) between the two conditions.
-
Data Presentation: CETSA Results
| Treatment | Putative Target | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Conclusion |
| Vehicle (DMSO) | Kinase A | 52.1°C | N/A | Baseline |
| 10 µM triazolo[1,5-a]pyrimidin-2-amine HCl | Kinase A | 58.6°C | +6.5°C | Strong Engagement |
| 10 µM triazolo[1,5-a]pyrimidin-2-amine HCl | Control Protein | 61.2°C | +0.3°C | No Engagement |
CETSA Workflow Diagram
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Orthogonal Functional Assays and Competitive Benchmarking
After confirming target binding (Tier 1) and cellular engagement (Tier 2), the next essential step is to assess the functional consequence of this interaction. Does the compound inhibit or activate the target? How does its potency and selectivity compare to other known modulators of this target?
Functional Enzymatic Assays
For a confirmed kinase target, an in vitro kinase activity assay is the gold standard for determining functional inhibition. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup:
-
In a 384-well plate, combine the target kinase, its specific substrate, and ATP at its Km concentration.
-
Add the test compound across a range of concentrations (e.g., 10-point dose-response from 1 nM to 100 µM).
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to controls and plot the percent inhibition versus compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Competitive Benchmarking
To understand the novelty and potential advantages of your compound, its selectivity and potency must be compared against established inhibitors of the same target. This provides crucial context for its potential as a research tool or therapeutic candidate.
Data Presentation: Competitive Benchmarking
| Compound | Primary Target | IC50 (nM) | Selectivity Score (S10 @ 1µM) ¹ | Reference Compound(s) |
| triazolo[1,5-a]pyrimidin-2-amine HCl | Kinase A | 25 | 0.02 | Compound X (IC50=10nM, S10=0.1) |
| Compound X (Alternative) | Kinase A | 10 | 0.10 | N/A |
| Compound Y (Alternative) | Kinase A | 150 | 0.05 | N/A |
¹Selectivity Score (S10) is the number of off-target kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
Logical Diagram: The Selectivity Assessment Funnel
This diagram illustrates the logical progression from broad screening to specific functional validation.
Caption: A tiered approach for assessing compound selectivity.
Conclusion
Assessing the selectivity of a novel compound based on a privileged scaffold like triazolo[1,5-a]pyrimidine is a multifaceted but essential process. By employing a systematic, tiered approach—starting with a broad kinome scan, followed by cellular target engagement validation with CETSA, and culminating in functional assays and competitive benchmarking—researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy not only illuminates the compound's mechanism of action but also proactively identifies potential liabilities, ultimately guiding more efficient and successful drug development efforts.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Al-Aqeel, H. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
DiscoverX. KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Wodicka, L., et al. (2010). Activation State-Dependent Binding of Small Molecule Kinase Inhibitors: Structural Insights from Biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]
-
CETSA. pärnordlundlab.se. [Link]
-
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Reaction Biology. Kinase Screening & Profiling Service. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Bioinformatics, 29(24), 3219-3227. [Link]
-
Bio-Protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4129. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
National Center for Biotechnology Information. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 387-393. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]
-
Vieth, M., et al. (2004). A public domain dataset for benchmarking kinase profiling efficacy. Journal of Medicinal Chemistry, 47(1), 224-232. [Link]
-
Zhang, J., et al. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187-16204. [Link]
-
Wang, C., et al. (2024). Discovery of Novel[7][14][15]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435-16454. [Link]
-
El-Sayed, N. F., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Polycyclic Aromatic Compounds. [Link]
-
Lee, J., et al. (2024). Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. Journal of Medicinal Chemistry. [Link]
-
Ghorab, M. M., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry. [Link]
-
Ghorab, M. M., & Alsaid, M. S. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
Wang, Y., et al. (2020). Discovery of[7][14][15]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111823. [Link]
-
Al-Ostath, A. I., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][14][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6649. [Link]
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Triazolo[1,5-a]pyrimidine Derivatives
The triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities and frequent role as a purine bioisostere.[1] This structural versatility has led to the development of numerous TP derivatives with a wide range of therapeutic potential, including anticancer, antiviral, and central nervous system (CNS) applications.[1][2][3][4] A critical determinant of a drug candidate's success is its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of several notable triazolo[1,5-a]pyrimidine derivatives, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.
The Significance of Pharmacokinetic Profiling in Drug Discovery
The journey of a drug from administration to its target site is a complex process. Understanding the pharmacokinetic behavior of a compound is paramount to its clinical success. Key parameters such as oral bioavailability, plasma concentration over time (AUC), maximum concentration (Cmax), and the ability to penetrate specific tissues like the brain are crucial for designing effective and safe therapeutic agents. The TP scaffold has often been associated with favorable ADME properties, making it an attractive starting point for drug design.[1]
Comparative Pharmacokinetic Analysis of Selected Triazolo[1,5-a]pyrimidine Derivatives
To illustrate the diverse pharmacokinetic profiles within this class of compounds, we will compare several derivatives that have been investigated for different therapeutic applications. The following table summarizes key in vivo pharmacokinetic parameters from preclinical studies in rodents.
| Compound | Therapeutic Area | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Brain Penetration (Brain/Plasma Ratio) | Reference |
| WS-898 | P-glycoprotein Inhibitor | Rat | 10 mg/kg, p.o. | 183.2 ± 36.5 | 2.0 | 1125.6 ± 210.8 | 35.4 | Not Reported | [5] |
| Compound 6i | Anticancer | Mouse | 20 mg/kg, p.o. | Not Reported | Not Reported | Not Reported | Good in vivo safety | Not Reported | [3] |
| Compound E35 | Anticancer (SKP2 Inhibitor) | Mouse | 25 mg/kg, i.p. | 1125 ± 189 | 0.5 | 2468 ± 315 | Not Applicable | Not Reported | [6] |
| Antiviral Compound 38 | Antiviral (HCV NS5B inhibitor) | Not Specified | Not Specified | Not Reported | Not Reported | Favorable PK profile | Not Reported | Not Reported | [1] |
Note: Direct comparison should be made with caution due to variations in experimental conditions, including animal species, dose, and formulation.
In-Depth Look at Key Derivatives
P-glycoprotein Inhibitors: WS-898
WS-898 is a potent and orally bioavailable P-glycoprotein (P-gp) inhibitor designed to overcome multidrug resistance in cancer therapy.[5] In preclinical studies, WS-898 demonstrated favorable pharmacokinetic properties in rats. Following a 10 mg/kg oral dose, it reached a maximum plasma concentration of 183.2 ng/mL within 2 hours and exhibited a respectable oral bioavailability of 35.4%.[5] This profile suggests that WS-898 can achieve systemic concentrations sufficient to exert its P-gp inhibitory effect. The study also indicated that WS-898 has minimal effects on the major drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4), which is a desirable characteristic for a combination therapy agent.[5]
Anticancer Agents: Compounds 6i and E35
The triazolo[1,5-a]pyrimidine scaffold is a common feature in the design of novel anticancer agents.[2][3][7] Compound 6i has shown potent antiproliferative activity against gastric cancer cells and exhibited good in vivo safety in acute toxicity experiments.[3] While specific pharmacokinetic parameters were not detailed, the favorable safety profile suggests acceptable exposure levels.
Compound E35, a novel S-phase kinase-associated protein 2 (SKP2) inhibitor, demonstrated a significant inhibitory effect in a mouse xenograft model of gastric cancer.[6] After a 25 mg/kg intraperitoneal administration, it achieved a high maximum plasma concentration (1125 ng/mL) rapidly (0.5 hours), indicating swift absorption and distribution.[6] The substantial AUC of 2468 ng·h/mL suggests sustained exposure.[6]
Antiviral Derivatives
Several triazolo[1,5-a]pyrimidine derivatives have been investigated as antiviral agents, particularly as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[1] Compounds such as 37 and 38 from this series have been reported to possess favorable pharmacokinetic profiles across multiple species, a critical step in their development as potential therapeutics.[1] Unfortunately, specific quantitative data for these compounds were not publicly available in the reviewed literature. Another study on derivatives targeting the influenza A virus polymerase suggested that the lack of antiviral activity in some potent protein-protein interaction inhibitors could be attributed to an unfavorable pharmacokinetic profile, highlighting the importance of early ADME assessment.[8]
Experimental Methodologies for Pharmacokinetic Profiling
The determination of a compound's pharmacokinetic profile relies on robust and well-validated experimental protocols. Below is a generalized workflow for a typical preclinical pharmacokinetic study in rodents.
In Vivo Pharmacokinetic Study Protocol
A standardized protocol for assessing the pharmacokinetics of a novel compound in rodents, such as mice or rats, is essential for obtaining reliable and reproducible data.[9][10][11]
1. Animal Model and Acclimation:
-
Healthy, adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are selected.
-
Animals are acclimated to the laboratory environment for at least one week before the study.[9]
2. Compound Formulation and Administration:
-
The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) for the intended route of administration.
-
For oral bioavailability studies, the compound is administered via oral gavage (p.o.). For comparison, an intravenous (i.v.) administration is also performed to determine the absolute bioavailability.[10]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points after compound administration. Common time points for an oral study might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[10]
-
Serial blood sampling from the same animal is often employed to reduce biological variability.[11]
4. Sample Processing and Analysis:
-
Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
The concentration of the compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
5. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
The following diagram illustrates the typical workflow of an in vivo pharmacokinetic study.
Key ADME Processes and Their Interrelation
The overall pharmacokinetic profile of a drug is a result of the interplay between Absorption, Distribution, Metabolism, and Excretion.
Conclusion
The triazolo[1,5-a]pyrimidine scaffold continues to be a valuable source of novel drug candidates with diverse therapeutic applications. The pharmacokinetic properties of these derivatives can vary significantly based on their substitution patterns, influencing their ultimate clinical utility. The examples presented in this guide highlight the importance of early and thorough pharmacokinetic evaluation in the drug discovery and development process. As research in this area progresses, a deeper understanding of the structure-pharmacokinetic relationships will undoubtedly facilitate the design of next-generation triazolo[1,5-a]pyrimidine-based therapeutics with optimized efficacy and safety profiles.
References
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
Pharmacokinetics Protocol – Rodents. UNMC. Available at: [Link]
-
Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile | Request PDF. ResearchGate. Available at: [Link]
-
Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. PubMed. Available at: [Link]
-
Murine Pharmacokinetic Studies. PMC. Available at: [Link]
-
Discovery of[1][8][12]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Discovery of Novel[1][8][12]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]
-
Discovery of new[1][8][12] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway. PubMed. Available at: [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed. Available at: [Link]
-
Discovery of[1][8][12]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. PubMed. Available at: [Link]
-
Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PMC. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][8][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. Available at: [Link]
-
V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. Available at: [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unmc.edu [unmc.edu]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal ofTriazolo[1,5-a]pyrimidin-2-amine Hydrochloride
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride
For the diligent researcher, the journey of discovery does not end with the final experimental result. Instead, it culminates in the responsible management and disposal of all materials, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride, a nitrogen-containing heterocyclic compound. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, empowering you to handle this final crucial step with confidence and precision.
Hazard Identification and Waste Characterization: The "Why" Behind the Procedure
Before any disposal action is taken, it is imperative to understand the inherent characteristics of[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride. While a specific, comprehensive toxicological profile may be limited, the known data for similar triazolopyrimidine compounds indicates several key hazards.
Safety data for closely related structures, such as[1][2][3]triazolo[1,5-a]pyrimidine hydrochloride, points to the following hazard classifications:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications, designated by the Globally Harmonized System (GHS), signal that the compound must be handled as a hazardous substance. The precautionary statement P501 explicitly directs users to "Dispose of contents/container to an approved waste disposal plant"[4][5]. This directive is the foundational principle of our entire disposal protocol.
From a chemical standpoint, the molecule is a nitrogen-containing heterocycle and a hydrochloride salt. Such compounds can have complex environmental fates and may be toxic to aquatic life[6]. Furthermore, chlorinated organic compounds are often subject to stringent disposal regulations to prevent the formation of persistent environmental pollutants[7][8]. Therefore, the primary causal chain dictating our disposal choice is: Inherent Irritant Properties + Chemical Structure (Nitrogen Heterocycle, Chlorinated) → Classification as Hazardous Waste → Mandated Disposal via a Licensed Facility.
Table 1: Hazard Profile of[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine Hydrochloride and Analogs
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Skin Irritation | H315 | Causes irritation upon skin contact. | Requires careful handling with appropriate PPE and segregation from non-hazardous waste. |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | Mandates use of eye protection and dictates emergency procedures. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. | Requires handling in a well-ventilated area or fume hood to prevent exposure. |
| Environmental Hazard | (Implied) | As a complex organic molecule, potential for aquatic toxicity exists. | Prohibits disposal down the sanitary sewer system.[6][7][8] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure compliance with major regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[1][2][9][10][11].
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste material, ensure you are wearing the appropriate PPE. This is a non-negotiable step to mitigate the risks of skin, eye, and respiratory irritation.
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation and Containerization - Preventing Cross-Contamination
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is managed correctly by the disposal facility.
-
Designate a Waste Stream: This compound must be disposed of as "Hazardous Chemical Waste - Solid."
-
Primary Container:
-
Unused or Expired Product: Keep the material in its original, clearly labeled container.
-
Contaminated Materials (e.g., weigh boats, gloves, paper towels): Place these items in a designated, leak-proof, and sealable container. A heavy-duty plastic bag or a rigid container with a lid is appropriate.
-
-
Labeling: The waste container must be labeled immediately upon the first item of waste being added. Per EPA regulations, the label must include[2]:
Step 3: In-Lab Accumulation - The Satellite Accumulation Area (SAA)
Laboratories are considered Satellite Accumulation Areas (SAAs) under EPA guidelines. This allows for the temporary storage of hazardous waste at or near the point of generation[2][3][12].
-
Location: The designated waste container must be stored in a secondary containment bin within the laboratory, in a location that does not obstruct workflow or emergency exits.
-
Volume Limits: An SAA can accumulate up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste.
-
Container Management: The waste container must be kept closed at all times except when adding waste.
Step 4: Transfer to Central Accumulation Area (CAA) - The Institutional Handoff
Once the waste container is full, or if the research project is complete, the waste must be transferred to your institution's central accumulation area (CAA) for pickup by a licensed hazardous waste vendor.
-
Contact your EHS Office: Follow your institution's specific procedures for requesting a waste pickup. Do not move hazardous waste between laboratories or across public corridors yourself. Trained Environmental Health and Safety (EHS) professionals should manage this transfer.
-
Documentation: Ensure all necessary paperwork, often called a "waste manifest" or "pickup request form," is completed accurately.
Step 5: Decontamination and Final Cleanup
-
Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Empty Containers: An "empty" container that held this hazardous waste must be handled carefully. According to federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains[12]. However, it is best practice to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
Visualization of the Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste generated from[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride.
Caption: Decision workflow for the disposal of[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine hydrochloride waste.
Trustworthiness and Self-Validation: Building a Culture of Safety
This protocol is designed as a self-validating system. By adhering to the principles of clear labeling, segregation, and institutional oversight, you create a chain of custody that is transparent and verifiable. The involvement of your institution's EHS department serves as a critical checkpoint, ensuring that all regulatory requirements are met before the waste leaves the facility. Remember, proper waste disposal is not just a regulatory hurdle; it is an integral part of responsible scientific conduct.
References
- OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS.
- Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.
- Regulations for Hazardous Waste Generated at Academic Labor
-
[1][2][3]triazolo[1,5-a]pyrimidine hydrochloride Safety Information . (n.d.). Sigma-Aldrich.
- Hazardous Waste - Overview. (n.d.).
- OSHA Regulations and Hazardous Waste Management. (n.d.). Medical Systems.
- Frequent Questions About Managing Hazardous Waste at Academic Labor
- Greener Synthesis of Nitrogen-Containing Heterocycles. (n.d.).
- OSHA's Guidance on Dealing with Waste. (n.d.). Medical Systems.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
-
5,8-Dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine Safety Data Sheet . (n.d.). AK Scientific, Inc.
-
2-Amino-5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine MSDS . (2025). ChemicalBook.
- Trapidil Safety D
- 3-(Trifluoromethyl)
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide Safety D
- Laboratory chemical waste. (n.d.).
- Treatment and disposal of chemical wastes in daily labor
- 4-Amino-4H-1,2,4-triazole Safety D
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University.
-
8-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine MSDS . (2022). ChemicalBook.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025).
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Medical Center.
- Nitrogen-Containing Heterocycles and Their Biological Applic
- Nitrogenous Wastes. (n.d.). In Concepts of Biology – 1st Canadian Edition.
- Nitrogenous Wastes. (n.d.). In Concepts of Biology – H5P.
Sources
- 1. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. epa.gov [epa.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Laboratory chemical waste [watercorporation.com.au]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know | HWH Environmental [hwhenvironmental.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


